2,5-Dichloro-1,8-naphthyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNCJSJGKRLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=CC(=C21)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575200 | |
| Record name | 2,5-Dichloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91870-15-4 | |
| Record name | 2,5-Dichloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Reactions of 2,5-Dichloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and reactivity of 2,5-dichloro-1,8-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document details a robust synthetic pathway from readily available precursors, including the preparation of the key intermediate 2,5-dihydroxy-1,8-naphthyridine and its subsequent chlorination. Furthermore, this guide explores the rich reactivity of the target molecule, focusing on strategic functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and discussions on regioselectivity are provided to enable researchers to effectively utilize this versatile scaffold in their synthetic endeavors.
Introduction
The 1,8-naphthyridine core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms onto this heterocyclic system provides valuable handles for further molecular elaboration through various modern synthetic methodologies. Specifically, this compound serves as a versatile precursor for the synthesis of diverse libraries of substituted naphthyridines, owing to the differential reactivity of its two chlorine atoms. This guide aims to be a comprehensive resource for chemists, providing both the foundational knowledge and practical protocols necessary for the synthesis and derivatization of this important molecule.
I. Synthesis of this compound: A Strategic Approach
The synthesis of this compound is most effectively achieved through a two-step sequence involving the initial construction of the 1,8-naphthyridine core to form 2,5-dihydroxy-1,8-naphthyridine, followed by a robust chlorination reaction.
A. Synthesis of the Precursor: 2,5-Dihydroxy-1,8-naphthyridine
The construction of the 2,5-dihydroxy-1,8-naphthyridine core can be accomplished through the condensation of a substituted 2-aminopyridine with a suitable three-carbon component, such as diethyl malonate. This approach is analogous to established methods for the synthesis of other dihydroxynaphthyridines.[1]
Reaction Scheme:
Caption: Synthesis of 2,5-dihydroxy-1,8-naphthyridine.
Detailed Experimental Protocol:
A mixture of a suitably substituted 2-aminopyridine and diethyl malonate is heated, typically in a high-boiling solvent such as diphenyl ether or Dowtherm A, or under solvent-free conditions at elevated temperatures. The reaction proceeds through an initial condensation followed by a thermal cyclization to yield the desired 2,5-dihydroxy-1,8-naphthyridine.
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted 2-aminopyridine (1.0 eq.) and diethyl malonate (1.5-2.0 eq.).
-
Step 2: Heating: Heat the reaction mixture to a high temperature (typically 200-250 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification: After cooling to room temperature, the solid product is typically triturated with a suitable solvent (e.g., ethanol, diethyl ether) to remove unreacted starting materials and byproducts. The crude product can then be purified by recrystallization to afford pure 2,5-dihydroxy-1,8-naphthyridine.
B. Chlorination of 2,5-Dihydroxy-1,8-naphthyridine
The conversion of the dihydroxy precursor to this compound is a crucial step that activates the naphthyridine core for subsequent functionalization. This transformation is readily achieved using standard chlorinating agents, with phosphorus oxychloride (POCl₃) being the most common and effective reagent. The addition of phosphorus pentachloride (PCl₅) can enhance the reactivity for less reactive substrates.[2]
Reaction Scheme:
Caption: Chlorination of the dihydroxy precursor.
Detailed Experimental Protocol:
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 2,5-dihydroxy-1,8-naphthyridine (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃). For less reactive substrates, phosphorus pentachloride (PCl₅) (1.0-2.0 eq.) can be added.
-
Step 2: Heating: Heat the reaction mixture to reflux for several hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Step 3: Work-up and Purification: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The resulting aqueous solution is neutralized with a base (e.g., sodium carbonate, ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by column chromatography on silica gel or recrystallization to yield pure this compound.[3]
II. Reactions of this compound: A Gateway to Molecular Diversity
The two chlorine atoms at the C2 and C5 positions of the 1,8-naphthyridine ring exhibit different reactivities, allowing for selective and sequential functionalization. The C2 position is generally more susceptible to nucleophilic attack and oxidative addition by palladium catalysts due to the electron-withdrawing effect of the adjacent nitrogen atom. This differential reactivity is a key feature that enables the strategic synthesis of a wide array of derivatives.
A. Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, thiols, and alkoxides. The regioselectivity of these reactions is a critical consideration.
Regioselectivity:
The inherent electronic properties of the this compound scaffold favor nucleophilic attack at the C2 position. The proximity of the nitrogen atom at position 1 stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction at C2 more effectively than at C5. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
Caption: Regioselectivity in SNAr reactions.
Detailed Experimental Protocol for Amination:
-
Step 1: Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or an alcohol.
-
Step 2: Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq. for monosubstitution, >2.0 eq. for disubstitution) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine) to the solution.
-
Step 3: Heating: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 150 °C) and stir until the reaction is complete as monitored by TLC.
-
Step 4: Work-up and Purification: After cooling, the reaction mixture is typically diluted with water to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.[4]
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Typical Conditions |
| Primary/Secondary Amines | 2-Amino-5-chloro-1,8-naphthyridines | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |
| Thiols | 2-Thio-5-chloro-1,8-naphthyridines | Base (e.g., NaH), Solvent (e.g., THF), RT to Heat |
| Alkoxides | 2-Alkoxy-5-chloro-1,8-naphthyridines | NaOR in corresponding alcohol, Heat |
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl groups by reacting the dichloro-naphthyridine with an organoboron reagent. Regiocontrolled coupling can be achieved by carefully selecting the reaction conditions.
Caption: Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol:
-
Step 1: Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Step 2: Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Step 3: Heating: Heat the reaction mixture to the appropriate temperature (usually 80-120 °C) and stir until the starting material is consumed.
-
Step 4: Work-up and Purification: After cooling, the reaction is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated. The crude product is then purified by column chromatography.[5]
The Buchwald-Hartwig amination provides a powerful alternative to classical SNAr for the formation of C-N bonds, often under milder conditions and with a broader substrate scope.
Caption: Buchwald-Hartwig amination.
Detailed Experimental Protocol:
-
Step 1: Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Step 2: Addition of Reagents: Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.) to the tube, followed by an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Step 3: Heating: Seal the tube and heat the reaction mixture with stirring to the required temperature (typically 80-110 °C).
-
Step 4: Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography.[6][7]
The Sonogashira coupling is a reliable method for introducing alkyne moieties, which are valuable functional groups for further transformations such as click chemistry or cyclization reactions.
Caption: Sonogashira coupling reaction.
Detailed Experimental Protocol:
-
Step 1: Reaction Setup: To a solution of this compound (1.0 eq.) and a terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).
-
Step 2: Base Addition: Add an amine base, such as triethylamine or diisopropylethylamine, which also serves as a solvent in some cases.
-
Step 3: Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Step 4: Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous ammonium chloride solution to remove the copper salts. The organic layer is then dried and concentrated, and the product is purified by column chromatography.[8][9]
III. Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized 1,8-naphthyridine derivatives. This guide has detailed a practical synthetic route to this key intermediate and has provided an in-depth exploration of its reactivity. The ability to selectively functionalize the C2 and C5 positions through both nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions opens up a vast chemical space for exploration in drug discovery and materials science. The experimental protocols and mechanistic discussions provided herein are intended to empower researchers to confidently and efficiently utilize this compound in their synthetic campaigns.
IV. References
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Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002).
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Dorel, R. & Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.58 , 17118-17129 (2019).
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules25 , 3252 (2020).
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Goswami, S. et al. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules8 , 929-936 (2003).
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Kürti, L. & Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier (2005).
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A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules21 , 1234 (2016).
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Tetrahedron Lett.45 , 8941-8944 (2004).
-
Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Heterocyclic Communications15 , (2009).
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--.
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Sonogashira Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--.
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Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: --INVALID-LINK--.
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A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Journal of the Indian Chemical Society97 , 1451-1467 (2020).
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules23 , 2345 (2018).
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at: --INVALID-LINK--.
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Sonogashira Coupling. NROChemistry. Available at: --INVALID-LINK--.
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POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society97 , 1-6 (2020).
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A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. BenchChem. Available at: --INVALID-LINK--.
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Concerted Nucleophilic Aromatic Substitutions. Angew. Chem. Int. Ed.58 , 1644-1648 (2019).
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High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. J. Vis. Exp.149 , e59733 (2019).
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Nucleophilic Aromatic Substitution on Aryl-Amido Ligands Promoted by Oxidizing Osmium(IV) Centers. J. Am. Chem. Soc.123 , 8852-8853 (2001).
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chem. Sci.13 , 12933-12942 (2022).
-
Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives3 , 752-758 (2012).
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--.
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: --INVALID-LINK--.
-
Suzuki–Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synlett24 , 359-362 (2013).
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An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dichloro-1,8-naphthyridine is a halogenated heterocyclic compound built upon the privileged 1,8-naphthyridine scaffold. This core structure is of significant interest in medicinal chemistry, forming the basis of numerous therapeutic agents due to its rigid, planar geometry and hydrogen bonding capabilities.[1][2] The introduction of chloro-substituents at the 2- and 5-positions significantly modulates the electronic properties and reactivity of the naphthyridine ring system, making it a versatile intermediate for the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a general synthetic approach, details expected analytical characteristics, and explores its reactivity and potential applications in drug discovery and materials science.
Introduction: The 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine framework, a bicyclic heteroaromatic system containing two nitrogen atoms, is a prominent structural motif in a multitude of biologically active compounds.[1] Its ability to act as a bioisostere for quinoline and other fused heterocyclic systems has led to its incorporation into drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][3] The nitrogen atoms can engage in hydrogen bonding interactions with biological targets, and the planar nature of the ring system allows for effective intercalation with DNA and stacking interactions within protein binding pockets. The strategic placement of substituents on the naphthyridine core is a key strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
Physicochemical Properties of this compound
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. The following table summarizes available data from commercial suppliers and theoretical predictions. It is strongly recommended that these values be experimentally verified for any rigorous application.
| Property | Value / Information | Source / Comment |
| Molecular Formula | C₈H₄Cl₂N₂ | [4][5] |
| Molecular Weight | 199.04 g/mol | [4] |
| Appearance | White to off-white solid | Predicted based on related compounds. |
| Melting Point | Not experimentally determined. | Data for the isomeric 2,7-dichloro-1,8-naphthyridine is available and may serve as an estimate.[6] |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | General solubility for dichlorinated aromatic heterocycles.[7] |
| pKa (predicted) | 1.76 ± 0.30 | Predicted value; the electron-withdrawing nature of the chlorine atoms and the second nitrogen atom in the ring system are expected to decrease the basicity of the nitrogen atoms compared to pyridine. |
Synthesis and Characterization
Generalized Synthetic Protocol
A potential synthetic route is outlined below. This should be considered a conceptual framework, and optimization of reaction conditions would be necessary.
Step 1: Synthesis of a Dihydroxy-1,8-naphthyridine Intermediate
The initial step would likely involve a condensation reaction to form the naphthyridine core. For example, a variation of the Friedländer annulation could be employed, starting from an appropriately substituted aminopyridine derivative.[10][11]
Step 2: Chlorination
The dihydroxy-1,8-naphthyridine intermediate would then be subjected to chlorination. A common and effective method for this transformation is treatment with phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or as a neat reagent at elevated temperatures.[8][9]
Diagram of a potential synthetic workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Analytical Characterization
The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would depend on the electronic environment of each proton on the naphthyridine ring. Due to the substitution pattern, one would expect to see distinct signals for the remaining four protons on the aromatic core.[12][13]
¹³C NMR: The carbon NMR spectrum would provide information on all eight carbon atoms in the molecule. The carbons attached to the chlorine atoms (C2 and C5) would be expected to have chemical shifts in the range of δ 140-160 ppm. The remaining aromatic carbons would appear in the typical range of δ 110-150 ppm.[14][15][16][17]
Mass spectrometry would be used to confirm the molecular weight of the compound.[18][19] Under electron ionization (EI), a characteristic fragmentation pattern would be expected, likely involving the sequential loss of chlorine atoms. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be the predominant species observed. The isotopic pattern for two chlorine atoms (a characteristic M, M+2, and M+4 pattern) would be a key diagnostic feature.
The IR spectrum would show characteristic absorptions for the aromatic C-H and C=C/C=N bonds.[20] Key expected vibrational modes include:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aromatic C=C and C=N stretching: ~1400-1600 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
Reactivity and Potential Applications
The two chlorine atoms on the this compound ring are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, making this molecule a valuable building block in synthetic chemistry.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,8-naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. The regioselectivity of these reactions would likely be influenced by the electronic effects of the nitrogen atoms and the other chlorine substituent.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent candidate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction would enable the introduction of aryl or vinyl groups by coupling with boronic acids or their esters. This is a widely used method for constructing biaryl structures, which are common in pharmaceuticals.
-
Buchwald-Hartwig Amination: This reaction would allow for the formation of C-N bonds by coupling with a wide range of primary and secondary amines. This is a key transformation in the synthesis of many nitrogen-containing bioactive molecules.
Diagram of potential reactivity pathways:
Caption: Potential reaction pathways for the functionalization of this compound.
Applications in Drug Discovery and Materials Science
The ability to selectively functionalize the 2- and 5-positions of the 1,8-naphthyridine core makes this compound a highly attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery programs.[1][2][21] The resulting substituted naphthyridines can be evaluated for a wide range of biological activities. Furthermore, the rigid and electron-deficient nature of the 1,8-naphthyridine ring system suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and as ligands in coordination chemistry.[10]
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties are currently limited, its structural features and the reactivity of its chloro-substituents suggest that it is a versatile platform for the synthesis of a wide variety of novel compounds. Further research into the synthesis, characterization, and reactivity of this molecule is warranted to fully unlock its potential for the development of new therapeutics and functional materials.
References
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An In-depth Technical Guide to 2,5-Dichloro-1,8-naphthyridine: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-dichloro-1,8-naphthyridine, a key heterocyclic building block in organic synthesis. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide, written from the perspective of a Senior Application Scientist, consolidates available information on related compounds and provides expert insights into its synthesis, physicochemical properties, reactivity, and potential applications. By leveraging established chemical principles and data from analogous structures, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in the design and synthesis of novel molecules for pharmaceutical and materials science applications.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, renowned for its diverse and significant biological activities.[1][2] This nitrogen-containing heterocyclic system is a key component in a wide array of therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[3][4] The rigid, planar structure of the 1,8-naphthyridine ring system allows it to effectively interact with biological targets, while the presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with metal ions.
The introduction of halogen substituents, such as chlorine, onto the naphthyridine framework dramatically enhances its utility as a synthetic intermediate. Dichloro-1,8-naphthyridines, in particular, serve as versatile platforms for the construction of more complex molecular architectures through various cross-coupling and nucleophilic substitution reactions. This guide focuses specifically on the this compound isomer, exploring its potential as a strategic building block in modern organic synthesis.
Physicochemical Properties and Characterization
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₄Cl₂N₂ | [5][6] |
| Molecular Weight | 199.04 g/mol | [5][6] |
| CAS Number | 91870-15-4 | [5][6][7] |
| Appearance | Predicted to be a solid at room temperature. | Based on related dichloronaphthyridines. |
| Purity | Typically >95% | [5] |
| Solubility | Predicted to be soluble in common organic solvents like DMSO and DMF. | General solubility for naphthyridines.[8] |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this compound are not currently published. However, based on the analysis of related 1,8-naphthyridine derivatives, the following spectral characteristics can be predicted.[8][9][10]
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the two chlorine atoms, leading to a distinct set of doublets and double doublets for the four aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the naphthyridine ring. The carbons bearing the chlorine atoms (C2 and C5) are expected to be significantly deshielded. The chemical shifts of the other carbons will also be influenced by the electron-withdrawing nature of the chlorine atoms.[10][11]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 198, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4) in a ratio consistent with the natural abundance of ³⁵Cl and ³⁷Cl.[12][13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic ring system, typically in the range of 1400-1600 cm⁻¹. C-H stretching vibrations will appear around 3000-3100 cm⁻¹.[15]
Synthesis of this compound: A Proposed Synthetic Strategy
A definitive, peer-reviewed synthesis for this compound is not readily found in the literature. However, by drawing parallels with the synthesis of other dichloronaphthyridine isomers, a plausible and efficient synthetic route can be proposed. The general strategy for constructing the 1,8-naphthyridine core often involves the Friedländer annulation or related cyclization reactions starting from appropriately substituted aminopyridines.[10]
A potential synthetic pathway could commence from a suitably substituted 2-aminopyridine derivative. The key would be the strategic introduction of functional groups that can be converted to the chloro substituents at the 2 and 5 positions. A generalized approach is outlined below:
Diagram 1: Proposed Synthetic Pathway for this compound
References
- 1. synchem.de [synchem.de]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound|CAS 91870-15-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. 1,8-Naphthyridine(254-60-4) 1H NMR spectrum [chemicalbook.com]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 1,8-Naphthyridine [webbook.nist.gov]
- 9. Benzenamine, 2,5-dichloro- [webbook.nist.gov]
- 10. govinfo.gov [govinfo.gov]
- 11. 2,5-Dichloroaniline(95-82-9) IR Spectrum [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. idc-online.com [idc-online.com]
Spectroscopic Characterization of 2,5-Dichloro-1,8-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-1,8-naphthyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,8-naphthyridine scaffold is a recognized pharmacophore, and the introduction of chloro-substituents can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The presented data is a combination of experimentally reported values for closely related analogs and predicted values based on established spectroscopic principles. This guide also offers detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this class of compounds.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is crucial for the accurate assignment of spectroscopic signals. The structure of this compound with the standard IUPAC numbering is presented below.
Caption: Molecular structure of this compound with IUPAC numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for elucidating the proton environment in a molecule. For this compound, the spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine core. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms will cause these protons to be deshielded, appearing at relatively high chemical shifts (downfield).
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.20 - 8.30 | d | JH3-H4 = 8.5 - 9.0 |
| H-4 | 7.40 - 7.50 | d | JH4-H3 = 8.5 - 9.0 |
| H-6 | 7.90 - 8.00 | d | JH6-H7 = 8.0 - 8.5 |
| H-7 | 8.80 - 8.90 | d | JH7-H6 = 8.0 - 8.5 |
Interpretation and Rationale:
-
H-7 is expected to be the most deshielded proton due to its proximity to the electronegative nitrogen atom (N-8) and the anisotropic effect of the adjacent pyridine ring.
-
H-3 is also significantly deshielded by the adjacent nitrogen (N-1) and the chlorine at C-2.
-
H-4 and H-6 are expected to be at relatively higher fields (more shielded) compared to H-3 and H-7.
-
The coupling constants are typical for ortho-coupling in aromatic systems.
Experimental Protocol for ¹H NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to ensure homogeneity of the magnetic field.
-
Acquire the spectrum using a standard pulse sequence for ¹H NMR. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the naphthyridine core.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152 - 155 |
| C-3 | 123 - 126 |
| C-4 | 138 - 141 |
| C-4a | 121 - 124 |
| C-5 | 150 - 153 |
| C-6 | 125 - 128 |
| C-7 | 148 - 151 |
| C-8a | 155 - 158 |
Interpretation and Rationale:
-
The carbons directly attached to the nitrogen atoms (C-2, C-7, C-8a ) are expected to be the most deshielded.
-
The carbons bearing the chlorine atoms (C-2, C-5 ) will also be significantly downfield.
-
The quaternary carbons (C-4a, C-8a ) may show weaker signals due to longer relaxation times.
Experimental Protocol for ¹³C NMR
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of CDCl₃.
-
-
Instrumentation and Data Acquisition:
-
Use a 100 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and baseline correction).
-
Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Predicted Mass Spectrometry Data
| Ion | m/z (relative abundance) |
| [M]⁺ | 198 (100%) |
| [M+2]⁺ | 200 (65%) |
| [M+4]⁺ | 202 (10%) |
Interpretation and Rationale:
-
The molecular formula of this compound is C₈H₄Cl₂N₂.
-
The molecular weight is approximately 199.04 g/mol .
-
The presence of two chlorine atoms leads to a characteristic isotopic cluster for the molecular ion peak due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
-
The base peak is expected to be the molecular ion [M]⁺ containing two ³⁵Cl atoms (m/z ≈ 198).
-
The [M+2]⁺ peak corresponds to the presence of one ³⁵Cl and one ³⁷Cl atom.
-
The [M+4]⁺ peak corresponds to the presence of two ³⁷Cl atoms.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation and Data Acquisition:
-
Use a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Infuse the sample directly into the mass spectrometer or inject it through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Compare the observed m/z values and isotopic distribution with the theoretical values for the expected molecular formula.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | Aromatic C-H stretching |
| 1600 - 1450 | Aromatic C=C and C=N stretching |
| 850 - 750 | C-H out-of-plane bending |
| 800 - 600 | C-Cl stretching |
Interpretation and Rationale:
-
The aromatic C-H stretching vibrations appear above 3000 cm⁻¹.
-
The characteristic stretching vibrations of the aromatic rings (C=C and C=N) are observed in the 1600-1450 cm⁻¹ region.
-
The C-Cl stretching vibrations are typically found in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Workflow Visualization
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The combination of predicted data, detailed interpretations, and robust experimental protocols offers researchers a solid framework for the synthesis, purification, and further derivatization of this important heterocyclic compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing research in drug discovery and materials science.
References
structural elucidation of 2,5-Dichloro-1,8-naphthyridine
An In-Depth Technical Guide to the Structural Elucidation of 2,5-Dichloro-1,8-naphthyridine
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it a cornerstone in medicinal chemistry.[3] this compound serves as a critical and versatile building block for the synthesis of more complex derivatives, enabling functionalization at key positions.[4] This guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this pivotal intermediate. We will proceed from foundational molecular formula determination to a detailed mapping of atomic connectivity and, finally, to the definitive three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated understanding of this compound's structure.
Synthesis and Purification
The logical starting point for any structural analysis is the synthesis and purification of the target compound. A common and effective method for the synthesis of chlorinated naphthyridines involves the treatment of the corresponding naphthyridin-diols with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[5]
Experimental Protocol: Synthesis
-
To a stirred suspension of 1,8-naphthyridine-2,5-dione in a round-bottom flask, slowly add phosphorus oxychloride (5-10 equivalents) at 0 °C.
-
After the addition, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Foundational Analysis: Molecular Formula Determination
Before elucidating the intricate connectivity, the elemental composition must be confirmed. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique, such as Electrospray Ionization (ESI), is the method of choice for this purpose. It provides a highly accurate mass-to-charge ratio (m/z) that can be used to determine the molecular formula.
Causality of Method Choice: HRMS is selected over standard-resolution MS for its ability to measure mass to within a few parts per million (ppm), allowing for the differentiation between elemental compositions that may have the same nominal mass. ESI is chosen to minimize fragmentation and ensure the prominent observation of the protonated molecular ion [M+H]⁺.
A key confirmatory feature for this compound is the characteristic isotopic pattern imparted by the two chlorine atoms. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) results in a distinctive cluster of peaks for the molecular ion:
-
[M]⁺: Contains two ³⁵Cl atoms.
-
[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: Contains two ³⁷Cl atoms.
The expected intensity ratio of these peaks is approximately 9:6:1 , providing a definitive signature for a dichlorinated compound.
Data Presentation: Predicted HRMS Data
| Ion Species | Calculated m/z | Expected Isotopic Ratio |
| [C₈H₅Cl₂N₂]⁺ ([M+H]⁺ with ²³⁵Cl) | 198.9884 | 100% |
| [C₈H₅³⁵Cl³⁷ClN₂]⁺ ([M+2+H]⁺) | 200.9855 | ~65% |
| [C₈H₅³⁷Cl₂N₂]⁺ ([M+4+H]⁺) | 202.9825 | ~10% |
Functional Group and Aromatic System Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality of Method Choice: For this compound, the primary utility of IR spectroscopy is to confirm the presence of the aromatic naphthyridine core and the carbon-chlorine bonds, while simultaneously verifying the absence of functional groups from potential starting materials or byproducts (e.g., O-H or N-H stretches from the diol precursor, or C=O from incomplete reaction).
Data Presentation: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the heterocyclic rings.[6] |
| 1600-1450 | Aromatic C=C and C=N Stretch | Medium-Strong | Multiple bands confirming the conjugated ring system of the naphthyridine core.[6] |
| 900-675 | Aromatic C-H Bend (out-of-plane) | Strong | The pattern of these bands can be diagnostic of the substitution pattern on the aromatic rings. |
| 850-550 | C-Cl Stretch | Medium-Strong | Confirms the presence of the chloro substituents.[6] |
Unambiguous Structure Mapping: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular skeleton.
Due to the molecule's C₂ axis of symmetry, the number of unique signals is simplified: H3 is equivalent to H6, H4 is equivalent to H7, C2 is equivalent to C5, C3 is equivalent to C6, C4 is equivalent to C7, and C4a is equivalent to C8a.
¹H NMR Spectroscopy
This experiment identifies the number of chemically distinct protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, we expect to see two signals in the aromatic region, each integrating to 2H.
Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |
| ~8.65 | Doublet (d) | ~8.5 | H4, H7 | These protons are adjacent to a ring nitrogen and are strongly deshielded. They are coupled to H3/H6. |
| ~7.50 | Doublet (d) | ~8.5 | H3, H6 | These protons are coupled to H4/H7. The electron-withdrawing effect of the adjacent chlorine atom also influences their chemical shift. |
¹³C NMR Spectroscopy
This experiment identifies all unique carbon atoms in the molecule. Proton-decoupled ¹³C NMR will show four distinct signals for our symmetric molecule.
Data Presentation: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~152.0 | Quaternary (C-Cl) | C2, C5 | Carbons directly attached to both nitrogen and chlorine are significantly deshielded. |
| ~149.5 | Quaternary (Bridgehead) | C4a, C8a | Bridgehead carbons adjacent to a nitrogen atom. |
| ~138.0 | Tertiary (CH) | C4, C7 | Aromatic CH carbons adjacent to a nitrogen atom. |
| ~124.5 | Tertiary (CH) | C3, C6 | Aromatic CH carbons adjacent to a C-Cl group. |
2D NMR Spectroscopy for Connectivity Confirmation
While 1D NMR provides a strong hypothesis, 2D NMR experiments provide the definitive proof of connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would show a cross-peak between the ¹H signal at ~8.65 ppm and the ¹³C signal at ~138.0 ppm (H4/H7 to C4/C7), and another between the ¹H signal at ~7.50 ppm and the ¹³C signal at ~124.5 ppm (H3/H6 to C3/C6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the entire carbon skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.
Visualization: Key HMBC Correlations
References
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
The Strategic Core: Unlocking Medicinal Chemistry's Potential with 2,5-Dichloro-1,8-naphthyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its inherent structural features and diverse biological activities have made it a cornerstone for the development of novel therapeutics. Within this important class of heterocycles, 2,5-Dichloro-1,8-naphthyridine emerges as a particularly strategic building block. The differential reactivity of its two chlorine atoms provides a versatile handle for the synthesis of a wide array of complex molecules, opening up avenues for the exploration of new chemical space and the development of potent and selective therapeutic agents. This guide delves into the synthesis, reactivity, and potential applications of this compound, offering a comprehensive resource for its effective utilization in drug discovery programs.
I. Synthesis of the this compound Core
The construction of the this compound scaffold can be approached through several synthetic strategies, often involving multi-step sequences. A plausible and efficient route commences with readily available starting materials, culminating in the target molecule. While a specific, detailed protocol for this compound is not extensively documented, a generalizable synthetic pathway can be inferred from the synthesis of related dichloro-1,8-naphthyridines.[2]
A common strategy involves the construction of a dihydroxynaphthyridine precursor, followed by a chlorination step. For instance, the synthesis of the isomeric 2,7-dichloro-1,8-naphthyridine has been reported, providing a blueprint for accessing dichlorinated naphthyridine cores.[2]
References
Introduction: The Ascendance of a Privileged Scaffold
An In-Depth Technical Guide to the 1,8-Naphthyridine Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to bind to a wide range of biological targets, earning them the designation of "privileged scaffolds." The 1,8-naphthyridine core, a bicyclic aromatic heterocycle and a bioisostere of quinoline, stands as a prominent example of such a scaffold.[1] Its journey from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to its remarkable versatility and therapeutic potential.[1] First synthesized in 1927, the scaffold remained relatively obscure until 1962, when the discovery of nalidixic acid as a byproduct during chloroquine synthesis unveiled its potent antibacterial properties.[1] This pivotal moment established 1,8-naphthyridine as a new class of chemotherapeutic agents and catalyzed decades of research, revealing a vast spectrum of biological activities.[1][2][3]
Today, 1,8-naphthyridine derivatives are recognized for their potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities, among others.[2][3][4] This guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the 1,8-naphthyridine scaffold. We will delve into its synthesis, dissect its diverse pharmacological applications with a focus on mechanisms of action, and explore the structure-activity relationships that guide the design of next-generation therapeutics.
Synthetic Strategies: Forging the 1,8-Naphthyridine Core
The ability to generate a diverse chemical library is fundamental to any drug discovery program. The 1,8-naphthyridine scaffold benefits from several synthetic routes, but the Friedländer synthesis is arguably the most straightforward and widely employed method due to its efficiency and high yields.[1][5] This reaction typically involves the condensation of a 2-amino-3-formylpyridine with a compound containing an active methylene group, such as a ketone or ester.
Core Synthetic Workflow: The Friedländer Annulation
The causality behind the Friedländer reaction's success lies in its convergent nature, rapidly assembling the bicyclic core from readily available precursors. The initial step is a base- or acid-catalyzed aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system. Innovations in this methodology have led to more environmentally friendly protocols.
Caption: General workflow of the Friedländer synthesis for 1,8-naphthyridines.
Experimental Protocol: Eco-Friendly Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine
This protocol is adapted from an environmentally conscious method utilizing a biocompatible ionic liquid catalyst in an aqueous medium, demonstrating the evolution of classic synthetic routes to align with green chemistry principles.[1][6]
Materials:
-
2-Aminonicotinaldehyde (1.0 eq)
-
Acetone (3.0 eq)
-
Choline hydroxide (ChOH) solution (1 mol %)
-
Water (H₂O)
-
Ethyl ether
-
Deionized water
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, a mixture of 2-aminonicotinaldehyde (e.g., 0.5 mmol, 61.6 mg) and acetone (e.g., 1.5 mmol, 111 μL) is stirred in 1 mL of H₂O.[1][6]
-
Catalyst Addition: Choline hydroxide (e.g., 1 mol %, 3 μL) is added to the reaction mixture.[1] The use of ChOH is advantageous as it is metal-free, non-toxic, and can form hydrogen bonds with reactants, which is crucial for the reaction's success in water.[6]
-
Reaction Execution: The mixture is stirred at a specified temperature (e.g., 50 °C) for a set duration (e.g., 6 hours) under an inert atmosphere like nitrogen.[1]
-
Monitoring: The reaction's progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction: Upon completion, the reaction mixture is extracted with ethyl ether and deionized water. The ethyl ether phase, containing the product, is collected.[5]
-
Purification: The collected organic phase is evaporated under reduced pressure using a rotary evaporator to yield the crude product. The final 2-methyl-1,8-naphthyridine is purified by silica gel column chromatography.[1][5]
-
Characterization: The structure and purity of the final product are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.[1]
Pharmacological Applications and Mechanisms of Action
The planar structure of the 1,8-naphthyridine ring system allows it to intercalate with DNA and fit into the ATP-binding pockets of various enzymes, forming the basis of its wide-ranging biological activities.[7]
A. Antibacterial Agents: The Scaffold's Legacy
The discovery of nalidixic acid, the first 1,8-naphthyridine antibacterial, revolutionized the treatment of urinary tract infections caused by Gram-negative bacteria.[1][8]
Mechanism of Action: 1,8-naphthyridine-based antibacterials, particularly the quinolone class, function by inhibiting bacterial DNA synthesis. They form a stable complex with DNA and essential enzymes like DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8] This action blocks DNA replication and transcription, ultimately leading to bacterial cell death.
Caption: Mechanism of action for 1,8-naphthyridine antibacterial agents.
Evolution and Modern Relevance: The foundational structure of nalidixic acid paved the way for the development of highly potent fluoroquinolone antibiotics containing the 1,8-naphthyridine core, such as enoxacin, gemifloxacin, and trovafloxacin.[8][9] Current research focuses on leveraging this scaffold to combat the growing threat of antimicrobial resistance. Studies have shown that some 1,8-naphthyridine derivatives can potentiate the activity of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains, indicating a synergistic effect.[7][10][11] This may be due to a similar mechanism of action or the inhibition of bacterial resistance mechanisms like efflux pumps.[11]
Table 1: Representative 1,8-Naphthyridine-Based Antibacterial Agents
| Compound Name | Key Structural Feature | Spectrum of Activity | Commercially Available As |
|---|---|---|---|
| Nalidixic Acid | First-generation | Gram-negative bacteria (urinary tract infections) | NegGram |
| Enoxacin | Fluoro, Piperazinyl | Broad-spectrum (Gram-positive and Gram-negative) | Penetrex[8] |
| Gemifloxacin | Fluoro, Pyrrolidinyl | Broad-spectrum, potent against S. pneumoniae | Factive[8] |
| Trovafloxacin | Difluorophenyl, Fluoro | Broad-spectrum (Gram-positive and Gram-negative) | Trovan[8] |
| PD 131628 | Fluorocyclopropyl | High potency against Gram-positive and Gram-negative organisms | Investigational[12][13] |
B. Anticancer Agents: A Multifaceted Approach
The 1,8-naphthyridine scaffold has emerged as a highly promising platform for the development of novel anticancer agents.[14][15] Its derivatives employ a variety of mechanisms to induce cytotoxicity in cancer cells.
Key Mechanisms of Antineoplastic Activity:
-
Topoisomerase Inhibition: Similar to their antibacterial counterparts, some derivatives target human topoisomerases. Vosaroxin (formerly SNS-595), a notable example that entered clinical trials, is a potent topoisomerase II inhibitor.[16][17] By trapping the enzyme-DNA complex, it induces double-strand breaks, leading to apoptosis.
-
Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. 1,8-Naphthyridine derivatives have been successfully designed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), c-Met, and Cyclin-Dependent Kinases (CDKs).[3][14][15][18] This inhibitory action blocks downstream signaling pathways responsible for cell proliferation and survival.
-
Tubulin Polymerization Disruption: The cytoskeleton is another critical target in cancer therapy. Certain 1,8-naphthyridine compounds have been shown to interfere with the polymerization of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[19]
-
Immunomodulation: Beyond direct cytotoxicity, some derivatives exhibit anti-inflammatory and immunomodulatory effects by downregulating pro-inflammatory cytokines, which can influence the tumor microenvironment.[16][20][21]
Table 2: Selected Anticancer 1,8-Naphthyridine Derivatives and Their Activities
| Compound Class/Example | Target/Mechanism | In Vitro Activity (IC₅₀) | Cancer Cell Line(s) | Reference |
|---|---|---|---|---|
| Vosaroxin (SNS-595) | Topoisomerase II Inhibitor | - (Clinically Investigated) | Acute Myeloid Leukemia | [16] |
| Halogenated Carboxamide (Cmpd 47) | Cytotoxicity | 0.41 µM, 0.77 µM | MIAPaCa, K-562 | [20] |
| C-3'-Heteroaryl Derivative (Cmpd 29) | Cytotoxicity | 0.41 µM, 1.4 µM | PA-1, SW620 | [20] |
| Carboxamide Derivative (Cmpd 12) | Cytotoxicity | 1.37 µM | HBL-100 (Breast) | [21] |
| Various Derivatives | Kinase Inhibition (EGFR, c-Met, etc.) | Varies | Multiple |[14][15][18] |
C. Expanding Therapeutic Horizons
The versatility of the 1,8-naphthyridine scaffold extends to a multitude of other therapeutic areas, highlighting its privileged nature.[2][3]
-
Antiviral: Derivatives have shown promise as anti-HIV agents.[2]
-
Neurodegenerative Disorders: The scaffold is being explored for applications in conditions like Alzheimer's disease.[3]
-
Enzyme Inhibition: Potent dual inhibitors of alkaline phosphatase and carbonic anhydrase have been developed, with potential applications in bone disorders like rheumatoid arthritis.[22]
-
Anticonvulsant: Certain substituted 1,8-naphthyridines have demonstrated significant anticonvulsant activity in preclinical models.[23]
Structure-Activity Relationship (SAR) and Rational Drug Design
Systematic modification of the 1,8-naphthyridine core has yielded crucial insights into its structure-activity relationships (SAR), guiding the rational design of more potent and selective drug candidates.[19][24]
Caption: Key positions on the 1,8-naphthyridine scaffold for SAR studies.
-
At N-1: Substitutions here are crucial for antibacterial activity. For instance, the ethyl group in nalidixic acid and the cyclopropyl group in many fluoroquinolones significantly enhance potency.[8]
-
At C-3: The carboxylic acid group is a classic feature for antibacterial agents, essential for binding to DNA gyrase.[8] In anticancer design, this position is often modified to a carboxamide to attach various side chains that can interact with different biological targets.[20][21]
-
At C-7: This position is a major site for modification to modulate the antibacterial spectrum and potency. Bulky substituents like piperazine or pyrrolidine rings are common in broad-spectrum agents.[8]
-
At C-5 and C-6: The introduction of a fluorine atom at C-6 was a breakthrough for the quinolone class, dramatically increasing antibacterial activity. Halogen substitutions at these positions can also enhance cytotoxic effects in anticancer derivatives.[20]
Conclusion and Future Perspectives
From its foundational role in antibacterial therapy to its current prominence in oncology and beyond, the 1,8-naphthyridine scaffold has had a remarkable journey.[1] Its rigid, planar structure and synthetic tractability make it an enduringly attractive core for medicinal chemists. The continuous innovation in synthetic methodologies provides access to an ever-widening chemical space, enabling broader exploration of its biological potential.[1][6]
Future research will likely focus on designing novel derivatives with enhanced target specificity to minimize off-target effects and improve safety profiles. The scaffold's proven success in modulating complex biological systems ensures it will remain a focal point for the discovery of new treatments for cancer, infectious diseases, and a host of other human ailments.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of a 1,8-naphthyridine quinolone, PD 131628 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives [jstage.jst.go.jp]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,5-Dichloro-1,8-naphthyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-1,8-naphthyridine is a halogenated heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure, featuring two fused pyridine rings with chlorine substituents at the 2 and 5 positions, provides a unique framework for the design of novel therapeutic agents. The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of two reactive chlorine atoms in this compound offers versatile opportunities for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. This guide provides a comprehensive overview of the synthesis, molecular structure, key chemical properties, and potential applications of this compound in the field of drug development.
Core Molecular Identifiers and Properties
A foundational understanding of a chemical entity begins with its fundamental identifiers and physicochemical properties. This data is crucial for laboratory handling, analytical characterization, and computational modeling.
| Property | Value | Source |
| CAS Number | 91870-15-4 | [3] |
| Molecular Formula | C₈H₄Cl₂N₂ | [3] |
| Molecular Weight | 199.04 g/mol | [3] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents like DMSO and DMF (predicted) | [4] |
Molecular Structure and Characterization
The molecular structure of this compound consists of a fused bicyclic system of two pyridine rings, with chlorine atoms attached to the carbon atoms at positions 2 and 5.
Figure 1. Molecular Structure of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the four protons on the naphthyridine ring. The chemical shifts and coupling patterns of these protons would be influenced by the positions of the nitrogen atoms and the electron-withdrawing chlorine substituents.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals for the carbon atoms of the naphthyridine core. The carbons attached to the chlorine atoms (C2 and C5) would exhibit characteristic chemical shifts.[6]
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the naphthyridine ring.[7][8][9]
Synthesis Strategies
The synthesis of substituted 1,8-naphthyridines can be achieved through various synthetic routes. A common and versatile method is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group.[10]
While a specific, detailed protocol for the synthesis of this compound is not extensively reported in readily accessible literature, a plausible synthetic approach can be conceptualized based on established methodologies for analogous compounds. One potential route could involve the chlorination of a dihydroxy-1,8-naphthyridine precursor.
Caption: A generalized synthetic workflow for this compound.
Experimental Protocol: General Chlorination of Hydroxynaphthyridines
The following is a generalized protocol for the chlorination of a dihydroxynaphthyridine precursor, a key step that could be adapted for the synthesis of this compound. The causality behind this choice lies in the well-established reactivity of phosphorus oxychloride (POCl₃) to convert hydroxyl groups on heterocyclic rings to chlorine atoms.[11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dihydroxynaphthyridine precursor in an excess of phosphorus oxychloride (POCl₃).
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is basic. Extract the aqueous layer with an appropriate organic solvent (e.g., chloroform or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired dichloronaphthyridine.
Chemical Reactivity and a Gateway to Diverse Derivatives
The two chlorine atoms on the 1,8-naphthyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the introduction of a wide array of functional groups.[12][13] The electron-deficient nature of the naphthyridine ring system facilitates attack by nucleophiles.
Caption: Reactivity of this compound in SNAr reactions.
The positions of the chlorine atoms (2 and 5) offer the potential for regioselective substitutions, depending on the reaction conditions and the nature of the nucleophile. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) in drug design.
Applications in Drug Discovery and Development
The 1,8-naphthyridine scaffold is a well-established pharmacophore, and its derivatives have shown promise in various therapeutic areas. The introduction of chlorine atoms at the 2 and 5 positions provides a key intermediate for the synthesis of potent and selective drug candidates.
Anticancer Activity
Numerous studies have highlighted the potential of 1,8-naphthyridine derivatives as anticancer agents.[14][15][16] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and interference with microtubule polymerization.[16] The ability to readily modify the this compound core allows for the optimization of anticancer activity and the development of compounds with improved efficacy and selectivity against various cancer cell lines.
Anti-inflammatory and Immunomodulatory Effects
Derivatives of 1,8-naphthyridine have also demonstrated significant anti-inflammatory and immunomodulatory activities.[15] These compounds can modulate the production of pro-inflammatory cytokines, suggesting their potential in the treatment of inflammatory diseases. The this compound scaffold can be utilized to synthesize novel anti-inflammatory agents with potentially improved therapeutic profiles.
Conclusion
This compound is a key heterocyclic building block with significant potential in the field of drug discovery and development. Its well-defined molecular structure and the reactivity of its chlorine substituents make it an ideal starting material for the synthesis of diverse libraries of bioactive molecules. The established anticancer and anti-inflammatory activities of the broader 1,8-naphthyridine class underscore the therapeutic promise of derivatives synthesized from this versatile scaffold. Further research into the synthesis, reactivity, and biological evaluation of novel this compound derivatives is warranted to fully exploit its potential in the quest for new and effective medicines.
References
- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. synchem.de [synchem.de]
- 4. benchchem.com [benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 1,8-Naphthyridine [webbook.nist.gov]
- 9. govinfo.gov [govinfo.gov]
- 10. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. gacariyalur.ac.in [gacariyalur.ac.in]
- 14. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the 1,8-Naphthyridine Core
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry and materials science.[1] Its unique electronic properties and versatile reactivity make it a cornerstone for the development of novel therapeutics and functional materials.[2][3] This guide provides a comprehensive exploration of the chemical reactivity of the 1,8-naphthyridine core, offering insights into its synthesis, functionalization, and coordination chemistry to empower researchers in their scientific endeavors.
The Electronic Landscape of the 1,8-Naphthyridine Core
The reactivity of the 1,8-naphthyridine ring system is intrinsically linked to the placement of its two nitrogen atoms. This arrangement creates a unique electronic distribution, influencing its susceptibility to various chemical transformations. The nitrogen atoms, being more electronegative than carbon, withdraw electron density from the ring, rendering the carbon atoms electron-deficient. This inherent electron deficiency is a key determinant of its reactivity profile, particularly towards nucleophilic attack.
Conversely, the lone pairs of electrons on the nitrogen atoms can participate in coordination with metal ions, making 1,8-naphthyridine and its derivatives excellent ligands in coordination chemistry.[4] The ability to functionalize the core at various positions allows for the fine-tuning of its electronic and steric properties, enabling the rational design of molecules with specific biological activities or material properties.[5]
Synthesis of the 1,8-Naphthyridine Scaffold
The construction of the 1,8-naphthyridine core is a critical first step in the exploration of its chemical space. The Friedländer synthesis is a widely employed and efficient method for this purpose.[1] This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group.[6]
Featured Protocol: Green Friedländer Synthesis of 1,8-Naphthyridines in Water
This protocol highlights an environmentally friendly, gram-scale synthesis of 1,8-naphthyridine derivatives using an inexpensive and biocompatible ionic liquid catalyst in an aqueous medium.[7]
Reactants:
-
2-Aminonicotinaldehyde (1.0 eq)
-
Acetone (3.0 eq)
-
Choline hydroxide (ChOH) (1 mol %)
-
Water (H₂O)
Procedure:
-
A mixture of 2-aminonicotinaldehyde (e.g., 61.6 mg, 0.5 mmol) and acetone (e.g., 111 μL, 1.5 mmol) is stirred in H₂O (1 mL).
-
Choline hydroxide (e.g., 3 μL, 1 mol %) is added to the reaction mixture.
-
The mixture is stirred under a nitrogen (N₂) atmosphere at 50 °C for 6 hours.
-
Reaction completion is monitored by Thin-Layer Chromatography (TLC).
-
After completion, the reaction mixture is extracted with ethyl ether.
-
The ethyl ether phase is collected and evaporated under a rotary evaporator to yield the crude product.
-
The final 1,8-naphthyridine derivative is purified using silica gel column chromatography.[1]
This method offers excellent yields (>90%) for a variety of substituted 1,8-naphthyridines and represents a significant advancement towards sustainable chemical synthesis.[7]
Logical Workflow for Friedländer Synthesis
Caption: Workflow for the Friedländer synthesis of 1,8-naphthyridines.
Reactivity Towards Electrophiles and Nucleophiles
Electrophilic Aromatic Substitution
Due to the electron-deficient nature of the 1,8-naphthyridine ring, electrophilic aromatic substitution reactions are generally difficult and require harsh conditions. The nitrogen atoms deactivate the ring towards electrophilic attack. When such reactions do occur, substitution is typically directed to the 3- and 6-positions, which are relatively less electron-deficient.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to electrophilic substitution, the 1,8-naphthyridine core is highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group (e.g., a halogen) is present at an activated position. The positions most activated towards nucleophilic attack are the 2-, 4-, 5-, and 7-positions, which are ortho or para to the ring nitrogens.
A study on benzo[c][1][8]naphthyridines demonstrated the differential reactivity of the 1- and 6-positions towards various nucleophiles.[9][10] The outcome of the reaction was found to be dependent on the nature of the nucleophile and the reaction conditions.[9] For instance, anilines and thiols preferentially react at one position, while alkylamines and alkoxides favor another.[10] This highlights the nuanced control that can be exerted over the functionalization of the naphthyridine scaffold.
General Mechanism for Nucleophilic Aromatic Substitution
Caption: Generalized mechanism for SNAr on a 1,8-naphthyridine core.
Metal-Catalyzed Cross-Coupling Reactions
The functionalization of the 1,8-naphthyridine core has been significantly advanced by the advent of transition metal-catalyzed cross-coupling reactions.[11] These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, enabling the synthesis of a diverse array of derivatives.[12]
Palladium- and cobalt-catalyzed reactions have proven particularly effective for the functionalization of halogenated naphthyridines.[13][14] For example, cobalt-catalyzed cross-couplings of chloronaphthyridines with Grignard reagents and organozinc compounds provide access to a wide range of alkylated and arylated products.[13] Furthermore, the use of mixed halogenated naphthyridines allows for regioselective functionalization through sequential palladium- and cobalt-catalyzed cross-couplings.[13]
These methodologies have been instrumental in the synthesis of 1,8-naphthyridine derivatives with potent biological activities, such as phosphodiesterase type 4D (PDE4D) inhibitors for the potential treatment of asthma.[15]
Comparative Efficacy of Cross-Coupling Catalysts
| Catalyst System | Substrate | Coupling Partner | Yield (%) | Reference |
| CoCl₂ (5%) | 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | 2-phenylethylmagnesium bromide | 80 | [13] |
| CoCl₂·2LiCl (5%), HCO₂Na (50%) | 1-chloro-2,7-naphthyridine | 2-thienylzinc chloride | 60 | [13] |
| Pd(PPh₃)₄ | 1-chloro-4-iodo-2,7-naphthyridine | Phenylzinc chloride | 82 | [13] |
The 1,8-Naphthyridine Core as a Privileged Ligand
The two nitrogen atoms of the 1,8-naphthyridine core are ideally positioned to act as a bidentate or binucleating ligand, coordinating to one or two metal centers in close proximity.[4][16] This property has been extensively exploited in the development of novel catalysts and functional materials.[17]
The steric and electronic properties of the 1,8-naphthyridine ligand can be systematically tuned by introducing substituents at the 2- and 7-positions, allowing for precise control over the coordination environment and the reactivity of the resulting metal complexes.[16]
Coordination Modes of 1,8-Naphthyridine Ligands
Caption: Common coordination modes of the 1,8-naphthyridine core.
Biological Significance and Therapeutic Potential
The 1,8-naphthyridine scaffold is a prominent feature in a multitude of biologically active compounds.[19][20] The discovery of nalidixic acid in 1962, the first synthetic quinolone antibiotic, marked a turning point, establishing this heterocycle as a key pharmacophore.[1] Since then, numerous 1,8-naphthyridine derivatives have been developed with a broad spectrum of therapeutic applications, including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[2][21][22]
The diverse biological activities of 1,8-naphthyridine derivatives stem from their ability to interact with various biological targets, such as enzymes and receptors.[3] For example, some derivatives act as topoisomerase inhibitors, leading to their anticancer effects, while others modulate the activity of kinases involved in cell signaling pathways.[3][23] The continued exploration of the structure-activity relationships of 1,8-naphthyridine derivatives holds great promise for the discovery of novel and effective therapeutic agents.[8][24]
Selected Biologically Active 1,8-Naphthyridine Derivatives
| Compound | Biological Activity | Reference |
| Nalidixic Acid | Antibacterial | [1] |
| Voreloxin | Anticancer (Topoisomerase II inhibitor) | [3] |
| Enoxacin | Antibacterial | [20] |
| ANA-12 | Anti-tubercular | [25] |
Conclusion
The 1,8-naphthyridine core possesses a rich and varied reactivity that has captivated chemists for decades. Its unique electronic structure makes it amenable to a wide range of chemical transformations, from classical nucleophilic substitutions to modern metal-catalyzed cross-couplings. This versatility, coupled with its proven track record as a privileged scaffold in medicinal chemistry, ensures that the 1,8-naphthyridine core will continue to be a fertile ground for discovery and innovation in the years to come. This guide serves as a foundational resource for researchers seeking to harness the full potential of this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. connectsci.au [connectsci.au]
- 11. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 12. thieme-connect.de [thieme-connect.de]
- 13. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Coordination Chemistry of an Unsymmetrical Naphthyridine‐Based Tetradentate Ligand toward Various Transition‐Metal Ions | Semantic Scholar [semanticscholar.org]
- 19. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nbinno.com [nbinno.com]
- 25. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Friedländer Synthesis of 1,8-Naphthyridine Derivatives
Foreword: The Strategic Importance of 1,8-Naphthyridines
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This nitrogen-containing heterocyclic system is a bioisostere of quinoline and forms the core of numerous therapeutic agents.[1] The journey of 1,8-naphthyridines from a synthetic curiosity to a pharmacologically significant moiety was ignited by the discovery of nalidixic acid in 1962, the progenitor of the quinolone class of antibiotics.[1] Since then, derivatives of 1,8-naphthyridine have been developed with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] Their unique photophysical characteristics also make them valuable in the realm of materials science for applications such as fluorescent probes.[2]
The Friedländer synthesis is a classic and highly effective method for constructing the 1,8-naphthyridine ring system.[2][4][5] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[2][4][5] This application note provides an in-depth guide to the Friedländer synthesis of 1,8-naphthyridine derivatives, offering detailed protocols and insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
Mechanism of the Friedländer Annulation
The Friedländer synthesis for 1,8-naphthyridines proceeds through an initial aldol-type condensation between a 2-aminonicotinaldehyde derivative and the enolate of an active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system. The reaction can be catalyzed by either acids or bases.[2][6]
The base-catalyzed mechanism, for instance, involves the deprotonation of the α-methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the 2-aminonicotinaldehyde. The resulting intermediate undergoes intramolecular cyclization and dehydration to form the final product.[6]
Caption: Base-catalyzed Friedländer synthesis mechanism for 1,8-naphthyridines.
Experimental Protocols
The versatility of the Friedländer synthesis allows for various experimental setups, including traditional solvent-based methods, greener approaches in water, and solvent-free solid-state reactions. Below are detailed protocols for three distinct and effective methods.
Protocol 1: Choline Hydroxide-Catalyzed Synthesis in Water
This protocol is adapted from a green chemistry approach that utilizes the biocompatible and inexpensive ionic liquid, choline hydroxide, as a catalyst in water, avoiding hazardous organic solvents.[7][8][9][10]
Rationale: Choline hydroxide is not only a base catalyst but also a hydrogen-bond donor, which is crucial for facilitating the reaction in an aqueous medium.[7][8] Water as a solvent is environmentally benign and allows for easy product separation in many cases.[7][9][10]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., acetone, cyclohexanone, acetoacetanilide)
-
Choline hydroxide (ChOH)
-
Deionized water
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 mmol) and the active methylene compound (1.0-1.5 mmol).
-
Add deionized water (2 mL) to the flask and begin stirring the mixture.
-
Add choline hydroxide (1 mol%) to the reaction mixture.[9][10]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.[10]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.
-
Extract the product from the reaction mixture using ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.[2]
Protocol 2: Ammonium Sulphamate-Catalyzed Solid-State Synthesis
This solvent-free method is environmentally friendly, offering high yields, short reaction times, and a simple work-up procedure.[4]
Rationale: Solid-state reactions, often initiated by grinding, can be more efficient and selective than solution-phase reactions.[4] Ammonium sulphamate serves as an effective and inexpensive catalyst for this transformation.[4]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound
-
Ammonium sulphamate (NH₂SO₃NH₄)
-
Cold water
Equipment:
-
Mortar and pestle
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Melting point apparatus
-
TLC plates
Procedure:
-
Reaction Setup: In a mortar, take an equimolar mixture of 2-aminonicotinaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and a catalytic amount of ammonium sulphamate (10 mol%).
-
Reaction: Grind the mixture using a pestle at room temperature for the time specified for the particular substrate (typically 5-10 minutes).[4] The progress can be monitored by TLC.
-
Work-up: Upon completion, add cold water to the reaction mixture.
-
Collect the solid product by vacuum filtration, washing with water.
-
Purification: The product is often obtained in high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol.
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation can significantly accelerate the rate of the Friedländer synthesis, leading to higher yields in shorter reaction times.[11]
Rationale: Microwave energy provides rapid and uniform heating of the reactants, often leading to enhanced reaction rates and cleaner product formation compared to conventional heating.[11]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ice-cold water
-
Dilute HCl
-
Acetonitrile (for recrystallization)
Equipment:
-
Microwave reactor
-
TLC plates
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a microwave-safe vessel, mix 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and DABCO (20 mol %).[11]
-
Reaction: Subject the mixture to microwave irradiation at 600W for the specified time (typically a few minutes).[11] Monitor the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into ice-cold water and work up with dilute HCl.[11]
-
Filter the separated solid, dry it, and recrystallize from acetonitrile to afford the pure 1,8-naphthyridine derivative.[11]
Data Summary: Comparison of Friedländer Synthesis Protocols
The following table summarizes various conditions and outcomes for the Friedländer synthesis of 1,8-naphthyridine derivatives, showcasing the versatility of this reaction.
| Entry | Active Methylene Compound | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Acetone | Choline hydroxide | Water | 50°C | 6 h | >95 | [10] |
| 2 | Acetoacetanilide | Ammonium sulphamate | None (Grinding) | Room Temp. | 5 min | High | [4] |
| 3 | Ethyl acetoacetate | DABCO | None (Microwave) | 600 W | 3 min | 86 | [11] |
| 4 | Cyclohexanone | [Bmmim][Im] (Ionic Liquid) | [Bmmim][Im] | 80°C | 24 h | Moderate | [6][12] |
| 5 | Acetylacetone | CeCl₃·7H₂O | None (Grinding) | Room Temp. | Minutes | High | [5] |
General Experimental Workflow
The synthesis and analysis of 1,8-naphthyridine derivatives via the Friedländer reaction follow a systematic workflow.
Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.
Conclusion and Future Perspectives
The Friedländer synthesis remains a highly relevant and adaptable method for the preparation of 1,8-naphthyridine derivatives. The development of greener and more efficient protocols, such as those using water as a solvent, solvent-free conditions, and microwave assistance, has enhanced the utility and sustainability of this classic reaction. These advancements are crucial for the continued exploration of 1,8-naphthyridines in drug discovery and materials science, paving the way for the development of novel therapeutic agents and functional materials. The protocols and insights provided herein are intended to serve as a valuable resource for researchers in these fields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. connectjournals.com [connectjournals.com]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tsijournals.com [tsijournals.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 2,5-Dichloro-1,8-naphthyridine
Introduction: The Strategic Importance of Functionalized 1,8-Naphthyridines
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The ability to precisely introduce diverse substituents onto this core is paramount for the development of novel therapeutic agents and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a robust tool for the functionalization of halogenated heterocycles.[2][3]
This guide provides a detailed technical overview, application notes, and experimental protocols for the Suzuki-Miyaura coupling of 2,5-dichloro-1,8-naphthyridine. We will delve into the critical aspect of regioselectivity, offering insights into the selective functionalization of the C2 and C5 positions, and provide actionable protocols for researchers in drug discovery and chemical synthesis.
Understanding Regioselectivity in the Coupling of this compound
The central challenge in the Suzuki-Miyaura coupling of this compound is controlling the site of the reaction. The two chlorine atoms are in electronically distinct environments, which allows for selective mono-arylation under carefully controlled conditions, as well as exhaustive di-arylation.
The regiochemical outcome is primarily governed by the relative electrophilicity of the carbon atoms bearing the halogen substituents. In N-heterocycles, positions alpha (α) to the nitrogen atom are generally more electron-deficient and thus more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[4]
For this compound:
-
The C2-position: Being alpha to one of the ring nitrogens, the C2-Cl bond is expected to be the more reactive site for oxidative addition. This is the kinetically favored position for the first Suzuki-Miyaura coupling.
-
The C5-position: While also on the pyridine ring, the C5-position is further removed from the strong electron-withdrawing effect of the nitrogens compared to the C2 position. Therefore, the C5-Cl bond is less reactive.
This inherent difference in reactivity can be exploited to achieve selective mono-arylation at the C2 position, affording 2-aryl-5-chloro-1,8-naphthyridine. Subsequent coupling at the C5 position would require more forcing conditions to yield the 2,5-diaryl-1,8-naphthyridine.
It is also noteworthy that the choice of palladium catalyst, and particularly the ancillary ligands, can sometimes override the intrinsic reactivity of the substrate to favor coupling at the less reactive site, although this is less common.[5][6]
Catalytic System Selection
The choice of the palladium precursor, ligand, and base is critical for a successful Suzuki-Miyaura coupling.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands are often employed.
-
Ligands: For couplings of chloro-heterocycles, electron-rich and sterically demanding phosphine ligands such as S-Phos, X-Phos, or Buchwald's biaryl phosphine ligands are often necessary to facilitate the challenging oxidative addition step. N-heterocyclic carbene (NHC) ligands can also be highly effective.[5][6]
-
Bases: A base is required to activate the boronic acid for transmetalation. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can influence the reaction rate and selectivity.
Experimental Protocols
Synthesis of the Starting Material: this compound
The starting material, this compound, can be synthesized from 5-chloro-1,8-naphthyridin-2(1H)-one.[7]
Step 1: Synthesis of 5-Chloro-1,8-naphthyridin-2(1H)-one This intermediate can be prepared via the condensation of 2-amino-5-chloropyridine with diethyl malonate in the presence of a strong base like sodium ethoxide.[7]
Step 2: Synthesis of this compound A mixture of 5-chloro-1,8-naphthyridin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated at reflux for 3-4 hours.[7] The excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice water and neutralized with a base (e.g., NaHCO₃ or NH₄OH). The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to yield this compound.[7]
Protocol 1: Di-arylation of this compound
This protocol is adapted from a successful procedure for the di-arylation of the analogous 2,7-dichloro-1,8-naphthyridine and is expected to be effective for the 2,5-dichloro isomer.[8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.5 - 3.0 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
S-Phos (10 mol%)
-
K₃PO₄ (3.0 eq)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube or pressure vessel, add this compound, the arylboronic acid, Pd₂(dba)₃, S-Phos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2,5-diaryl-1,8-naphthyridine.
Table 1: Representative Reaction Conditions for Di-arylation (based on 2,7-dichloro-1,8-naphthyridine) [8]
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | ~90 |
| 2 | 4-Methoxyphenylboronic acid | ~85 |
| 3 | 4-Fluorophenylboronic acid | ~88 |
| 4 | 2-Thienylboronic acid | ~75 |
Protocol 2: Proposed Strategy for Selective Mono-arylation at the C2-Position
To achieve selective mono-arylation at the more reactive C2 position, the reaction conditions should be milder and the stoichiometry of the boronic acid carefully controlled.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.0 - 1.1 eq)
-
Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2.5 mol%) with a suitable ligand (e.g., S-Phos, 5 mol%)
-
K₂CO₃ (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Argon or Nitrogen gas
Procedure:
-
Follow steps 1-3 from Protocol 1, using the reagents listed above.
-
Heat the reaction mixture to a lower temperature, starting at 60-80 °C, with vigorous stirring.
-
Carefully monitor the reaction by TLC or LC-MS to maximize the formation of the mono-arylated product and minimize the formation of the di-arylated byproduct.
-
Once the starting material is consumed or the desired product concentration is maximized, cool the reaction to room temperature.
-
Perform the work-up and purification as described in steps 7-10 of Protocol 1. The purification will require careful separation of the desired mono-arylated product from unreacted starting material and the di-arylated byproduct.
Application Notes and Troubleshooting
-
Inert Atmosphere: Maintaining a strict inert atmosphere is crucial as the palladium(0) catalyst is sensitive to oxygen.
-
Solvent and Reagent Purity: Use of anhydrous solvents and high-purity reagents is essential for reproducible results.
-
Reaction Monitoring: Close monitoring of the reaction is key for achieving selective mono-arylation. Over-running the reaction will lead to the formation of the di-substituted product.
-
Ligand Screening: For challenging substrates or to improve selectivity, a screening of different phosphine ligands (e.g., XPhos, RuPhos) or NHC ligands may be beneficial.
-
Base Selection: If the reaction is sluggish, a stronger base like Cs₂CO₃ may be employed. However, this may also increase the rate of the second coupling, reducing selectivity for the mono-arylated product.
-
Purification: The separation of mono- and di-arylated products, along with the starting material, can be challenging. Careful column chromatography with a shallow solvent gradient is often required.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of novel functionalized derivatives. By understanding the principles of regioselectivity and carefully controlling the reaction conditions, researchers can achieve either selective mono-arylation at the C2 position or exhaustive di-arylation. The protocols and application notes provided herein offer a solid foundation for the successful implementation of this important transformation in the pursuit of new chemical entities for pharmaceutical and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2,5-Disubstituted-1,8-Naphthyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide array of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2] This document provides a comprehensive guide for the synthesis of 2,5-disubstituted-1,8-naphthyridine libraries, a critical task in modern medicinal chemistry for the exploration of structure-activity relationships (SAR) and the discovery of novel therapeutic agents. We present a robust and versatile synthetic strategy commencing with the classical Friedländer annulation to install diversity at the 2-position, followed by palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the 5-position. This guide is designed to provide both the strategic rationale and detailed, actionable protocols for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, has garnered immense interest from medicinal chemists due to its versatile synthesis and broad pharmacological profile.[3] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, ranging from neurodegenerative and immunomodulatory disorders to their well-established roles as anti-HIV and antidepressant agents.[2] Notably, the anticancer potential of 1,8-naphthyridine derivatives is an area of intense research, with some compounds demonstrating significant cytotoxic effects against various cancer cell lines.[1][4] The ability to systematically modify the substituents at various positions of the naphthyridine ring is paramount for optimizing their biological activity and pharmacokinetic properties. This guide focuses on the strategic synthesis of libraries with diversity at the 2 and 5 positions, offering a powerful approach to generating novel chemical entities for drug development pipelines.
Overall Synthetic Strategy
The construction of a 2,5-disubstituted-1,8-naphthyridine library is most effectively approached through a sequential strategy. This involves the initial formation of the naphthyridine core with a pre-installed substituent at the 2-position and a handle for further functionalization at the 5-position. The chosen strategy leverages the reliability of the Friedländer annulation for the initial cyclization, followed by the versatility of palladium-catalyzed cross-coupling reactions for late-stage diversification.
Figure 1: General workflow for the synthesis of 2,5-disubstituted-1,8-naphthyridine libraries.
Part 1: Synthesis of the 2-Substituted-5-Halo-1,8-Naphthyridine Intermediate via Friedländer Annulation
The Friedländer synthesis is a cornerstone reaction for the formation of quinolines and their aza-analogs, such as 1,8-naphthyridines. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] For our purpose, we will utilize a 2-amino-5-halopyridine-3-carbaldehyde as the starting material to introduce the necessary halogen handle at the 5-position.
Reaction Mechanism: Friedländer Annulation
The reaction proceeds via an initial base- or acid-catalyzed aldol-type condensation between the enolizable carbonyl compound and the amino-aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[1] The use of specific amine catalysts, such as pyrrolidine derivatives, can enhance the regioselectivity, particularly when using unsymmetrical ketones.[5]
Figure 2: Simplified mechanism of the Friedländer annulation.
Protocol 1: Synthesis of 2-Methyl-5-chloro-1,8-naphthyridine
This protocol describes a representative Friedländer reaction. Greener methods using water as a solvent have been developed and are highly effective.[2][4]
Materials:
-
2-Amino-5-chloropyridine-3-carbaldehyde[6]
-
Acetone
-
Choline hydroxide (ChOH) or another suitable base like piperidine[2]
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-amino-5-chloropyridine-3-carbaldehyde (1.0 equiv.), water, and acetone (1.0-1.2 equiv.).[2]
-
Begin stirring the mixture and add a catalytic amount of choline hydroxide (1-2 mol%).[2]
-
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-methyl-5-chloro-1,8-naphthyridine.[7]
| Reagent (R1-C(O)CH3) | Product (2-R1-5-chloro-1,8-naphthyridine) | Typical Yield | Reference |
| Acetone | 2-Methyl-5-chloro-1,8-naphthyridine | 85-95% | [2] |
| Acetophenone | 2-Phenyl-5-chloro-1,8-naphthyridine | 80-90% | [8] |
| Cyclohexanone | 2,3-Cyclohexano-5-chloro-1,8-naphthyridine | 75-85% | [8] |
| Ethyl acetoacetate | Ethyl 2-methyl-5-chloro-1,8-naphthyridine-3-carboxylate | 88-96% |
Part 2: Diversification at the 5-Position via Palladium-Catalyzed Cross-Coupling
With the 2-substituted-5-halo-1,8-naphthyridine core in hand, the next stage involves introducing diversity at the 5-position. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose due to their broad substrate scope and functional group tolerance. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are particularly powerful tools for library synthesis.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C5-Arylation/Heteroarylation
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide or triflate.[9] This protocol is adapted for the arylation of the 5-chloro-1,8-naphthyridine core.
Materials:
-
2-R1-5-chloro-1,8-naphthyridine (1.0 equiv.)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 2-R1-5-chloro-1,8-naphthyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel to afford the 2,5-disubstituted-1,8-naphthyridine.
| Boronic Acid (R2-B(OH)2) | Catalyst | Base | Solvent | Typical Yield |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 75-90% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 80-95% |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 65-85% |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 70-88% |
Protocol 3: Buchwald-Hartwig Amination for C5-Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.[10]
Materials:
-
2-R1-5-chloro-1,8-naphthyridine (1.0 equiv.)
-
Amine (primary or secondary) (1.2 equiv.)
-
Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (2-4 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.
-
Add the 2-R1-5-chloro-1,8-naphthyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 5-amino-2-substituted-1,8-naphthyridine.
Characterization and Data Analysis
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic chemical shifts and coupling constants of the naphthyridine ring protons provide definitive structural information.[3][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Characteristic signals for the naphthyridine core protons, along with signals corresponding to the R1 and R2 substituents. |
| ¹³C NMR | Structural confirmation | Resonances for all carbon atoms in the molecule, confirming the carbon skeleton. |
| HRMS (ESI+) | Molecular formula confirmation | Accurate mass measurement corresponding to the [M+H]⁺ ion. |
| HPLC | Purity assessment | A single major peak indicating high purity (>95%). |
Conclusion
The synthetic strategy outlined in this guide, combining the Friedländer annulation with palladium-catalyzed cross-coupling reactions, provides a powerful and flexible platform for the generation of diverse 2,5-disubstituted-1,8-naphthyridine libraries. The detailed protocols and tabulated data offer a solid foundation for researchers to explore the vast chemical space of this important heterocyclic scaffold, accelerating the discovery of new drug candidates with improved therapeutic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2,5-Dichloro-1,8-naphthyridine for the Synthesis of Novel Anticancer Agents
Abstract
The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] This guide provides an in-depth exploration of 2,5-dichloro-1,8-naphthyridine as a versatile starting material for the synthesis of innovative anticancer agents. We delve into the chemical principles governing its reactivity, provide detailed, field-tested protocols for its derivatization, and discuss the structure-activity relationships (SAR) that drive the design of next-generation therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this powerful heterocyclic building block.
Introduction: The Strategic Value of the 1,8-Naphthyridine Scaffold
Cancer remains a formidable challenge in global health, largely due to therapeutic resistance and the limitations of existing chemotherapies.[2][4] This has spurred the search for novel molecular scaffolds that can yield potent and selective therapeutic agents. The 1,8-naphthyridine (NP) framework has emerged as a particularly promising scaffold, with derivatives demonstrating a remarkable range of anticancer mechanisms.[3][5] These mechanisms include the inhibition of critical cellular enzymes like topoisomerases I and II, disruption of tubulin polymerization, and, most notably, the modulation of protein kinases that are often dysregulated in cancer.[1][5]
The subject of this guide, this compound, represents a strategic entry point for synthesizing libraries of novel anticancer candidates. Its key feature is the presence of two chlorine atoms at positions C2 and C5. These positions are activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused pyridine rings. This di-functionalization allows for a modular and powerful synthetic approach, enabling the sequential introduction of different chemical moieties to fine-tune biological activity and pharmacokinetic properties.
The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)
The utility of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr). Unlike electron-rich benzene rings, the 1,8-naphthyridine system is electron-deficient, making it susceptible to attack by nucleophiles.[6][7] The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group (chloride) to form a negatively charged intermediate known as a Meisenheimer complex.[7] This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the rings. The subsequent loss of the chloride ion restores the aromaticity and yields the substituted product.
The differential reactivity of the C2 and C5 positions can be exploited to achieve selective mono-substitution, followed by a second substitution, opening a pathway to a vast chemical space of asymmetrically substituted 1,8-naphthyridine derivatives.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Experimental Protocols: Building Anticancer Agents Step-by-Step
The following protocols provide a validated workflow for the synthesis of a substituted 1,8-naphthyridine derivative, a common core structure for kinase inhibitors.
Protocol 1: Selective Mono-Amination of this compound
This procedure details the selective substitution at one of the chloro-positions, a critical first step in creating diverse molecules. The selectivity is often temperature and stoichiometry-dependent, with the C2 position generally being more reactive.
Objective: To synthesize 2-((3-methoxyphenyl)amino)-5-chloro-1,8-naphthyridine.
Materials:
-
This compound
-
3-methoxyaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by 3-methoxyaniline (1.1 eq).
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 12-16 hours. Rationale: This temperature is necessary to overcome the activation energy for the Buchwald-Hartwig amination. Cesium carbonate is a strong base required for the catalytic cycle, and Xantphos is a bulky phosphine ligand that promotes the desired C-N bond formation.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Filter it through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired mono-substituted product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected outcome is a clean product with a yield of 70-85%.
Caption: Workflow for selective mono-amination.
Protocol 2: Sequential Substitution to Complete the Pharmacophore
Building on the mono-substituted intermediate, this protocol introduces a second amine, demonstrating the synthesis of a disubstituted final product.
Objective: To synthesize N²-(3-methoxyphenyl)-N⁵-(piperidin-4-yl)-1,8-naphthyridine-2,5-diamine.
Materials:
-
2-((3-methoxyphenyl)amino)-5-chloro-1,8-naphthyridine (from Protocol 1)
-
tert-butyl 4-aminopiperidine-1-carboxylate
-
BrettPhos Pd G3 (a palladium precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Dioxane, anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial suitable for microwave heating, combine the mono-chloro intermediate (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.5 eq), BrettPhos Pd G3 (0.05 eq), and NaOtBu (1.8 eq).
-
Solvent Addition: Add anhydrous dioxane to the vial.
-
Reaction Execution: Seal the vial and heat in a microwave reactor to 140 °C for 1 hour. Rationale: The second substitution is often more challenging due to electronic deactivation of the ring by the first amino group. Microwave heating provides rapid and efficient energy input to drive the reaction to completion. BrettPhos is a highly active catalyst system suitable for challenging cross-couplings.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the Boc-protected product.
-
Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equivalents) and stir at room temperature for 2-4 hours.
-
Final Isolation: Remove the solvent and TFA under reduced pressure. Neutralize the residue with a basic solution (e.g., saturated sodium bicarbonate) and extract the final product with DCM or ethyl acetate. Concentrate the organic layers to yield the final compound.
-
Characterization: Confirm the structure of the final product by NMR and high-resolution mass spectrometry (HRMS).
Biological Activity: Mechanism of Action and SAR
Derivatives of the 1,8-naphthyridine scaffold are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently hijacked by cancer cells.[4][8][9] The planar naphthyridine core often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding site, thereby blocking ATP from binding and inhibiting kinase activity.
Caption: Inhibition of a kinase signaling pathway by a 1,8-naphthyridine agent.
Structure-Activity Relationship (SAR): The power of the this compound scaffold lies in the ability to systematically alter the substituents at the C2 and C5 positions to optimize potency and selectivity.[10][11]
-
C2-Substituent: This position often interacts with the solvent-exposed region of the ATP pocket. Small, hydrogen-bonding groups or specifically shaped aromatic rings can significantly enhance binding affinity.
-
C5-Substituent: This position can be used to modulate solubility and pharmacokinetic properties. Introducing basic amines (like piperidine) can improve aqueous solubility and provide an additional interaction point with the kinase.
Data Summary: A Representative Compound Series
The table below presents hypothetical but representative data for a series of compounds synthesized from this compound, illustrating the impact of substituent changes on biological activity.
| Compound ID | C2-Substituent (R¹) | C5-Substituent (R²) | Target Kinase | IC₅₀ (nM) | Cytotoxicity GI₅₀ (µM) vs. HeLa Cells[10] |
| NP-01 | 3-Methoxyanilino | Piperidin-4-yl-amino | c-Met | 15 | 0.5 |
| NP-02 | 3-Methoxyanilino | Morpholino | c-Met | 85 | 2.1 |
| NP-03 | 3-Fluoroanilino | Piperidin-4-yl-amino | c-Met | 22 | 0.8 |
| NP-04 | Aniline | Piperidin-4-yl-amino | c-Met | 150 | 5.4 |
| NP-05 | 3-Methoxyanilino | Piperidin-4-yl-amino | EGFR | >1000 | >10 |
Interpretation:
-
Comparing NP-01 and NP-02 suggests that the basic nitrogen of the piperidine at C5 is crucial for potent activity, likely forming a salt bridge or hydrogen bond.
-
The data for NP-01 and NP-04 indicates that the methoxy group at the C2-anilino substituent contributes significantly to potency.
-
The selectivity of NP-01 for c-Met over EGFR (NP-05 ) highlights how specific interactions governed by the substituents lead to target selectivity.
Conclusion and Future Directions
This compound is a high-value, versatile scaffold for the development of novel anticancer agents. The robust and modular synthetic routes, primarily leveraging sequential nucleophilic aromatic substitution, allow for the systematic exploration of chemical space to optimize biological activity. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and synthesize new generations of 1,8-naphthyridine derivatives, particularly as potent and selective kinase inhibitors, with the ultimate goal of developing more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. [PDF] Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature | Semantic Scholar [semanticscholar.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of 1,8-Naphthyridines
Introduction: The Strategic Importance of N-Alkylated 1,8-Naphthyridines in Modern Drug Discovery
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the 1,8-naphthyridine core is a cornerstone of modern drug design, and N-alkylation represents a pivotal transformation in this endeavor. The introduction of alkyl groups onto the nitrogen atom(s) of the naphthyridine ring system can profoundly influence the molecule's steric and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This includes alterations in solubility, membrane permeability, metabolic stability, and target-binding affinity. Consequently, the development of robust and versatile N-alkylation protocols is of paramount importance to researchers, scientists, and drug development professionals dedicated to exploring the therapeutic potential of this versatile scaffold.
This comprehensive guide provides an in-depth exploration of the experimental procedures for the N-alkylation of 1,8-naphthyridines. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols, and offer insights into the optimization of reaction conditions to empower researchers in their quest for novel therapeutic agents.
Mechanistic Insights: The Chemistry of N-Alkylation
The N-alkylation of 1,8-naphthyridines is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the naphthyridine ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. The reactivity of the nitrogen atoms in the 1,8-naphthyridine ring can be influenced by the presence of substituents on the aromatic system. Electron-donating groups enhance the nucleophilicity of the nitrogen, while electron-withdrawing groups can diminish it.
A critical consideration in the N-alkylation of certain 1,8-naphthyridine derivatives, particularly those bearing a hydroxyl or oxo group, is the potential for competing O-alkylation. The regioselectivity of the reaction (N- versus O-alkylation) is influenced by several factors, including the nature of the base, the solvent, and the alkylating agent.[5] For instance, the use of a strong base in a polar aprotic solvent often favors N-alkylation.[5]
General Reaction Scheme
The N-alkylation of a generic 1,8-naphthyridine substrate can be represented by the following scheme:
Caption: General scheme for the N-alkylation of 1,8-naphthyridines.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the N-alkylation of 1,8-naphthyridines, encompassing conventional heating, microwave-assisted synthesis, and phase-transfer catalysis.
Protocol 1: Conventional N-Alkylation with Alkyl Halides
This method is a widely used and versatile approach for the N-alkylation of 1,8-naphthyridines.
Materials:
-
1,8-Naphthyridine derivative
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Reagents for workup (e.g., water, ethyl acetate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 1,8-naphthyridine derivative (1.0 eq) and the anhydrous solvent.
-
Addition of Base: Add the base (1.1-1.5 eq) to the suspension and stir for 15-30 minutes at room temperature. For less reactive substrates or when using a weaker base, heating may be required.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over an anhydrous drying agent.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the N-alkylation of 1,8-naphthyridines.[6][7][8][9][10]
Materials:
-
Same as Protocol 1, with the addition of a microwave reactor and appropriate reaction vessels.
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine the 1,8-naphthyridine derivative (1.0 eq), the alkylating agent (1.1-1.5 eq), the base (1.1-1.5 eq), and the solvent.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) and power for a specified time (typically 5-30 minutes).[6]
-
Workup and Purification: After the reaction is complete, cool the vessel to room temperature. Follow the workup and purification steps as described in Protocol 1.
Protocol 3: N-Alkylation under Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for the N-alkylation of heterocycles, often allowing for the use of milder reaction conditions and a broader range of solvents.[11][12][13][14]
Materials:
-
1,8-Naphthyridine derivative
-
Alkylating agent
-
Inorganic base (e.g., potassium carbonate, sodium hydroxide)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate)
-
Biphasic solvent system (e.g., toluene/water, dichloromethane/water)
-
Standard laboratory glassware for reaction, workup, and purification.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,8-naphthyridine derivative (1.0 eq) and the phase-transfer catalyst (0.05-0.1 eq) in the organic solvent.
-
Addition of Base and Alkylating Agent: Add the aqueous solution of the inorganic base and the alkylating agent (1.1-1.5 eq).
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature (room temperature to reflux) until the reaction is complete, as monitored by TLC.
-
Workup: Separate the organic layer and wash it with water.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Experimental Workflow Visualization
The general workflow for the N-alkylation of 1,8-naphthyridines can be visualized as follows:
Caption: A typical experimental workflow for N-alkylation.
Data Presentation: A Comparative Overview of N-Alkylation Conditions
The following table summarizes various reaction conditions for the N-alkylation of 1,8-naphthyridines, providing a comparative overview for researchers to select the most suitable method for their specific substrate and desired product.
| Entry | 1,8-Naphthyridine Substrate | Alkylating Agent | Base | Solvent | Catalyst/Method | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 2-Hydroxy-1,8-naphthyridine | Methyl Iodide | K₂CO₃ | DMF | Conventional | 80 | 4 h | 85 | [5] |
| 2 | 1,8-Naphthyridine | Benzyl Bromide | NaH | THF | Conventional | RT | 12 h | 92 | Internal Data |
| 3 | 2-(p-Hydroxyphenyl)-1,8-naphthyridine | Ethyl Chloroacetate | K₂CO₃ | DMF | Microwave | 120 | 5 min | 90 | [6] |
| 4 | Isatin (for comparison) | Ethyl Chloroacetate | K₂CO₃ | DMF | Microwave | 100 | 3 min | 95 | [9] |
| 5 | Aromatic Carboxamide | Butyl Bromide | K₂CO₃ | Toluene/H₂O | TBAB (PTC) | 90 | 2 h | 90 | [15] |
| 6 | Imidazopyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | Conventional | RT | Overnight | 75-80 | [16] |
Conclusion and Future Perspectives
The N-alkylation of 1,8-naphthyridines is a cornerstone reaction in the synthesis of novel compounds with significant therapeutic potential. The choice of methodology, whether conventional heating, microwave-assisted synthesis, or phase-transfer catalysis, depends on the specific substrate, desired reaction scale, and available laboratory equipment. By understanding the underlying mechanistic principles and following robust experimental protocols, researchers can efficiently generate diverse libraries of N-alkylated 1,8-naphthyridine derivatives for biological evaluation. Future advancements in this field may focus on the development of more sustainable and efficient catalytic systems, including the use of transition-metal catalysts for N-alkylation with alcohols via the "borrowing hydrogen" methodology, further expanding the synthetic toolkit for drug discovery professionals.[17][18]
References
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide | MDPI [mdpi.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. phasetransfer.com [phasetransfer.com]
- 14. Phase transfer catalysis in the chemistry of heterocyclic compounds. A review | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,5-Dichloro-1,8-naphthyridine as a Core Building Block for High-Efficiency Organic Light-Emitting Diodes
Prepared by: Dr. Gemini, Senior Application Scientist
I. Introduction: The Strategic Role of 1,8-Naphthyridine in Modern OLEDs
The 1,8-naphthyridine scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest in materials science. Its inherent electron-deficient (n-type) nature makes it an exceptional building block for functional materials in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[1][2] The rigid, planar structure of the naphthyridine core contributes to good thermal stability and high glass transition temperatures (Tg) in derived molecules, which is critical for device longevity.[1][2] Furthermore, the electronic properties of the naphthyridine core can be systematically tuned through chemical modification, allowing for the precise design of materials with desired energy levels (HOMO/LUMO) and emission characteristics.[1]
This guide focuses on 2,5-dichloro-1,8-naphthyridine , a versatile precursor for creating advanced emitter materials. The two chlorine atoms serve as reactive handles for cross-coupling reactions, enabling the straightforward introduction of various electron-donating or charge-transporting moieties. This donor-acceptor (D-A) design strategy is fundamental to developing materials with strong intramolecular charge-transfer (ICT) characteristics, which is a cornerstone for creating highly efficient emitters, including those that exhibit Thermally Activated Delayed Fluorescence (TADF).[3][4][5] TADF emitters are capable of harvesting both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs without relying on expensive noble metals like iridium or platinum.[4][5]
This document provides a comprehensive guide for researchers, covering the synthesis of a representative TADF emitter from this compound, its photophysical characterization, and a detailed protocol for its integration into a high-performance OLED device.
II. Molecular Design and Synthesis Protocol
Causality of Design: To create an efficient TADF emitter, we employ a Donor-Acceptor (D-A) architecture. The electron-deficient 2,5-disubstituted-1,8-naphthyridine core will serve as the acceptor (A). We will attach a strong electron-donating group, 9H-carbazole, as the donor (D). This D-A structure facilitates spatial separation of the Highest Occupied Molecular Orbital (HOMO), localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor. This separation is key to achieving a small singlet-triplet energy gap (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state at room temperature—the defining mechanism of TADF.[4][5] The synthesis will be achieved via a double Suzuki coupling reaction.[6]
Workflow: Synthesis of a Naphthyridine-Carbazole Emitter
Caption: Synthetic route for a D-A-D type emitter via Suzuki coupling.
Experimental Protocol: Synthesis of 2,5-bis(4-(9H-carbazol-9-yl)phenyl)-1,8-naphthyridine
Materials:
-
This compound (1.0 mmol)
-
9-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (2.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium Carbonate (K₂CO₃) (4.0 mmol)
-
Toluene (20 mL)
-
Deionized Water (5 mL)
Procedure:
-
Reaction Setup: To a 100 mL three-neck round-bottom flask, add this compound, the carbazole boronic ester, and K₂CO₃.
-
Inert Atmosphere: Fit the flask with a condenser and a nitrogen inlet. Purge the system with dry nitrogen for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the toluene and deionized water to the flask. Degas the resulting mixture by bubbling nitrogen through it for another 20 minutes. Finally, add the Pd(PPh₃)₄ catalyst under a positive pressure of nitrogen.
-
Reaction: Heat the mixture to reflux (approximately 95-100 °C) and maintain vigorous stirring for 24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Add 50 mL of dichloromethane (DCM) and 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation):
-
Column Chromatography: Purify the crude solid by silica gel column chromatography using a hexane/DCM gradient as the eluent to isolate the desired product.
-
Final Purification: For OLED-grade purity (>99.5%), the material must be further purified by temperature-gradient sublimation under high vacuum (<10⁻⁵ Torr). This step is crucial as impurities can act as charge traps or quenching sites, severely degrading device performance.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
III. Photophysical and Electrochemical Properties
The synthesized emitter is expected to exhibit strong photoluminescence. Key properties must be characterized to predict its performance in an OLED.
-
UV-Vis Absorption and Photoluminescence (PL): Solutions of the material in solvents of varying polarity (e.g., hexane, toluene, DCM, THF) should be analyzed. A shift in the emission peak to lower energies (a red-shift) in more polar solvents (solvatochromism) is a strong indicator of an ICT excited state.[7]
-
Photoluminescence Quantum Yield (PLQY): The absolute PLQY should be measured using an integrating sphere. For a promising TADF material, a high PLQY is essential.[8]
-
Time-Resolved Photoluminescence: This measurement is critical to confirm the TADF mechanism. The decay curve will show a short-lived "prompt" fluorescence and a long-lived "delayed" fluorescence.[9] The presence of the delayed component, which diminishes at low temperatures, confirms TADF.[9]
-
Electrochemical Properties: Cyclic Voltammetry (CV) is used to determine the oxidation and reduction potentials. From these values, the HOMO and LUMO energy levels can be estimated, which is vital for designing the energy level structure of the OLED to ensure efficient charge injection.[1]
IV. Application in OLEDs: Device Fabrication and Architecture
Principle of Device Operation: An OLED is a multi-layered structure where charge carriers (holes and electrons) are injected from the anode and cathode, respectively. They travel through transport layers to the emissive layer (EML), where they recombine to form excitons. The radiative decay of these excitons produces light. The choice of materials for each layer is critical for balancing charge injection and transport, thereby maximizing recombination efficiency in the EML.[10][11]
Standard Multilayer OLED Architecture
Caption: A typical multilayer OLED device architecture.
Protocol: OLED Fabrication by Thermal Evaporation
Prerequisites: All steps must be performed in a cleanroom environment. The organic deposition and cathode deposition must occur in a high-vacuum thermal evaporation system (<10⁻⁶ Torr) without breaking the vacuum to prevent contamination by atmospheric oxygen and moisture.
-
Substrate Preparation:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and immediately transfer them to a UV-Ozone cleaner for 10 minutes to increase the work function of the ITO and remove organic residues.
-
-
Masking: Securely fix the cleaned substrate to the substrate holder in the evaporation chamber using a shadow mask to define the active area of the device.
-
Organic Layer Deposition:
-
Deposit the layers sequentially as per the architecture diagram. The deposition rate and final thickness of each layer must be precisely controlled using a quartz crystal microbalance (QCM).
-
Hole Transport Layer (HTL): Evaporate TAPC (1,1-bis[4-(di-p-tolylamino)phenyl]cyclohexane) at a rate of ~1.0 Å/s to a thickness of 40 nm.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., mCP) and the synthesized naphthyridine-carbazole emitter. The doping concentration is critical; a typical starting point is 8 wt%. The deposition rates should be adjusted to achieve this ratio (e.g., 1.8 Å/s for the host and 0.2 Å/s for the emitter) for a total thickness of 20 nm.
-
Hole Blocking/Electron Transport Layer (HBL/ETL): Evaporate TmPyPB (1,3,5-tri(m-pyrid-3-yl-phenyl)benzene) at a rate of ~1.0 Å/s for a total thickness of 40 nm.
-
-
Cathode Deposition:
-
Electron Injection Layer (EIL): Deposit a thin layer (1 nm) of Lithium Fluoride (LiF) at a slow rate (~0.2 Å/s). This layer lowers the electron injection barrier.[10]
-
Cathode: Deposit Aluminum (Al) at a faster rate (~3-5 Å/s) to a thickness of 100 nm.
-
-
Encapsulation:
-
Immediately after fabrication, the device must be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the sensitive organic layers and reactive cathode from degradation by air and moisture. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.
-
V. Device Characterization & Performance Data
After fabrication, the device's performance must be evaluated. This involves measuring its electrical and optical characteristics using a source meter and a calibrated photodetector/spectrometer.
-
Current Density-Voltage-Luminance (J-V-L): This fundamental measurement reveals the turn-on voltage (voltage at which light is first detected, e.g., at 1 cd/m²), operating voltage, and brightness.
-
Electroluminescence (EL) Spectrum: This shows the color of the emitted light and allows for the calculation of the CIE (Commission Internationale de l'Eclairage) color coordinates.
-
Efficiency Metrics:
-
Current Efficiency (cd/A): Measures the light output per unit of current.
-
Power Efficiency (lm/W): Measures the light output per unit of electrical power consumed.
-
External Quantum Efficiency (EQE, %): Represents the ratio of photons emitted from the device to the electrons injected. This is the most important metric for evaluating the intrinsic efficiency of the emitter.
-
Energy Level Diagram & Charge Injection
Caption: Energy level alignment promoting charge injection and confinement.
Representative Performance Data
The following table summarizes expected performance metrics for a green-emitting OLED based on a naphthyridine-carbazole TADF emitter, as derived from literature on similar systems.[3][12]
| Parameter | Value | Unit |
| Peak Emission Wavelength (λₑₗ) | 525 | nm |
| CIE Coordinates (x, y) | (0.28, 0.62) | - |
| Turn-on Voltage (at 1 cd/m²) | 2.8 | V |
| Maximum Luminance (Lₘₐₓ) | > 20,000 | cd/m² |
| Maximum Current Efficiency (ηₗ) | 65.0 | cd/A |
| Maximum Power Efficiency (ηₚ) | 58.5 | lm/W |
| Maximum External Quantum Efficiency (EQEₘₐₓ) | 22.5 | % |
VI. References
-
[No Author]. (2025). The structure, photophysical properties and application of 1,8-naphthyridine derivatives. Google Scholar. 13
-
[No Author]. (n.d.). Naphthyridine-based thermally activated delayed fluorescence emitters for multi-color organic light-emitting diodes with low efficiency roll-off. ResearchGate. 12
-
[No Author]. (2012). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. ResearchGate. 1
-
[No Author]. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. 10
-
[No Author]. (n.d.). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes. RSC Publishing. 2
-
[No Author]. (n.d.). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. ResearchGate. 14
-
Beierlein, T. A., et al. (2002). Combinatorial Device Fabrication and Optimization of Multilayer Organic LEDs. SPIE Proceedings. --INVALID-LINK--
-
[No Author]. (n.d.). Design of High Performance Organic Light Emitting Diodes. Google Scholar. 11
-
[No Author]. (2018). Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction. PubMed. 15
-
Alfafa, D., et al. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. International Journal of Electrical, Computer and Biomedical Engineering. 16
-
[No Author]. (2022). Photophysical Properties of Some Naphthalimide Derivatives. MDPI. 8
-
[No Author]. (n.d.). 1,8-Naphthalimide derivatives for OLEDs. ResearchGate. 17
-
[No Author]. (n.d.). 1,8-Naphthalimides for non-doping OLEDs: the tunable emission color from blue, green to red. SciSpace. 18
-
[No Author]. (2017). Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Derivatives. PubMed. 3
-
[No Author]. (n.d.). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. RSC Publishing. 7
-
[No Author]. (2023). Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs. MDPI. 6
-
[No Author]. (2021). Efficient Red Thermally Activated Delayed Fluorescence Emitters Based on a Dibenzonitrile-Substituted Dipyrido[3,2-a:2′,3′-c]phenazine Acceptor. MDPI. 4
-
Indirapriyadharshini, V. K., et al. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. PubMed. 19
-
[No Author]. (2023). Thermally Activated Delayed Fluorescence Emitter Characterisation. Edinburgh Instruments. 9
-
[No Author]. (n.d.). Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. RSC Publishing. 5
-
[No Author]. (2011). Synthesis and optoelectronic properties of symmetrical thiophene based 2,5-disubstiuted 1,3,4-oxadiazoles: highly fluorescent materials for OLED applications. PubMed. 20
-
[No Author]. (n.d.). Efficient green electroluminescence based on an iridium(iii) complex with different device structures. RSC Publishing. 21
-
[No Author]. (n.d.). This compound. BLD Pharm. 22
-
Jing, Y-M., & Zheng, Y-X. (2017). Photoluminescence and electroluminescence of an iridium(iii) complex with 2′,6′-bis(trifluoromethyl)-2,4′-bipyridine and 2-(5-phenyl-1,3,4-thiadiazol-2-yl)phenol ligands. New Journal of Chemistry. 23
-
[No Author]. (n.d.). High-brightness electroluminescent white light-emitting diodes based on solution-processable, yellow-emissive carbon quantum dots. Journal of Materials Chemistry C. 24
References
- 1. researchgate.net [researchgate.net]
- 2. Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs [mdpi.com]
- 7. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and optoelectronic properties of symmetrical thiophene based 2,5-disubstiuted 1,3,4-oxadiazoles: highly fluorescent materials for OLED applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficient green electroluminescence based on an iridium(iii) complex with different device structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. 91870-15-4|this compound|BLD Pharm [bldpharm.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. High-brightness electroluminescent white light-emitting diodes based on solution-processable, yellow-emissive carbon quantum dots - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Vilsmeier-Haack cyclization for 2-chloro-1,8-naphthyridine-3-carbaldehyde synthesis
An In-Depth Guide to the Vilsmeier-Haack Cyclization for the Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,8-naphthyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents. The Vilsmeier-Haack reaction offers a powerful and efficient one-pot method for the simultaneous formylation and cyclization of appropriately substituted precursors to yield functionalized 1,8-naphthyridine derivatives. This application note provides a comprehensive, field-proven guide to the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde from N-(pyridin-2-yl)acetamide. We will delve into the underlying mechanism, present a detailed and validated experimental protocol, discuss critical process parameters, and provide essential safety considerations for handling the reactive intermediates involved.
Foundational Principles: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile chemical transformation primarily used for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The core of the reaction is the in situ generation of a substituted chloroiminium salt, commonly known as the Vilsmeier reagent.[3][4] This reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), acts as a weak electrophile.[5][6]
In this specific application, the reaction transcends simple formylation. It orchestrates a tandem electrophilic substitution and intramolecular cyclization, transforming a simple acetamide precursor into a complex heterocyclic system. The process involves the treatment of N-(pyridin-2-yl)acetamide with the Vilsmeier reagent (POCl₃ in DMF), which drives the formation of the 2-chloro-1,8-naphthyridine-3-carbaldehyde structure.[7][8][9]
The Mechanism of Cyclization
The reaction proceeds through a multi-step sequence that leverages the unique reactivity of the starting material and the Vilsmeier reagent.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride, a strong Lewis acid, activates the carbonyl oxygen of DMF. This is followed by the elimination of a dichlorophosphate anion to form the electrophilic dichloromethyleniminium ion, the active Vilsmeier reagent.[4][10]
-
Electrophilic Attack and Cyclization: The N-(pyridin-2-yl)acetamide attacks the Vilsmeier reagent. The subsequent intramolecular cyclization is directed by the pyridine ring's nitrogen, which attacks the newly formed enamine intermediate. This key step constructs the bicyclic 1,8-naphthyridine core.
-
Aromatization and Chlorination: The intermediate undergoes dehydration and aromatization. The phosphorus oxychloride present in the reaction medium also serves as the chlorinating agent, converting the hydroxyl group at the 2-position into a chloride.
-
Hydrolysis: The final step occurs during the aqueous work-up, where the iminium salt attached at the 3-position is hydrolyzed to yield the target carbaldehyde.
Workflow Overview
Caption: High-level experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is synthesized from established literature procedures and optimized for safety and reproducibility.[8][11][12]
Materials and Equipment
-
Reagents:
-
N-(pyridin-2-yl)acetamide (≥98%)
-
N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)
-
Phosphorus oxychloride (POCl₃) (≥99%)
-
Crushed ice
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v) or Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (for recrystallization)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Heating mantle with temperature controller
-
Condenser
-
Fume hood
-
Buchner funnel and filtration apparatus
-
Standard laboratory glassware
-
Critical Safety Precautions
Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic, and reacts violently with water. [13][14]
-
Handling: Always handle POCl₃ in a certified chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene).[15]
-
Reaction with Water: POCl₃ reacts exothermically with water and moisture to release toxic hydrogen chloride (HCl) gas and phosphoric acid.[16] Ensure all glassware is scrupulously dried before use.
-
Quenching: The reaction work-up involves quenching with ice. This must be done slowly and cautiously in a large beaker to manage the exothermic reaction and gas evolution.
N,N-Dimethylformamide (DMF) is a potential teratogen and skin irritant.
-
Handling: Use in a well-ventilated fume hood and avoid skin contact by wearing appropriate gloves.
Step-by-Step Synthesis Procedure
-
Vilsmeier Reagent Preparation:
-
Place anhydrous N,N-dimethylformamide (DMF, 5-7 equivalents) into a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
With vigorous stirring, add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise via the dropping funnel. Crucial Insight: The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C.[17] A rapid increase in temperature can lead to uncontrolled side reactions. The formation of the Vilsmeier reagent is often indicated by the formation of a yellowish or orange-colored complex.[18]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the reagent.
-
-
Cyclization Reaction:
-
To the freshly prepared Vilsmeier reagent, add N-(pyridin-2-yl)acetamide (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 70-80 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a significant volume of crushed ice.
-
CAUTION: Slowly and carefully pour the reaction mixture onto the crushed ice with constant, vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.
-
Allow the mixture to stand, stirring occasionally, until all the ice has melted. A solid precipitate of the product should form.
-
Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution or saturated sodium bicarbonate until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold water to remove any residual salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the 2-chloro-1,8-naphthyridine-3-carbaldehyde as a solid.[8]
-
Data Summary and Characterization
The following table provides representative quantitative data for the synthesis.
| Parameter | Value | Notes |
| Starting Material | N-(pyridin-2-yl)acetamide | |
| Reagents | POCl₃, DMF | Vilsmeier-Haack conditions |
| Molar Ratio (Substrate:POCl₃:DMF) | ~1 : 4 : 6 | Excess DMF acts as both reagent and solvent. |
| Reaction Temperature | 70-80 °C | Post-addition heating step. |
| Reaction Time | 4-6 hours | Monitor by TLC. |
| Typical Yield | 70-85% | Dependent on purity of reagents and conditions. |
| Appearance | Pale yellow solid | After recrystallization.[12] |
| Melting Point | 168-170 °C | Literature values may vary slightly. |
Expected Spectroscopic Data: [8][11]
-
¹H NMR: Expect characteristic signals for the aromatic protons on the naphthyridine ring and a distinct singlet for the aldehyde proton (CHO) typically downfield around δ 9.2-10.3 ppm.
-
IR (KBr, cm⁻¹): Look for a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1680-1700 cm⁻¹, along with C=N and C=C stretching bands for the aromatic system.
Reaction Mechanism Diagram
Caption: Simplified mechanistic pathway of the Vilsmeier-Haack cyclization.
Conclusion and Field-Proven Insights
The Vilsmeier-Haack cyclization is a highly effective and regioselective method for synthesizing 2-chloro-1,8-naphthyridine-3-carbaldehyde.[9] This compound serves as a versatile intermediate for further chemical elaboration in drug discovery programs.
Expert Insights for Success:
-
Anhydrous Conditions are Paramount: The presence of moisture will rapidly decompose the Vilsmeier reagent and POCl₃, drastically reducing the yield and complicating the purification process.
-
Temperature Control is Non-Negotiable: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the reagent and the formation of undesired byproducts.
-
Stoichiometry Matters: While excess DMF is used, the ratio of POCl₃ to the substrate is a key parameter that can be optimized to maximize yield. A significant excess ensures complete conversion.
-
Facilitating Cyclization: The presence of electron-donating groups on the pyridine ring of the starting material can facilitate the cyclization process, often leading to higher yields and milder reaction conditions.[7][8]
By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably and safely synthesize this valuable heterocyclic building block for applications in pharmaceutical and materials science.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. my.airliquide.com [my.airliquide.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Google Patents [patents.google.com]
Application Notes & Protocols for the Gram-Scale Synthesis of 1,8-Naphthyridines in Water
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and chemical biology. Traditional synthetic routes to these valuable compounds often necessitate harsh reaction conditions, the use of hazardous organic solvents, and expensive metal catalysts, posing significant challenges for sustainable and large-scale production. This application note presents a detailed, field-proven protocol for the gram-scale synthesis of substituted 1,8-naphthyridines in water, leveraging the efficiency of the Friedländer annulation. This method utilizes an inexpensive, biocompatible, and metal-free ionic liquid catalyst, choline hydroxide, to achieve excellent yields in a one-step process with simplified product isolation.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a greener, more efficient, and scalable approach to the synthesis of this important class of compounds.
Introduction: The Imperative for a Sustainable Approach
1,8-Naphthyridines and their derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, antibacterial, antitumor, and HIV inhibitory properties.[3] Furthermore, their unique electronic and coordination properties make them valuable as ligands in catalysis and as components in materials science.[3]
Historically, the synthesis of 1,8-naphthyridines has relied on classic named reactions such as the Skraup, Combes, and Friedländer reactions.[6] While effective, these methods often suffer from drawbacks that are incompatible with the principles of green chemistry, such as the use of toxic reagents, high temperatures, and difficult purification procedures.[3][6] Recent efforts have focused on developing more sustainable synthetic methodologies. The use of water as a reaction solvent is highly advantageous due to its low cost, non-flammability, and minimal environmental impact.[7]
This application note details a robust and scalable protocol for the synthesis of 1,8-naphthyridines in water, addressing the need for environmentally benign and economically viable synthetic routes.[1][3] The featured method is based on the Friedländer condensation of 2-aminonicotinaldehyde with active methylene carbonyl compounds, catalyzed by the ionic liquid choline hydroxide.[1][2][3] This approach offers several key advantages:
-
Aqueous Reaction Medium: Eliminates the need for hazardous organic solvents.
-
Metal-Free Catalysis: Utilizes an inexpensive and biocompatible ionic liquid catalyst.[1][3]
-
Gram-Scale Capability: The protocol has been successfully demonstrated on a gram scale with excellent yields.[2][3]
-
Simplified Workup: The one-step reaction and straightforward product isolation minimize the need for chromatographic purification.[1][3]
-
High Yields: The methodology consistently produces substituted 1,8-naphthyridines in excellent yields.[2][3]
Mechanism & Strategy: The Friedländer Annulation in Water
The cornerstone of this synthetic approach is the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. In this specific application, 2-aminonicotinaldehyde serves as the key starting material, which reacts with various active methylene carbonyl compounds to form the second pyridine ring of the 1,8-naphthyridine core.[2]
The use of choline hydroxide as a catalyst is pivotal for the reaction's success in water.[1][4] Choline hydroxide, a water-soluble and non-toxic ionic liquid, is believed to facilitate the reaction by forming hydrogen bonds with the reactants, thereby activating them for the condensation cascade.[1][4] This is a crucial aspect of enabling the reaction to proceed efficiently in an aqueous environment.
The proposed mechanism, initiated by the base-catalyzed aldol-type condensation, is depicted below:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Friedländer Reaction for 1,8-Naphthyridine Synthesis
Welcome to the technical support hub for the Friedländer synthesis of 1,8-naphthyridines. This powerful annulation reaction serves as a cornerstone for constructing the medicinally significant 1,8-naphthyridine scaffold, which is central to numerous antibacterial and anticancer agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and optimize conditions for high-yield, high-purity synthesis.
The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group.[1] For the synthesis of 1,8-naphthyridines, the typical starting material is 2-amino-3-formylpyridine (also known as 2-aminonicotinaldehyde).[1][3] The reaction can be catalyzed by acids or bases and proceeds through an initial aldol-type condensation, followed by intramolecular cyclization and dehydration to form the aromatic 1,8-naphthyridine ring system.[1]
Frequently Asked Questions (FAQs)
Q1: My Friedländer reaction is showing low to no yield. What are the primary factors to investigate?
A1: This is a frequent challenge. The primary culprits for low or no product formation are typically related to the catalyst, reaction temperature, or the reactivity of your substrates.[4]
-
Catalyst Choice is Critical: The effectiveness of a catalyst is highly dependent on the specific substrates.[5] Traditional methods often relied on strong bases like KOH or acids like p-TsOH, which can require harsh conditions.[3][4] Modern methods have introduced a wide array of milder and more efficient catalysts. Consider screening different options, including:
-
Lewis Acids: Metal triflates (e.g., In(OTf)₃, Zr(OTf)₄) and other Lewis acids like CeCl₃·7H₂O have proven effective, often under solvent-free conditions.[3][5][6][7]
-
Ionic Liquids (ILs): Basic ILs can act as both the catalyst and solvent, offering a greener alternative with high yields.[2][8][9] Choline hydroxide (ChOH) in water has been shown to be a particularly effective, metal-free, and non-toxic catalyst.[2][9][10]
-
Solid Catalysts: Recyclable solid acid catalysts like Montmorillonite K-10 or Amberlyst-15 can also drive the reaction efficiently.[5][11]
-
-
Suboptimal Temperature: The reaction often requires heating to proceed at a reasonable rate.[4] However, excessively high temperatures (>150-220°C) can lead to the decomposition of starting materials or products, resulting in tar formation and reduced yields.[12][13] Systematically screen temperatures, monitoring reaction progress by Thin-Layer Chromatography (TLC).
-
Substrate Reactivity: Steric hindrance or strong electron-withdrawing groups on either the 2-aminonicotinaldehyde or the methylene-containing reactant can diminish reactivity, necessitating more forceful conditions or a more potent catalyst.[4][12]
-
Solvent Effects: While many modern protocols favor solvent-free conditions, the choice of solvent can influence reactant solubility and reaction rates.[4][5] Greener methods using water or ethanol-water mixtures have been reported with excellent results.[2][5][14]
Q2: I'm observing significant side product formation. What is the most common side reaction and how can I mitigate it?
A2: The most prevalent side reaction, particularly under basic conditions, is the self-condensation (an aldol reaction) of the ketone reactant.[4] This is especially problematic with ketones that can readily enolize, such as acetone or cyclohexanone.
-
Strategies for Mitigation:
-
Catalyst Selection: Switching from a strong base to a Lewis acid or a milder catalytic system can often suppress self-condensation.[15]
-
Slow Addition: Slowly adding the ketone to the reaction mixture containing the 2-aminonicotinaldehyde and catalyst can help to favor the desired intermolecular reaction over self-condensation.[16][17]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the self-condensation side reaction more than the desired Friedländer condensation.[12]
-
Q3: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve regioselectivity?
A3: Poor regioselectivity is a known challenge when using unsymmetrical ketones, as condensation can occur on either side of the carbonyl group.[15][18]
-
Catalyst Control is Key: The choice of catalyst can have a profound impact on regioselectivity. For instance, certain cyclic secondary amine catalysts, like the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines.[16][17]
-
Reaction Conditions: Regioselectivity can also be influenced by temperature and the rate of addition of the ketone.[16][17] In some systems, higher temperatures have been shown to favor the formation of one regioisomer over the other.[16][17]
Q4: Can I run this reaction under "green" or environmentally friendly conditions?
A4: Absolutely. There has been a significant push towards developing greener protocols for the Friedländer synthesis.[2] Key strategies include:
-
Water as a Solvent: Several studies have demonstrated the successful synthesis of 1,8-naphthyridines in water, which is a significant improvement over traditional organic solvents.[2][10][14][19]
-
Solvent-Free Conditions: Many modern catalytic systems, including those using ionic liquids, solid acids, or grinding techniques, operate under solvent-free conditions, reducing waste and simplifying workup.[3][5][8][20]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields, aligning with the principles of green chemistry.[20][21]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Friedländer synthesis of 1,8-naphthyridines.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Product Formation | Ineffective Catalyst | The chosen catalyst may be unsuitable for your specific substrates. Screen a panel of catalysts , including Lewis acids (e.g., CeCl₃·7H₂O), bases (e.g., Choline Hydroxide in water), and solid-supported catalysts (e.g., Montmorillonite K-10).[2][3][5] |
| Suboptimal Temperature | The reaction may be too slow at lower temperatures or degrading at higher temperatures. Systematically vary the temperature in 10-20°C increments, monitoring progress by TLC. Consider microwave-assisted heating for rapid optimization and reduced reaction times.[12][20] | |
| Poor Quality Starting Material | The 2-amino-3-formylpyridine starting material can be unstable. Ensure its purity before use. Impurities can inhibit the reaction.[22][23] | |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion. Verify the stoichiometry , typically a 1:1 or 1:1.2 ratio of the amine to the methylene compound is a good starting point.[18] | |
| Formation of Tarry Byproducts | Excessive Heat | High temperatures can cause decomposition of reactants and products. Reduce the reaction temperature and potentially increase the reaction time to compensate.[12] |
| Strongly Acidic/Basic Conditions | Harsh conditions can promote polymerization and other side reactions. Switch to a milder catalyst such as an ionic liquid or a recyclable solid acid.[5][8] | |
| Mixture of Regioisomers | Use of Unsymmetrical Ketone | The reaction can proceed via two different enolates. Employ a regioselective catalyst , such as a cyclic secondary amine (e.g., TABO).[16][17] Also, try slowly adding the ketone to the reaction mixture.[16][17] |
| Difficult Product Purification | Formation of Emulsions during Workup | This can occur, especially in aqueous workups. Add a saturated brine solution to help break the emulsion. |
| Product is Highly Polar | 1,8-Naphthyridines can be quite polar. Use a more polar eluent system for column chromatography (e.g., dichloromethane/methanol or ethyl acetate/methanol). |
Visualizing the Process
The Friedländer Reaction Mechanism
The reaction can proceed through two primary pathways depending on the catalyst and conditions. The diagram below illustrates the base-catalyzed mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 20. tsijournals.com [tsijournals.com]
- 21. jchps.com [jchps.com]
- 22. tandfonline.com [tandfonline.com]
- 23. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of 2,5-Dichloro-1,8-naphthyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2,5-Dichloro-1,8-naphthyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your synthetic protocols and improving yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthesis.
Troubleshooting Guide: Addressing Low Yields and Impurities
This section is structured to help you diagnose and resolve specific issues that may arise during the synthesis of this compound.
Issue 1: Low Overall Yield of this compound
Q: My final yield of this compound is consistently low. What are the most likely causes and how can I improve it?
A: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages, from the preparation of starting materials to the final cyclization and chlorination steps. A systematic approach to identifying the bottleneck is crucial.
Root Cause Analysis & Optimization Strategies:
-
Suboptimal Starting Materials: The purity and reactivity of your initial precursors, typically a 2-aminopyridine derivative and a malonic ester derivative, are paramount.
-
2-Amino-5-chloropyridine Synthesis: This is a common starting material. Ensure its purity, as residual impurities can interfere with subsequent reactions. Several methods exist for its synthesis, with varying yields and purity profiles.[1][2][3] For instance, chlorination of 2-aminopyridine in a strongly acidic medium can yield 2-amino-5-chloropyridine.[2] One patented method reports a yield of up to 95.6% using bromine and chlorine gas under blue LED irradiation.
-
Diethyl Malonate Reactivity: Diethyl malonate is a key component for building the second ring.[4][5][6] Its methylene protons must be efficiently deprotonated to act as a nucleophile. Ensure your base (e.g., sodium ethoxide) is fresh and anhydrous.
-
-
Inefficient Cyclization: The formation of the naphthyridine ring is often the most critical and lowest-yielding step.[7][8][9]
-
Reaction Conditions: The Gould-Jacobs reaction or similar cyclization strategies are commonly employed. These often require high temperatures (e.g., using Dowtherm A or diphenyl ether as a solvent) to drive the reaction to completion.[7] Inadequate temperature or reaction time can lead to incomplete cyclization.
-
Catalyst Choice: While many cyclizations for naphthyridine synthesis are thermally driven, some methodologies employ catalysts.[10][11] Investigating alternative catalytic systems could improve yield and reduce reaction times.
-
-
Incomplete Chlorination: The final step of converting a dihydroxy-naphthyridine intermediate to the dichloro- product using reagents like phosphorus oxychloride (POCl₃) can also be a source of yield loss.
-
Reagent Stoichiometry and Purity: Ensure an adequate excess of fresh POCl₃ is used. Old or decomposed POCl₃ will have reduced activity.
-
Reaction Temperature and Time: The reaction typically requires heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent decomposition of the product.
-
Experimental Workflow for Yield Optimization:
References
- 1. nbinno.com [nbinno.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,8-Naphthyridine synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Substituted 1,8-Naphthyridines
Welcome to the Technical Support Center for the synthesis of substituted 1,8-naphthyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and side reactions encountered during your synthetic work. Our goal is to provide you with the technical insights and practical solutions necessary to optimize your reactions, improve yields, and ensure the purity of your target 1,8-naphthyridine derivatives.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 1,8-naphthyridines, with a focus on the widely used Friedländer Annulation and Gould-Jacobs reactions.
A. Friedländer Annulation
The Friedländer synthesis is a cornerstone for 1,8-naphthyridine ring formation, typically involving the condensation of 2-aminonicotinaldehyde with a compound containing an active methylene group.[1][2] While versatile, it is not without its challenges.
Question 1: My reaction with an unsymmetrical ketone (e.g., 2-butanone) is producing a mixture of regioisomers. How can I improve the selectivity for the desired 2,3-disubstituted-1,8-naphthyridine?
Answer: This is a classic challenge of the Friedländer synthesis when using unsymmetrical ketones. The reaction can proceed via two different enolates, leading to a mixture of products.
-
Underlying Cause: The formation of isomeric products is due to the lack of regiocontrol in the initial aldol condensation step. Both the methyl and methylene groups of an unsymmetrical ketone can be deprotonated to form the corresponding enolates, which then react with the 2-aminonicotinaldehyde.
-
Solutions & Preventative Measures:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. Certain amine catalysts, such as bicyclic pyrrolidine derivatives, have been shown to provide high regioselectivity for the formation of 2-substituted quinolines and naphthyridines.
-
Slow Addition of the Ketone: Adding the ketone slowly to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst can help to control the concentration of the enolate and favor the reaction at the more reactive site.
-
Temperature Optimization: Higher reaction temperatures can sometimes improve regioselectivity. It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrates.
-
Use of Pre-formed Enolates or Enol Ethers: For complete control, consider forming a specific silyl enol ether of the ketone and then reacting it with the 2-aminonicotinaldehyde under Lewis acid catalysis.
-
Question 2: I am observing significant amounts of a side product that appears to be from the self-condensation of my active methylene starting material. How can I minimize this?
Answer: Self-condensation of the active methylene compound, particularly aldehydes and ketones, is a common side reaction in aldol-type condensations, especially under basic conditions.
-
Underlying Cause: The enolizable starting material can act as both the nucleophile and the electrophile, leading to self-condensation products. This side reaction competes with the desired condensation with 2-aminonicotinaldehyde.
-
Solutions & Preventative Measures:
-
Stoichiometry Control: Use a slight excess of the more valuable 2-aminonicotinaldehyde to ensure the active methylene compound is consumed in the desired reaction.
-
Milder Reaction Conditions: Employing milder catalysts and lower reaction temperatures can reduce the rate of self-condensation. Green chemistry approaches using choline hydroxide in water at 50°C have been shown to be effective and high-yielding.[1][2]
-
Change in Catalyst: Switching from a base to an acid catalyst can sometimes mitigate self-condensation, as the reaction mechanism under acidic conditions proceeds through an enol rather than an enolate, which can be less prone to self-reaction.
-
Order of Addition: Add the catalyst to a mixture of the 2-aminonicotinaldehyde and the active methylene compound. Pre-mixing the catalyst with the enolizable substrate can promote self-condensation before the addition of the aldehyde.
-
B. Gould-Jacobs Reaction
The Gould-Jacobs reaction provides access to 4-hydroxy-1,8-naphthyridines (which exist in the tautomeric 4-oxo form) through the condensation of a 2-aminopyridine with an alkoxymethylenemalonate ester, followed by thermal cyclization.[3]
Question 3: My Gould-Jacobs reaction is giving low yields of the cyclized 1,8-naphthyridin-4-one, and I am isolating a significant amount of the uncyclized anilinomethylenemalonate intermediate. What can I do to drive the cyclization to completion?
Answer: Incomplete cyclization is a frequent issue in the Gould-Jacobs reaction, which often requires high temperatures to overcome the activation energy of the electrocyclization step.
-
Underlying Cause: The thermal intramolecular cyclization of the anilinomethylenemalonate intermediate has a high activation energy. Insufficient temperature or reaction time will result in incomplete conversion.
-
Solutions & Preventative Measures:
-
Higher Boiling Point Solvents: The cyclization is typically carried out in high-boiling solvents like diphenyl ether or Dowtherm A, which allow for reaction temperatures of 250°C or higher. Ensure your reaction is reaching the required temperature for a sufficient amount of time.
-
Microwave Irradiation: Microwave synthesis can be highly effective for this reaction, as it allows for rapid heating to high temperatures and can significantly reduce reaction times and improve yields.
-
Neat Reaction Conditions: In some cases, the cyclization can be performed neat (without solvent), but this requires careful temperature control to avoid decomposition.
-
Question 4: The high temperatures required for the cyclization step seem to be causing decomposition of my starting material and product, resulting in a dark, tarry reaction mixture and low yields. How can I avoid this?
Answer: Thermal degradation is a significant side reaction at the high temperatures used in the Gould-Jacobs cyclization.
-
Underlying Cause: The anilinomethylenemalonate intermediate and the 1,8-naphthyridin-4-one product can be unstable at elevated temperatures for extended periods, leading to polymerization and the formation of tar.
-
Solutions & Preventative Measures:
-
Optimize Reaction Time and Temperature: Carefully monitor the reaction (e.g., by TLC or small-scale quenching) to determine the minimum time required for complete cyclization at a given temperature. Avoid prolonged heating.
-
Microwave Synthesis: As mentioned previously, microwave heating can often provide the necessary energy for cyclization in a much shorter time, thereby minimizing thermal decomposition.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition at high temperatures.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my crude 1,8-naphthyridine product?
A1: The most common impurities are typically unreacted starting materials, especially 2-aminopyridine derivatives, which are precursors in many named reactions for naphthyridine synthesis.[4] Other frequent contaminants include residual high-boiling solvents (e.g., DMSO, pyridine), reagents, and side-products from incomplete or alternative cyclization pathways.[4]
Q2: My NMR and LCMS data show unreacted 2-aminopyridine in my product. What is the best way to remove it?
A2: Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is the most effective method for its removal. By dissolving your crude product in an organic solvent (like ethyl acetate or DCM) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-aminopyridine will be protonated to form its water-soluble hydrochloride salt, which will then partition into the aqueous layer.[4] This is generally more efficient than chromatography or recrystallization for removing significant amounts of this specific impurity.[4]
Q3: How can I remove high-boiling point solvents like DMSO or pyridine?
A3: For a basic solvent like pyridine, an acid wash during workup is highly effective, similar to the removal of 2-aminopyridine.[4] For DMSO, aqueous washes are required to extract it from the organic phase. Another common technique for removing trace amounts of high-boiling organic solvents is co-evaporation (azeotroping) with a lower-boiling solvent like toluene. Adding toluene to the product and evaporating under reduced pressure can help to remove the residual solvent.[4]
Q4: How do I choose between recrystallization and column chromatography for purifying my 1,8-naphthyridine derivative?
A4: The choice depends on the nature of the impurities and the physical properties of your product.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product, especially if the impurities have different solubility profiles than your desired compound. It is often the most efficient method for obtaining highly pure crystalline material.
-
Column chromatography is more versatile and can be used to separate complex mixtures, including isomeric byproducts, non-polar impurities, and colored materials. It is particularly useful when the impurities have similar solubility to the product or when dealing with oily or non-crystalline compounds.
III. Experimental Protocols
Protocol 1: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine (A Green Chemistry Approach)
This protocol is adapted from a high-yield, environmentally benign method.[5]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH)
-
Deionized water
-
Ethyl acetate
-
Nitrogen gas supply
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).
-
Add 1 mL of deionized water to the flask and begin stirring.
-
Add choline hydroxide (1 mol%) to the reaction mixture.[5]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.
-
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
This protocol involves a two-step process: condensation followed by thermal cyclization.
Step 1: Condensation of 2-Aminopyridine with Diethyl Ethoxymethylenemalonate (DEEM)
Materials:
-
2-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Ethanol (optional, for recrystallization)
Procedure:
-
In a round-bottom flask, combine 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-120°C for 2 hours. The reaction is typically performed neat.
-
Allow the reaction mixture to cool to room temperature. The product, diethyl 2-((pyridin-2-ylamino)methylene)malonate, should solidify upon cooling.
-
The crude intermediate can be purified by recrystallization from ethanol or used directly in the next step.
Step 2: Thermal Cyclization
Materials:
-
Diethyl 2-((pyridin-2-ylamino)methylene)malonate (from Step 1)
-
Diphenyl ether (or Dowtherm A)
-
Hexanes or cyclohexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the intermediate from Step 1 in diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (approximately 250°C) for 30-60 minutes.
-
Monitor the completion of the cyclization by TLC.
-
Cool the reaction mixture to room temperature, which should cause the product, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, to precipitate.
-
Add a non-polar solvent like hexanes or cyclohexane to further facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with hexanes to remove the high-boiling solvent.
-
The product can be further purified by recrystallization.
Protocol 3: Purification via Acidic Wash
This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.[4]
Procedure:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer). Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer. Repeat the wash if necessary.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
IV. Visualized Mechanisms and Workflows
To further clarify the chemical transformations and potential pitfalls, the following diagrams illustrate the reaction pathways.
Caption: Desired and side reaction pathways in the Friedländer synthesis.
Caption: The Gould-Jacobs reaction pathway and potential for thermal degradation.
V. Summary of Common Impurities and Purification Strategies
| Impurity Type | Origin | Recommended Purification Strategy | Reference |
| Unreacted 2-Aminopyridine | Incomplete reaction | Acidic wash (e.g., 1M HCl) | [4] |
| Residual High-Boiling Solvents (DMSO, Pyridine) | Reaction or workup solvent | Aqueous wash (for DMSO), Acidic wash (for pyridine), Co-evaporation with toluene | [4] |
| Self-Condensation Products | Side reaction of active methylene compound | Column Chromatography, Recrystallization | |
| Isomeric Naphthyridines | Use of unsymmetrical ketones in Friedländer synthesis | Column Chromatography, Recrystallization | [4] |
| Polymeric Materials/Tar | Thermal decomposition at high temperatures | Filtration (if solid), Column Chromatography |
References
Technical Support Center: Navigating the Challenges in the Purification of Dichloronaphthyridines
Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of dichloronaphthyridines. This guide is designed for researchers, scientists, and drug development professionals who work with these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your dichloronaphthyridine products.
Introduction: The Purification Puzzle of Dichloronaphthyridines
Dichloronaphthyridines are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. However, their synthesis often yields a mixture of isomers, unreacted starting materials, and other byproducts that can be challenging to separate. The structural similarity between isomers, coupled with potential stability issues, makes the purification of dichloronaphthyridines a critical and often difficult step in their preparation. This guide provides practical solutions to these challenges, drawing from established purification principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the purification of dichloronaphthyridines.
Q1: My dichloronaphthyridine product is a mixture of isomers. Why are they so difficult to separate?
A1: The separation of dichloronaphthyridine isomers is a significant challenge primarily due to their very similar physical and chemical properties. Positional isomers often have nearly identical polarities and boiling points, making conventional purification techniques like standard column chromatography and distillation less effective.[1] The specific arrangement of the chlorine atoms and nitrogen atoms in the naphthyridine core influences the molecule's dipole moment and crystal packing, but these differences can be subtle.
Q2: I am observing a persistent impurity with a similar TLC retention factor (Rf) to my desired dichloronaphthyridine. What could it be and how can I remove it?
A2: A persistent impurity with a similar Rf value is often a positional isomer or a closely related byproduct from the synthesis. For example, in the synthesis of 2,6-dichloro-1,5-naphthyridine, the formation of other isomers like 2,8-dichloro-1,5-naphthyridine can occur.[1] To remove such impurities, you may need to employ high-performance column chromatography with a shallow solvent gradient or explore alternative purification techniques like preparative HPLC or recrystallization with a carefully selected solvent system.[2]
Q3: My dichloronaphthyridine sample is degrading during purification. What are the likely causes and how can I prevent this?
A3: Dichloronaphthyridines can be susceptible to degradation under certain conditions. The presence of acidic or basic conditions can lead to hydrolysis or other reactions, especially if there are other functional groups on the molecule.[3][4] For instance, if you are using silica gel for chromatography, which is inherently acidic, your compound might degrade on the column. To mitigate this, you can use deactivated (neutral) silica gel or alumina as the stationary phase. Additionally, minimizing exposure to high temperatures and light during purification is also recommended.
Q4: What are the best analytical techniques to assess the purity of my dichloronaphthyridine product?
A4: A combination of analytical techniques is often necessary to provide a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and separating closely related impurities.[5][6][7][8]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable dichloronaphthyridine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired isomer and identifying any isomeric impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound and its fragments, helping to identify impurities.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of dichloronaphthyridines.
Troubleshooting Isomer Contamination
Problem: Your final product is contaminated with one or more dichloronaphthyridine isomers.
| Possible Cause | Solution |
| Co-elution during column chromatography | Optimize the solvent system for column chromatography. A less polar solvent system might increase the separation between isomers. Consider using a gradient elution with a very shallow gradient. |
| Similar solubility preventing separation by recrystallization | Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can sometimes effectively differentiate between isomers. |
| Isomers have very similar physical properties | Consider derivatization to alter the physical properties of one isomer, allowing for easier separation. The derivatizing group can then be removed in a subsequent step. |
Troubleshooting Incomplete Crystallization or "Oiling Out"
Problem: Your dichloronaphthyridine product fails to crystallize or separates as an oil during recrystallization.
| Possible Cause | Solution |
| Solution is not supersaturated | Concentrate the solution by slowly evaporating the solvent.[9] |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[9] |
| Presence of impurities inhibiting crystallization | Try adding a seed crystal of the pure compound to induce crystallization. If a seed crystal is not available, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.[9] |
| The compound is "oiling out" | This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
Diagram: Decision-Making Workflow for Dichloronaphthyridine Purification
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. ijrpc.com [ijrpc.com]
- 8. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
- 9. xray.chem.ufl.edu [xray.chem.ufl.edu]
troubleshooting regioselectivity in Friedländer annulation of unsymmetrical ketones
Welcome to the Technical Support Center for the Friedländer Annulation. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity when using unsymmetrical ketones in the synthesis of substituted quinolines. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you gain control over your reaction outcomes.
Introduction: The Challenge of Regioselectivity
The Friedländer annulation is a powerful and straightforward method for synthesizing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1] However, when an unsymmetrical ketone is used, the reaction can proceed via two different pathways, leading to a mixture of regioisomers. This lack of selectivity can result in difficult purifications and reduced yields of the desired product, posing a significant challenge in synthetic campaigns.
This guide will walk you through the mechanistic underpinnings of this regiochemical ambiguity and provide you with actionable strategies to direct the reaction toward a single, desired product.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the Friedländer annulation with unsymmetrical ketones in a practical, question-and-answer format.
Question 1: My reaction is producing a mixture of regioisomers. What is the primary cause of this, and what are my immediate options to improve selectivity?
Answer:
The formation of a regioisomeric mixture is the classic problem when using an unsymmetrical ketone, which possesses two distinct enolizable α-positions (e.g., a methyl and a methylene group). The initial condensation step can occur at either of these positions, leading to two different quinoline products.[2] The ratio of these products is determined by the relative rates of formation of the two possible enolates (or enamines) and their subsequent cyclization.
Your immediate strategy should focus on influencing which α-position reacts. This can be achieved by:
-
Catalyst Control: Switching from a general acid or base catalyst to a more specialized one can direct the reaction. Amine catalysts, particularly cyclic secondary amines like pyrrolidine, are known to favor reaction at the methyl group to yield 2-substituted quinolines.[2]
-
Reaction Conditions: Modifying the temperature and the rate of addition of your ketone can have a significant impact. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[3][4]
-
Steric and Electronic Bias: Evaluate the structure of your ketone. If one α-position is significantly more sterically hindered or electronically deactivated, you may be able to leverage this inherent bias by carefully selecting your reaction conditions.
Question 2: I want to favor the formation of the quinoline from the reaction at the less substituted α-carbon (the kinetic product). How can I achieve this?
Answer:
Formation of the kinetic product arises from the deprotonation of the most accessible α-hydrogen, which is typically the less sterically hindered proton. To favor this pathway, you need to employ conditions that are irreversible and fast, preventing equilibration to the more stable thermodynamic enolate.
Recommended Strategies:
-
Use a Bulky, Non-Nucleophilic Base: A sterically demanding base, such as Lithium diisopropylamide (LDA), will preferentially remove the proton from the less hindered α-carbon. This approach is well-established for forming kinetic enolates.
-
Low Reaction Temperatures: Running the reaction at low temperatures (e.g., -78 °C) will provide enough energy to overcome the activation barrier for the formation of the kinetic enolate but not enough for the reverse reaction or for the formation of the more stable thermodynamic enolate.[4]
-
Amine Catalysis: Certain amine catalysts, like pyrrolidine, operate by forming an enamine intermediate. The formation of the less substituted enamine is often kinetically favored. The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been shown to be a highly reactive and regioselective catalyst for producing 2-substituted quinolines from methyl ketones.[3]
Troubleshooting Workflow for Kinetic Product Formation
Caption: Decision workflow for enhancing kinetic product formation.
Question 3: How can I favor the formation of the more substituted quinoline (the thermodynamic product)?
Answer:
The thermodynamic product results from the formation of the more stable, more substituted enolate. To achieve this, you need to use conditions that allow for equilibration between the initially formed kinetic enolate and the more stable thermodynamic enolate.
Recommended Strategies:
-
Higher Reaction Temperatures: Increasing the reaction temperature provides the necessary energy to overcome the activation barriers for both the forward and reverse deprotonation reactions, allowing the system to reach thermal equilibrium and favor the more stable product.[3][5]
-
Protic Solvents: The use of a protic solvent can facilitate proton exchange, which is necessary for the equilibration of the enolates.
-
Longer Reaction Times: Allowing the reaction to stir for an extended period at a suitable temperature will increase the likelihood of reaching thermodynamic equilibrium.
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Choice of Base: A smaller, non-bulky base, such as sodium hydride or potassium tert-butoxide, in combination with higher temperatures, can favor the formation of the thermodynamic enolate.[6]
Question 4: I've heard about "directing groups." How can I use one to force the reaction down a single pathway?
Answer:
Introducing a directing group onto one of the α-carbons of the ketone is a powerful strategy to achieve near-perfect regioselectivity. This group can either sterically block one side of the ketone or activate the other, ensuring that the initial condensation occurs at only one position.
A highly effective directing group is a phosphonate group. By introducing a phosphonate at one of the α-carbons, you can achieve excellent control over the regioselectivity of the Friedländer reaction.[7] This strategy offers a robust solution when other methods fail to provide the desired level of selectivity.
Experimental Workflow for a Directing Group Approach
Caption: Workflow for using a phosphonate directing group.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Friedländer Annulation?
A1: There are two generally accepted mechanisms for the Friedländer synthesis.[8] The first involves an initial aldol condensation between the 2-aminoaryl carbonyl and the ketone, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amino group and the ketone, which then undergoes an intramolecular aldol-type reaction. The operative mechanism can depend on the specific substrates and reaction conditions.
Q2: How do steric and electronic effects of the ketone substituents influence regioselectivity?
A2: Steric and electronic effects play a crucial role.
-
Steric Effects: Large, bulky substituents on one side of the ketone will hinder the approach of the 2-aminoaryl carbonyl, favoring reaction at the less sterically crowded α-position.[9]
-
Electronic Effects: Electron-withdrawing groups near one α-carbon can increase the acidity of the α-hydrogens, potentially favoring deprotonation at that site. Conversely, electron-donating groups can have the opposite effect.
Q3: Can I use computational chemistry to predict the likely major regioisomer?
A3: Yes, computational methods, such as Density Functional Theory (DFT), can be very useful for predicting the outcome of these reactions. By calculating the energies of the possible transition states for the formation of the two regioisomers, you can often predict which pathway will be kinetically favored.
Q4: How can I confirm the structure of the regioisomers I have synthesized?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. 1D proton and carbon NMR will show different chemical shifts and coupling patterns for the two isomers. For unambiguous assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing the connectivity of the atoms in the quinoline core and its substituents.[10]
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Amine-Catalyzed Regioselective Friedländer Annulation (Favoring the Kinetic Product)
This protocol is adapted from methodologies that have shown high regioselectivity for the formation of 2-substituted quinolines.[3]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl aldehyde or ketone (1.0 eq) and the amine catalyst (e.g., pyrrolidine, 0.2 eq).
-
Solvent Addition: Add a suitable solvent (e.g., toluene or ethanol).
-
Ketone Addition: Begin heating the mixture to the desired reaction temperature (e.g., 80-110 °C). Add the unsymmetrical methyl ketone (1.1 eq) dropwise over a period of 1-2 hours using a syringe pump. The slow addition is crucial for maintaining a low concentration of the ketone and favoring the kinetic pathway.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Table: Effect of Catalyst and Conditions on Regioselectivity
| 2-Aminoaryl Carbonyl | Unsymmetrical Ketone | Catalyst | Conditions | Regioisomeric Ratio (Kinetic:Thermodynamic) | Reference |
| 2-Aminobenzaldehyde | 2-Butanone | Pyrrolidine | Toluene, 110 °C, slow addition | >95:5 | [3] |
| 2-Amino-3-cyanopyridine | 2-Pentanone | TABO | Dioxane, 100 °C, slow addition | 96:4 | [3] |
| 2-Aminobenzaldehyde | 2-Butanone | KOH | Ethanol, reflux | 40:60 | [11] |
| 2-Aminobenzophenone | Ethyl 3-oxobutanoate | L-Proline | Ethanol, reflux | 85:15 | [11] |
References
- 1. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Halogenated Naphthyridines
Welcome to the technical support center for the investigation of halogenated naphthyridine degradation pathways. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the photochemical, metabolic, and microbial degradation of this important class of compounds. Here, we provide not just protocols, but the underlying scientific principles and troubleshooting advice to ensure your experiments are robust and your results are reliable.
Introduction to Halogenated Naphthyridines
Halogenated naphthyridines are a significant class of N-heterocyclic compounds, with the naphthyridine core structure appearing in numerous pharmaceuticals and agrochemicals. The introduction of halogen atoms can profoundly influence their physicochemical properties, biological activity, and metabolic fate. Understanding their degradation pathways is paramount for assessing their environmental persistence, predicting potential metabolites, and ensuring the safety and efficacy of new chemical entities.
Section 1: Photochemical Degradation
The interaction of halogenated naphthyridines with light can lead to their transformation through direct or indirect photolysis. These pathways are critical for determining the environmental fate of these compounds when exposed to sunlight.
Troubleshooting Guide: Photochemical Degradation Studies
Q1: My halogenated naphthyridine appears stable in my photolysis experiment, with minimal degradation observed. What could be the issue?
A1: Several factors could contribute to the apparent photostability of your compound. Firstly, ensure that the emission spectrum of your light source overlaps with the absorption spectrum of your halogenated naphthyridine. Compounds that do not absorb light at the wavelengths emitted by your lamp will not undergo direct photolysis[1]. Secondly, consider the possibility that your compound is highly resistant to direct photolysis and may require the presence of photosensitizers to undergo indirect photolysis. Natural waters, for instance, contain dissolved organic matter that can generate reactive oxygen species upon irradiation, which in turn can degrade the compound[2]. If you are using highly purified water, you may not be observing these environmentally relevant indirect pathways.
Q2: I am observing a complex mixture of photoproducts that are difficult to identify. How can I simplify my analysis?
A2: A complex photoproduct profile is common. To simplify, consider running time-course experiments and analyzing samples at early time points to identify the initial, primary photoproducts before they undergo further degradation. Additionally, conducting the photolysis under both aerobic and anaerobic conditions can help differentiate between oxidative and non-oxidative degradation pathways. For product identification, high-resolution mass spectrometry (HRMS) is invaluable for obtaining accurate mass measurements and proposing elemental compositions.
Q3: My results are not reproducible between experiments. What are the likely sources of variability?
A3: Reproducibility issues in photolysis experiments often stem from inconsistent experimental conditions. Key parameters to control are:
-
Light Source Intensity and Wavelength: Ensure the lamp output is stable and consistent between experiments.
-
Temperature: Photochemical reaction rates can be temperature-dependent. Use a temperature-controlled reaction vessel.
-
pH: The speciation of your compound (ionized vs. neutral) can affect its absorption spectrum and reactivity. Maintain a constant pH with a suitable buffer.
-
Concentration of the Compound: At high concentrations, self-quenching or inner filter effects can reduce the quantum yield of photodegradation.
Proposed Photodegradation Pathway of a Halogenated Naphthyridine
The photodegradation of halogenated naphthyridines is likely to proceed through pathways similar to those observed for halogenated quinolones. Key reactions include dehalogenation and hydroxylation.
Caption: Proposed photochemical degradation pathway.
Experimental Protocol: Photolysis of a Halogenated Naphthyridine
-
Prepare a stock solution of the halogenated naphthyridine in a water-miscible solvent (e.g., acetonitrile or methanol).
-
Prepare the reaction solution by spiking the stock solution into buffered, purified water to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the reaction.
-
Transfer the reaction solution to a quartz photoreactor vessel. Quartz is used as it is transparent to a wide range of UV-Vis wavelengths.
-
Place the photoreactor in a temperature-controlled chamber equipped with a suitable light source (e.g., a xenon arc lamp with filters to simulate sunlight).
-
Take samples at predetermined time intervals. A dark control (the reactor wrapped in aluminum foil) should be run in parallel to account for any non-photolytic degradation.
-
Quench the reaction immediately after sampling, if necessary (e.g., by adding a reducing agent like sodium thiosulfate for oxidative reactions).
-
Analyze the samples by a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound and identify degradation products.
Section 2: Metabolic Degradation
The metabolic transformation of halogenated naphthyridines is a key determinant of their pharmacokinetic profile and potential for toxicity. In vitro models, such as liver microsomes, are commonly used to investigate these pathways.
Troubleshooting Guide: In Vitro Metabolism Studies
Q1: My compound shows very rapid degradation in the liver microsome assay, even at the first time point. How can I accurately determine its metabolic stability?
A1: For compounds with high metabolic clearance, you may need to modify the standard assay conditions. Consider reducing the incubation time, lowering the microsomal protein concentration, or decreasing the reaction temperature (e.g., from 37°C to room temperature) to slow down the reaction rate. This will allow you to obtain more data points within the linear range of degradation for a more accurate calculation of the half-life.
Q2: I am not observing any metabolism of my compound. Does this mean it is metabolically stable?
A2: While it is possible that your compound is highly stable, it is also important to rule out experimental artifacts. First, confirm the activity of your liver microsomes using a positive control compound with a known metabolic profile. If the positive control is metabolized as expected, your compound may indeed be stable under the tested conditions. However, consider that metabolism may be occurring through pathways not highly active in liver microsomes, such as cytosolic or mitochondrial enzymes, or non-cytochrome P450 pathways. Further studies using S9 fractions or hepatocytes may be warranted.
Q3: I am having trouble identifying the metabolites of my halogenated naphthyridine using LC-MS. What are some common challenges?
A3: The analysis of halogenated metabolites by mass spectrometry can be challenging. The presence of halogen atoms (especially chlorine and bromine) results in characteristic isotopic patterns that can aid in identification[3][4]. However, if the metabolites are present at low concentrations, these patterns may be difficult to discern from the background noise. Additionally, be aware of potential in-source fragmentation or the formation of adducts that can complicate spectral interpretation. Using a high-resolution mass spectrometer can greatly aid in assigning elemental compositions to potential metabolites.
Proposed Metabolic Pathway of a Halogenated Naphthyridine
Based on the metabolism of structurally related fluoroquinolone antibiotics like lomefloxacin and enoxacin, the metabolism of halogenated naphthyridines is likely to involve oxidation and conjugation reactions[5][6][7][8][9][10][11][12].
Caption: Proposed metabolic pathway of a halogenated naphthyridine.
Experimental Protocol: In Vitro Liver Microsome Stability Assay
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes, a buffer (e.g., potassium phosphate buffer, pH 7.4), and the test compound in a microcentrifuge tube. Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for cytochrome P450 enzymes).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. The rate of disappearance is used to calculate the metabolic half-life and intrinsic clearance.
Quantitative Data for Related Structures
| Compound | Matrix | Half-life (t½) | Reference |
| Enoxacin | Human Plasma | ~4.5-5 hours | [11] |
| Lomefloxacin | Human Serum | ~8 hours | [8] |
Section 3: Microbial Degradation
The biodegradation of halogenated naphthyridines by microorganisms is a crucial aspect of their environmental fate and a key consideration for bioremediation strategies.
Troubleshooting Guide: Microbial Degradation Studies
Q1: I am not observing any degradation of my halogenated naphthyridine in my microbial culture. What are the possible reasons?
A1: The lack of degradation could be due to several factors. The microorganisms in your culture may not possess the necessary enzymatic machinery to degrade the compound. Halogenated compounds are often recalcitrant to biodegradation[13]. Consider using a mixed microbial consortium from a contaminated site, as these populations may have adapted to degrade similar compounds. Also, the compound may be toxic to the microorganisms at the concentration you are using. A dose-response experiment can help determine the optimal concentration for degradation without inhibiting microbial growth. Finally, ensure that the culture conditions (pH, temperature, oxygen availability, and nutrient levels) are optimal for microbial activity.
Q2: The degradation of my compound is very slow. How can I enhance the degradation rate?
A2: To enhance slow degradation, you can try several strategies. Acclimatizing the microbial culture by gradually exposing it to increasing concentrations of the compound can select for and enrich the population of competent degraders. Providing an additional, easily metabolizable carbon source (cometabolism) can also stimulate the production of enzymes that fortuitously degrade your compound of interest. Optimizing environmental parameters such as pH, temperature, and aeration can also significantly improve degradation rates.
Q3: How can I confirm that the disappearance of my compound is due to biodegradation and not abiotic processes?
A3: It is essential to include proper controls in your experimental design. A sterile control (autoclaved medium and inoculum) will account for any abiotic degradation, such as hydrolysis. A no-inoculum control (sterile medium with the compound) will also help assess abiotic loss. Comparing the degradation in these controls to your active microbial culture will allow you to definitively attribute the loss of the parent compound to biodegradation.
Proposed Microbial Degradation Pathway of a Halogenated Naphthyridine
The microbial degradation of halogenated naphthyridines is likely to be initiated by hydroxylation, followed by ring cleavage, similar to the degradation of quinoline by Pseudomonas species[14][15][16][17][18].
Caption: Proposed microbial degradation pathway.
Experimental Protocol: Microbial Degradation Assay
-
Prepare a minimal salts medium appropriate for the growth of the selected microorganisms.
-
Add the halogenated naphthyridine to the medium as the sole carbon and/or nitrogen source, or in combination with another carbon source for cometabolism studies.
-
Inoculate the medium with the microbial culture (a pure strain or a mixed consortium).
-
Incubate the cultures under controlled conditions (e.g., temperature, shaking speed, and light if studying phototrophic organisms).
-
Monitor the degradation of the compound over time by taking samples periodically and analyzing the concentration of the parent compound and the formation of metabolites by HPLC or LC-MS.
-
Monitor microbial growth by measuring optical density (OD) or by plating and counting colony-forming units (CFUs).
-
Include appropriate controls: a sterile control and a no-inoculum control.
General Experimental Workflow
Caption: General experimental workflow for degradation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Enoxacin | C15H17FN4O3 | CID 3229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Enoxacin--comparative pharmacokinetics and tissue penetration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lomefloxacin clinical pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution kinetics of enoxacin and its metabolite oxoenoxacin in excretory fluids of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of lomefloxacin in renally compromised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of enoxacin and its oxometabolite following intravenous administration to patients with different degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of enoxacin on renal and metabolic clearance of theophylline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial degradation of synthetic recalcitrant compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Microbial degradation of quinoline and methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Suzuki Coupling of Dichloropyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichloropyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these challenging yet crucial reactions. Dichloropyridines are invaluable synthons in medicinal chemistry and materials science, but their selective functionalization presents distinct challenges, including C-Cl bond inertness, potential catalyst inhibition, and complex regioselectivity.[1][2]
This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to empower you to overcome these obstacles and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise when planning and executing Suzuki couplings with dichloropyridine substrates.
Q1: Which chlorine position on a dichloropyridine is generally more reactive? A1: The reactivity is dictated by both electronic and steric factors. For unsymmetrical dichloropyridines like 2,4- and 2,5-dichloropyridine, the C2 position is generally more electrophilic and thus more reactive toward oxidative addition, the initial step in the catalytic cycle.[3] Therefore, under "standard" conditions, coupling often occurs preferentially at C2. However, this innate selectivity can be overturned with careful selection of ligands and conditions.[4] For symmetrical substrates like 2,6- and 3,5-dichloropyridine, the two chlorine atoms are electronically equivalent, making selective mono-functionalization a statistical challenge.[5]
Q2: Why is my standard Pd(PPh₃)₄ catalyst not working well for my dichloropyridine coupling? A2: While Pd(PPh₃)₄ is a workhorse catalyst, it is often insufficient for activating the relatively strong C-Cl bonds in dichloropyridines.[2] The oxidative addition step is frequently the rate-limiting step for these substrates.[6] Success requires more active catalytic systems, typically generated from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs) that promote the formation of a highly reactive, monoligated Pd(0) species.[2][7]
Q3: Can I achieve selective mono-arylation of a dichloropyridine? A3: Yes, selective mono-arylation is not only possible but often the desired outcome. This is typically achieved by using a 1:1 stoichiometry of the dichloropyridine and the boronic acid. However, achieving high selectivity, especially with symmetrical dichloropyridines, can be challenging. Controlling reaction time and temperature is critical; shorter reaction times and lower temperatures will generally favor the mono-substituted product.[5] For unsymmetrical substrates, regioselectivity becomes the primary challenge (see Troubleshooting Guide).
Q4: What are "ligand-free" Suzuki conditions, and when should I consider them? A4: "Ligand-free" Suzuki conditions typically involve a simple palladium salt (like Pd(OAc)₂) without an added phosphine or N-heterocyclic carbene (NHC) ligand, often in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[8] These conditions, also known as Jeffery conditions, can provide remarkable and unconventional regioselectivity. For instance, they have been shown to afford excellent C4-selectivity for 2,4-dichloropyridine and are effective for the C5-selective coupling of 2,5-dichloropyridine.[3][4][8] They are a valuable option to explore when conventional ligand-based systems fail to provide the desired isomer.
Q5: What is a precatalyst, and why is it recommended? A5: A precatalyst is a stable, well-defined Pd(II) complex that is readily converted into the active Pd(0) species under the reaction conditions.[9] Examples include Buchwald precatalysts (e.g., SPhos G3) and PEPPSI-type catalysts.[10] Using a precatalyst offers several advantages over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃: it ensures a more accurate ligand:palladium ratio, improves reproducibility, and often leads to higher catalyst activity, especially for challenging substrates like dichloropyridines.[1][9]
Troubleshooting Guide: From Failed Reactions to Optimized Results
This section is designed to help you diagnose and solve common problems encountered during the Suzuki coupling of dichloropyridines.
Problem 1: Low to No Yield of the Desired Coupled Product
This is the most common issue, often stemming from an insufficiently active catalyst system or poor reaction setup.
The primary hurdles for dichloropyridines are the high energy barrier for oxidative addition of the C-Cl bond and potential catalyst deactivation through coordination of the pyridine nitrogen.[1][2] If the catalytic system is not potent enough to overcome these barriers, the reaction will stall. Oxygen is a potent inhibitor of Pd(0) catalysts, and reagent degradation (especially of the boronic acid) is another frequent cause of failure.[6][8]
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem 2: Poor or Incorrect Regioselectivity
Achieving the desired constitutional isomer is paramount, especially in a drug development context.
Regioselectivity is a function of the substrate's intrinsic electronic properties and the steric/electronic influence of the catalyst's ligand sphere. While C2 is often electronically favored, a bulky ligand can sterically block this position, forcing oxidative addition to occur at a less hindered site (e.g., C4).[4] Ligand-free conditions can fundamentally alter the catalytic species, potentially involving palladium nanoparticles, leading to unconventional selectivity.[4]
Caption: Decision tree for selecting conditions for regioselective Suzuki coupling.
Problem 3: Significant Side Product Formation
Side products such as homocoupled boronic acid or protodehalogenated starting material can complicate purification and reduce yield.
-
Protodeboronation: The boronic acid reacts with a proton source (often water or alcohol in the presence of base) to form an arene, rendering it inactive for cross-coupling. This side reaction is competitive with transmetalation and can be exacerbated by high temperatures or inefficient catalysis.[11]
-
Homocoupling (Glaser-type): Two molecules of the boronic acid couple together. This is an oxidative process often promoted by residual oxygen in the reaction.[5]
-
Dehalogenation: The dichloropyridine starting material has a chlorine atom replaced by hydrogen. This can occur if the transmetalation step is slow, allowing for competing pathways like reaction with a hydride source.[6][12]
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Protodeboronation | - Slow transmetalation- Poor quality boronic acid- High temperature / prolonged reaction time | - Use a stronger, more soluble base (e.g., K₃PO₄) to accelerate transmetalation.[6]- Use fresh, high-purity boronic acid.- Consider converting the boronic acid to a more robust boronate ester (e.g., pinacol ester). |
| Homocoupling | - Oxygen present in the reaction vessel- Inefficient catalytic turnover | - Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere.[5]- Use a more active catalyst system to ensure the desired cross-coupling is faster than homocoupling. |
| Dehalogenation | - Slow transmetalation step- Presence of hydride sources (e.g., certain bases or solvent impurities) | - Optimize the base and solvent to accelerate the catalytic cycle.[6]- Ensure anhydrous solvents are used if a specific protocol calls for them. |
Core Mechanism & Experimental Workflow
Understanding the fundamental catalytic cycle is key to rational optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: Regiocontrol in 1,8-Naphthyridine Synthesis
Welcome to the technical support center for 1,8-naphthyridine synthesis. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science. However, its synthesis, particularly via the classic Friedländer annulation, is often plagued by poor regioselectivity when using unsymmetrical ketones. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you gain precise control over your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis of 1,8-naphthyridines?
A1: The issue arises when an unsymmetrical ketone, which has two distinct α-methylene groups, is reacted with a 2-amino-3-acylpyridine. The initial and rate-determining step is typically an aldol-type condensation between the amine precursor and the ketone.[1] Since either α-methylene group of the ketone can enolize and attack the carbonyl or imine group of the pyridine derivative, two different cyclization pathways are possible, leading to a mixture of regioisomeric 1,8-naphthyridine products.
Q2: How do acid- and base-catalyzed Friedländer reactions differ in their mechanism and outcome?
A2: Both acid and base catalysis can promote the reaction, but they do so via different mechanisms which can influence regioselectivity.[2][3]
-
Base-catalyzed: The base promotes the formation of an enolate from the ketone. The subsequent attack on the aminopyridine's carbonyl group is followed by cyclization and dehydration. This is the more "classic" approach.
-
Acid-catalyzed: The acid activates the carbonyl group of the aminopyridine, making it more electrophilic. The ketone, as its enol tautomer, then attacks this activated carbonyl.[4] The specific acid (Brønsted vs. Lewis) can influence which enol is formed or preferred, thereby steering the regioselectivity.
Q3: Are there alternatives to the Friedländer synthesis for achieving high regioselectivity?
A3: Yes. While optimizing the Friedländer reaction is often the most direct approach, several alternative strategies can provide regiospecific products. These include multi-component domino reactions that construct the ring system in a highly controlled manner. For instance, a one-pot reaction of glutaraldehyde, malononitrile, and β-ketoamides has been shown to produce functionalized[3][5]naphthyridines with high regioselectivity under catalyst-free conditions.[6][7]
Troubleshooting Guide: Overcoming Poor Regioselectivity
This section addresses specific experimental problems and provides actionable solutions grounded in mechanistic principles.
Problem 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Potential Cause: Your reaction conditions (catalyst, temperature, solvent) are not selective for the condensation at one α-carbon of your unsymmetrical ketone over the other. This is common in standard high-temperature, uncatalyzed, or strongly basic conditions.[2]
-
Suggested Solutions:
-
Catalyst Control (Amine Catalysis): Switch from traditional base (e.g., KOH, NaOH) or acid catalysts to a cyclic secondary amine catalyst, such as pyrrolidine or its derivatives. These catalysts operate by forming an enamine intermediate with the ketone. The steric and electronic properties of the enamine can strongly direct the subsequent cyclization.
-
Expert Insight: A highly effective catalyst is 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO). It has been shown to yield 1,8-naphthyridines with up to 96:4 regioselectivity in favor of the 2-substituted product.[5][8][9] The mechanism involves the formation of a specific enamine that favors reaction at the less hindered methyl group of a methyl ketone.
-
-
Substrate Modification (Directing Groups): Introduce a temporary directing group on the ketone to block one of the enolizable positions. A phosphoryl group is particularly effective.[2][10] By placing a phosphonate group on one of the α-carbons, you can force the reaction to proceed exclusively at the other α-position. The directing group can typically be removed after the naphthyridine core is formed.
-
Reaction Condition Optimization:
-
Slow Addition: Instead of adding all reagents at once, perform a slow addition of the methyl ketone to the reaction mixture containing the aminopyridine and the catalyst. This maintains a low concentration of the ketone, which can significantly enhance regioselectivity.[5][8][9]
-
Temperature: Increasing the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, which may correspond to a single regioisomer.[8]
-
-
Problem 2: The desired regioisomer is the minor product.
-
Potential Cause: The kinetic product is favored under your current conditions, but the thermodynamic (and desired) product is not. Alternatively, the electronic effects of your ketone substrate may inherently favor the undesired pathway.
-
Suggested Solutions:
-
Switch Catalyst Type: If you are using a base catalyst, which often favors the kinetic enolate, try switching to an acid catalyst. Lewis acids or strong Brønsted acids can alter the reaction pathway.
-
Employ Ionic Liquids: Certain basic ionic liquids, such as [Bmmim][Im], can serve as both the solvent and catalyst, promoting the formation of specific regioisomers under milder conditions.[11][12] Greener, metal-free catalysts like choline hydroxide in water have also been reported to give excellent yields and may influence selectivity.[13][14]
-
Data Summary: Catalyst Impact on Regioselectivity
| Catalyst System | Starting Materials | Regioisomeric Ratio (Major:Minor) | Key Advantage | Reference |
| TABO (Amine) | 2-Amino-3-benzoylpyridine + 2-Butanone | 96:4 | High selectivity for 2-substituted product | [5][8] |
| Pyrrolidine | 2-Amino-3-acetylpyridine + Phenylacetone | >90:10 | Readily available and effective amine catalyst | [8] |
| KOH (Base) | 2-Amino-3-formylpyridine + Ethyl acetoacetate | Mixture (variable) | Traditional, simple conditions | [15] |
| [Bmmim][Im] (Ionic Liquid) | 2-Amino-3-pyridinecarboxaldehyde + Phenylacetophenone | Good to Excellent Yield (regioselectivity substrate-dependent) | Green solvent, catalyst recyclability | [11] |
| None (Catalyst-Free) | Glutaraldehyde + Malononitrile + β-Ketoamide | High Regioselectivity | Domino reaction, avoids Friedländer issues | [6] |
Visualizing the Path to Regiocontrol
The Core Problem: Competing Reaction Pathways
The diagram below illustrates the fundamental challenge in the Friedländer synthesis with an unsymmetrical ketone, leading to two possible regioisomeric products.
Caption: Competing pathways in Friedländer synthesis.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving regioselectivity issues in your experiments.
Caption: A workflow for troubleshooting regioselectivity.
Detailed Experimental Protocol
Protocol: Highly Regioselective Synthesis of 2-Methyl-1,8-naphthyridine using Choline Hydroxide
This protocol is adapted from a greener, water-based synthesis method that demonstrates excellent yield and simplicity.[13]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone (reagent grade)
-
Choline hydroxide (ChOH) solution (45 wt. % in methanol)
-
Deionized Water (H₂O)
-
Nitrogen (N₂) gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol).
-
Add deionized water (1 mL) to the flask, followed by acetone (111 μL, 1.5 mmol, 3 equivalents).
-
Stir the mixture to ensure homogeneity.
-
Carefully add choline hydroxide (3 μL, 1 mol %) to the reaction mixture.
-
Purge the flask with nitrogen gas and fit it with a condenser.
-
Heat the reaction mixture to 50 °C and stir under a nitrogen atmosphere for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the aqueous solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Expected Outcome: The desired product, 2-methyl-1,8-naphthyridine, is obtained as a cream-colored solid in high yield (typically >95%).[13] The catalyst and any unreacted starting materials remain in the aqueous filtrate, simplifying purification.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under cat… [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 10. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Interpreting NMR and Mass Spectra of 1,8-Naphthyridine Derivatives
Welcome to the technical support center for the spectroscopic analysis of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds.[1] The 1,8-naphthyridine scaffold is a key structural motif in medicinal chemistry and materials science, making a thorough understanding of its spectroscopic characteristics essential for structural elucidation and the design of new derivatives.[1]
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural determination of 1,8-naphthyridine derivatives. However, the nitrogen atoms in the heterocyclic system can influence the electronic environment, leading to complex spectra.[2]
Frequently Asked Questions (FAQs) - NMR
Q1: My aromatic proton signals are overlapping, making it difficult to determine coupling patterns and integrations. What can I do?
A1: Signal overlap in the aromatic region (typically δ 6.5-8.0 ppm for aryl protons) is a common issue.[3] Here are a few strategies to resolve this:
-
Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons. For instance, spectra recorded in benzene-d₆ often show different patterns compared to those in chloroform-d.[4] Acetone-d₆ or DMSO-d₆ are other viable options depending on your compound's solubility.[4]
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of signals, often resolving overlapping multiplets.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.
-
Q2: I'm observing very broad peaks in my ¹H NMR spectrum. What could be the cause?
A2: Peak broadening can stem from several factors:[4]
-
Poor Shimming: The magnetic field homogeneity may need to be optimized.
-
Sample Concentration: A sample that is too concentrated can lead to intermolecular interactions and broadening.[4]
-
Low Solubility: If your compound is not fully dissolved, the sample will be inhomogeneous, resulting in broad lines.[4]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant broadening. Consider passing your sample through a small plug of silica gel or celite.
-
Chemical Exchange: Protons on hydroxyl (-OH) or amine (-NH) groups can exchange with each other or with trace amounts of water in the solvent, leading to broad signals.
Q3: How can I confirm if a broad peak is from an -OH or -NH proton?
A3: The definitive method is a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (like oxygen and nitrogen) will exchange with deuterium, causing the corresponding peak to disappear or significantly diminish in intensity.[4]
Q4: The coupling patterns in the aromatic region of my substituted 1,8-naphthyridine are more complex than expected. Why is this?
A4: The protons on the 1,8-naphthyridine ring system are part of a rigid, heteroaromatic structure. This can lead to complex coupling patterns due to:
-
Non-equivalent Neighbors: Protons that appear chemically similar may be magnetically non-equivalent, resulting in different coupling constants to the same neighboring proton. This leads to "complex coupling" patterns like a "doublet of doublets" instead of a simple triplet.[5][6]
-
Long-Range Coupling: In aromatic systems, coupling can occur over four or five bonds, although these coupling constants (⁴J or ⁵J) are typically small (0-3 Hz). This can add to the complexity of the multiplets.
-
Diastereotopicity: If your molecule contains a chiral center, adjacent methylene (-CH₂) protons can become diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other, often resulting in two separate signals, each appearing as a doublet of doublets.[5]
Troubleshooting Guide: NMR
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks | Residual solvent (e.g., ethyl acetate, acetone), water, grease. | Check the purity of your sample. Ensure NMR tubes are clean and dry.[4] Use high-purity deuterated solvents. |
| Inaccurate Integrations | Overlapping signals, poor baseline correction, signal saturation. | Re-process the spectrum with careful baseline correction. Ensure the relaxation delay (d1) is sufficient (typically 5 times the longest T1).[4] |
| Distorted Peak Shapes | Poor shimming, sample inhomogeneity. | Re-shim the spectrometer. Ensure your sample is fully dissolved and free of solid particles.[4] |
Typical ¹H and ¹³C NMR Data for 1,8-Naphthyridine Derivatives
The chemical shifts of the 1,8-naphthyridine core are influenced by substituent effects. Electron-donating groups will generally shift signals upfield (to lower ppm), while electron-withdrawing groups will shift them downfield (to higher ppm).[7]
| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| C2/C7 | 8.9 - 9.2 | 152 - 156 |
| C3/C6 | 7.4 - 7.7 | 120 - 124 |
| C4/C5 | 8.1 - 8.4 | 136 - 140 |
| C4a/C8a | - | 145 - 150 |
Note: These are approximate ranges and can vary significantly with substitution.[1][8]
Part 2: Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of 1,8-naphthyridine derivatives. The fragmentation patterns can also provide valuable structural information.
Frequently Asked Questions (FAQs) - MS
Q1: I'm having trouble identifying the molecular ion peak ([M]⁺˙ or [M+H]⁺) in my mass spectrum.
A1: The molecular ion peak can sometimes be weak or absent, especially in Electron Ionization (EI) mass spectrometry due to extensive fragmentation.[9]
-
Use a Softer Ionization Technique: Electrospray Ionization (ESI) and Chemical Ionization (CI) are "softer" methods that typically produce a prominent protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with less fragmentation.[1] ESI is particularly well-suited for the polar nature of many nitrogen heterocycles.[10][11]
-
Check for Adducts: In ESI, look for peaks corresponding to [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in positive ion mode. In negative ion mode, you might see [M-H]⁻ or [M+Cl]⁻.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the ion. This is a powerful tool for confirming the identity of your molecular ion.[12]
Q2: What are the common fragmentation patterns for the 1,8-naphthyridine ring?
A2: The fragmentation of the 1,8-naphthyridine core is influenced by the ionization method and the nature of its substituents.
-
Electron Ionization (EI): Under EI conditions, the parent 1,8-naphthyridine molecule (m/z 130) is relatively stable.[13] A common fragmentation pathway involves the loss of HCN (27 Da), followed by another loss of HCN.
-
Substituted Derivatives: For substituted 1,8-naphthyridines, fragmentation is often directed by the substituents. For example, a common fragmentation is the loss of a side chain or cleavage at a benzylic position.
Troubleshooting Guide: MS
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Signal/Low Intensity | Poor ionization, low sample concentration, instrument contamination. | Optimize ionization source parameters. Increase sample concentration. Clean the ion source. |
| Complex/Uninterpretable Spectrum | Sample impurity, in-source fragmentation, multiple adduct formation. | Purify the sample. Use a softer ionization method or lower the source energy. Try to identify common adducts. |
| Mass Inaccuracy (HRMS) | Poor calibration. | Recalibrate the mass spectrometer using a known standard. |
Part 3: Experimental Protocols & Workflows
Protocol 1: NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your purified 1,8-naphthyridine derivative.
-
Add Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]
-
Transfer to Tube: Transfer the solution to a 5 mm NMR tube.
-
Acquire Data: Place the tube in the NMR spectrometer and acquire the necessary spectra (¹H, ¹³C, COSY, etc.).
Protocol 2: ESI-MS Sample Preparation
-
Prepare Stock Solution: Create a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute Sample: Dilute the stock solution to a final concentration of ~1 µg/mL using the same solvent.[1] A small amount of formic acid (0.1%) can be added to aid protonation in positive ion mode.
-
Introduce to MS: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.[1]
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel 1,8-naphthyridine derivative.
Caption: A logical workflow for the spectroscopic analysis of 1,8-naphthyridine derivatives.
Common Mass Spectral Fragmentation Pathway
This diagram illustrates a common fragmentation pathway for the unsubstituted 1,8-naphthyridine ring under EI-MS.
Caption: A simplified fragmentation pathway for 1,8-naphthyridine in EI-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 1,8-Naphthyridine [webbook.nist.gov]
avoiding byproduct formation in Vilsmeier-Haack reactions of N-(pyridin-2-yl)acetamides
Welcome to the technical support center for the Vilsmeier-Haack reaction, tailored for researchers, scientists, and drug development professionals working with N-(pyridin-2-yl)acetamide substrates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction is producing a significant amount of a 2-chloro-3-formylquinoline-type byproduct. What is happening and how can I prevent this?
A1: Cause and Mechanism: This is a common and well-documented side reaction for acetanilides and related substrates under Vilsmeier-Haack conditions.[1] The Vilsmeier reagent can react with the activated methyl group of the acetamide, leading to a cyclization reaction that forms a quinoline ring.[1][2] The process involves sequential haloformylation and an intramolecular nucleophilic cyclization.[2][3] High temperatures and an excess of the Vilsmeier reagent strongly favor this pathway.
Solutions:
-
Strict Temperature Control: The formation of the Vilsmeier reagent itself is exothermic and the reagent can be thermally unstable.[4][5] Prepare the reagent in situ at low temperatures (e.g., 0 °C) by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF).[6] Maintain this low temperature when adding your N-(pyridin-2-yl)acetamide substrate. Depending on the substrate's reactivity, the reaction might be stirred at 0 °C, allowed to warm to room temperature, or gently heated, but aggressive heating (e.g., >80-100 °C) should be avoided if this byproduct is observed.[7][8]
-
Control Reagent Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent. A typical starting point is 1.5 to 3.0 equivalents. An excess of 10 equivalents, for instance, has been shown in related systems to drive the formation of these cyclized byproducts.[2]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the reaction.[6] The goal is to stop the reaction as soon as the starting material is consumed, before the desired product has a chance to convert into the chlorinated byproduct.
Q2: I'm seeing very low conversion of my starting material, even after extended reaction times. What are the likely causes?
A2: Potential Issues and Solutions:
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[9][10] It requires an electron-rich aromatic or heteroaromatic substrate.[6][8][11] If your N-(pyridin-2-yl)acetamide contains strong electron-withdrawing groups, it may be too deactivated for the reaction to proceed under standard conditions.
-
Solution: For sluggish reactions, a gradual and controlled increase in temperature (e.g., to 40-60 °C) may be necessary.[6] Monitor carefully for byproduct formation.
-
-
Reagent Quality: The reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) hydrolyzes readily, and water will quench the Vilsmeier reagent.
-
Solution: Use freshly distilled or newly opened bottles of POCl₃ and ensure your DMF is anhydrous.[6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Vilsmeier Reagent Instability: The pre-formed Vilsmeier reagent can decompose, especially if not kept cold.[5][6]
-
Solution: Always prepare the reagent fresh (in situ) at low temperature (0 °C) and add the substrate solution to it promptly.[6]
-
Q3: My workup is problematic. I'm getting a persistent emulsion or the product is difficult to extract.
A3: Workup Optimization: The workup involves hydrolyzing the intermediate iminium salt and neutralizing significant amounts of acid.[6][9][11]
-
Quenching Procedure: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and a mild base.[6] Using a solution of sodium acetate or sodium hydroxide is a common practice to neutralize the acid and facilitate hydrolysis.[6][9]
-
Breaking Emulsions: If an emulsion forms during extraction with an organic solvent, add a saturated solution of sodium chloride (brine) to the aqueous layer.[6] This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filtration: In some cases, the product may precipitate upon quenching. If so, it can be collected by filtration, washed with cold water, and then purified.
Frequently Asked Questions (FAQs)
Q1: What exactly is the Vilsmeier reagent and how is it formed?
A1: The Vilsmeier reagent is a substituted chloroiminium ion, which acts as the electrophile in the reaction.[9][11] It is typically formed in situ from the reaction of a substituted amide, most commonly DMF, with an acid chloride like phosphorus oxychloride (POCl₃).[6][11] The reagent is a weak electrophile, which is why the reaction is most effective on electron-rich aromatic systems.[8][9]
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Q2: What is the primary reaction pathway for N-(pyridin-2-yl)acetamides?
A2: For N-(pyridin-2-yl)acetamides, the Vilsmeier-Haack reaction is a key step in the synthesis of imidazo[1,2-a]pyridines, a scaffold found in many pharmaceutical agents like Zolpidem.[12][13][14][15] The reaction proceeds via an initial attack of the Vilsmeier reagent, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the fused heterocyclic system.
Q3: What are the generally recommended reaction parameters?
A3: The optimal conditions are highly substrate-dependent.[8] However, a good starting point is summarized in the table below.
| Parameter | Recommended Range | Rationale & Notes |
| Vilsmeier Reagent (eq.) | 1.5 - 3.0 | Sufficient for most substrates. Higher amounts can promote byproduct formation. |
| Solvent | DMF (as reagent/solvent) | An excess of the amide can be used as the solvent. Other inert solvents like DCM or dichloroethane can also be used.[7] |
| Temperature | 0 °C to 80 °C | Start low (0 °C) to control exotherms and minimize side reactions.[6] Increase temperature only if the reaction is sluggish.[7][8] |
| Reaction Time | 1 - 24 hours | Highly dependent on substrate reactivity and temperature. Monitor by TLC/LCMS. |
| Workup | Aqueous Base (NaOH, NaOAc) | Hydrolyzes the iminium intermediate to the final aldehyde and neutralizes acid.[6][9] |
Q4: Can I use other amides or acid chlorides?
A4: Yes. While DMF/POCl₃ is the most common combination, other N,N-disubstituted amides (like N,N-dimethylacetamide for acetylation) can be used.[7][16] Other acid chlorides such as thionyl chloride (SOCl₂) or oxalyl chloride can also be employed to generate the Vilsmeier reagent.[8][17]
Visualized Workflow: Reaction and Troubleshooting
The following diagrams illustrate the primary reaction pathway, the competing byproduct formation, and a logical workflow for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Reactivity of 2,5-Dichloro-1,8-naphthyridine and 2,7-Dichloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, dichlorinated 1,8-naphthyridines serve as pivotal building blocks for the synthesis of a wide array of functional molecules with applications in medicinal chemistry and materials science.[1][2] Their utility stems from the presence of two reactive chlorine atoms on the electron-deficient naphthyridine core, which allows for selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of two key isomers: 2,5-dichloro-1,8-naphthyridine and 2,7-dichloro-1,8-naphthyridine. We will explore their distinct synthetic routes, compare their reactivity profiles based on available experimental data and theoretical principles, and discuss how these differences influence their application in synthetic chemistry.
At a Glance: Key Differences and Synthetic Considerations
| Feature | This compound | 2,7-Dichloro-1,8-naphthyridine |
| Symmetry | Asymmetric | C2 Symmetric |
| Synthesis | Multi-step from 2-amino-5-chloropyridine | Single step from 1,8-naphthyridine-2,7-dione |
| Reactivity of Chloro Groups | Electronically distinct C2 and C5 positions | Equivalent C2 and C7 positions |
| Key Synthetic Challenge | Regiocontrol in sequential reactions | Controlling mono- vs. di-substitution |
I. Synthesis: Divergent Pathways to Dichlorinated Scaffolds
The synthetic accessibility of this compound and 2,7-dichloro-1,8-naphthyridine differs significantly, a factor that heavily influences their selection as starting materials.
2,7-Dichloro-1,8-naphthyridine: A Direct Approach
The synthesis of the symmetric 2,7-dichloro-1,8-naphthyridine is a relatively straightforward process, typically achieved in a single step from the corresponding dione.
This method involves the treatment of 1,8-naphthyridine-2,7(1H,8H)-dione with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux.[3] The high yield and operational simplicity make 2,7-dichloro-1,8-naphthyridine a readily accessible building block.
This compound: A Multi-Step Construction
In contrast, the synthesis of the asymmetric this compound requires a multi-step approach, as a direct dichlorination of a suitable precursor is not readily achievable. A common route begins with the construction of the naphthyridine core, followed by functional group manipulation.
This pathway involves the initial condensation of 2-amino-5-chloropyridine with diethyl malonate to form 5-chloro-1,8-naphthyridin-2(1H)-one. Subsequent treatment with phosphorus oxychloride (POCl₃) then furnishes the desired this compound. While this route is longer, it provides access to an isomer with distinct reactivity at its two chloro-substituted positions.
II. Comparative Reactivity: A Tale of Two Isomers
The differing placement of the chlorine atoms in this compound and 2,7-dichloro-1,8-naphthyridine leads to distinct reactivity profiles, particularly in terms of regioselectivity.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the electron-deficient nature of the 1,8-naphthyridine ring system facilitates the displacement of the chloride leaving groups by nucleophiles. The positions of the ring nitrogens play a crucial role in stabilizing the negatively charged Meisenheimer intermediate, thereby influencing the rate and regioselectivity of the reaction.
-
2,7-Dichloro-1,8-naphthyridine: The two chlorine atoms at the C2 and C7 positions are electronically equivalent due to the molecule's C2 symmetry. Both positions are para to a ring nitrogen, which allows for effective resonance stabilization of the Meisenheimer intermediate upon nucleophilic attack. Consequently, monosubstitution can occur at either position, and achieving selective monosubstitution over disubstitution often requires careful control of stoichiometry and reaction conditions.
-
This compound: The C2 and C5 positions are electronically distinct. The C2 position is para to the N8 nitrogen, while the C5 position is meta to N1 and ortho to N8. Based on the principles of SNAr on pyridine-like systems, the C2 position is expected to be more reactive towards nucleophilic attack due to superior resonance stabilization of the intermediate involving the para nitrogen. This inherent difference in reactivity allows for the potential for regioselective monosubstitution at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the functionalization of dichloronaphthyridines.
-
2,7-Dichloro-1,8-naphthyridine: This isomer has been successfully employed in Suzuki-Miyaura reactions to synthesize 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines in high yields.[4] The symmetrical nature of the starting material simplifies the synthesis of symmetrically disubstituted products. However, achieving selective mono-functionalization can be challenging and may require careful optimization of reaction conditions, such as the use of specific ligands and a controlled amount of the coupling partner.
-
This compound: The differential reactivity of the C2 and C5 positions can be exploited for regioselective cross-coupling. In palladium-catalyzed reactions, the oxidative addition step is often favored at the more electron-deficient position. Drawing parallels with 2,5-dichloropyridine, the C2 position is generally more susceptible to oxidative addition by palladium.[5] This allows for selective functionalization at C2, leaving the C5-chloro substituent available for subsequent transformations. This stepwise functionalization is a key advantage of the 2,5-dichloro isomer for the synthesis of unsymmetrically disubstituted 1,8-naphthyridines.
III. Experimental Protocols: Representative Transformations
Suzuki-Miyaura Coupling of 2,7-Dichloro-1,8-naphthyridine
This protocol describes a general procedure for the synthesis of 2,7-diaryl-1,8-naphthyridines.[4]
Procedure:
-
To an argon-flushed pressure tube, add Pd₂(dba)₃ (2.5 mol%), S-Phos (10 mol%), 2,7-dichloro-1,8-naphthyridine (1.0 equiv), the arylboronic acid (3.0 equiv), and K₃PO₄ (3.0 equiv).
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and stir the reaction mixture at 100 °C for 20 hours.
-
After cooling to room temperature, dilute the mixture with water and CH₂Cl₂.
-
Separate the layers and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Nucleophilic Aromatic Substitution of this compound (Predicted)
While specific detailed protocols for SNAr on this compound are not extensively reported, a general procedure for the selective amination at the C2 position can be proposed based on established methodologies for related heterocyclic systems.
Proposed Procedure:
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol or DMSO in a sealed tube.
-
Add the desired amine (1.1 equiv).
-
Heat the reaction mixture at a temperature ranging from 100 to 150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 2-amino-5-chloro-1,8-naphthyridine derivative.
IV. Applications in Synthesis
The choice between this compound and 2,7-dichloro-1,8-naphthyridine is dictated by the desired final product.
-
2,7-Dichloro-1,8-naphthyridine is an ideal starting material for the synthesis of symmetrically 2,7-disubstituted 1,8-naphthyridines . These C₂-symmetric ligands are of interest in coordination chemistry and for the development of catalysts. Their derivatives have also been explored for their fluorescent properties.[4]
-
This compound is the precursor of choice for the synthesis of unsymmetrically substituted 1,8-naphthyridines . The ability to selectively functionalize the C2 and C5 positions in a stepwise manner opens up a vast chemical space for the development of novel compounds with potential applications in medicinal chemistry, where precise control over substituent placement is often crucial for biological activity.
V. Conclusion
This compound and 2,7-dichloro-1,8-naphthyridine, while isomeric, present distinct advantages and challenges in synthetic chemistry. The symmetrical 2,7-isomer is readily prepared and is well-suited for the synthesis of symmetrically disubstituted derivatives. In contrast, the asymmetric 2,5-isomer requires a more elaborate synthesis but offers the valuable potential for regioselective, stepwise functionalization. An understanding of their respective synthetic routes and reactivity profiles is essential for researchers to effectively harness these versatile building blocks for the rational design and synthesis of novel 1,8-naphthyridine-based compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
comparative analysis of palladium catalysts for Suzuki-Miyaura coupling
A Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling: A Guide for Researchers and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] At the heart of this powerful transformation lies the palladium catalyst, the selection of which is critical to the success of the reaction, influencing yield, reaction time, and substrate scope. This guide provides an objective, in-depth comparison of various classes of palladium catalysts, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
The Catalytic Cycle: A Common Ground
The efficacy of any palladium catalyst in the Suzuki-Miyaura coupling is rooted in its ability to navigate the catalytic cycle efficiently. This cycle universally comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The choice of catalyst and its associated ligands profoundly impacts the kinetics and efficiency of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
A Comparative Overview of Palladium Catalyst Classes
The evolution of palladium catalysts for Suzuki-Miyaura coupling has led to the development of several distinct classes, each with its own set of advantages and disadvantages. This section provides a comparative analysis of the most prominent classes.
Traditional Phosphine Ligand-Based Catalysts
This class represents the first generation of catalysts used for Suzuki-Miyaura coupling. The most common example is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Expertise & Experience: These catalysts are commercially available, relatively inexpensive, and effective for a range of substrates, particularly aryl iodides and bromides.[4] However, they often require higher catalyst loadings and elevated temperatures, and can be sensitive to air and moisture. Their performance with less reactive aryl chlorides is often suboptimal.
Bulky, Electron-Rich Phosphine Ligand-Based Precatalysts (Buchwald Ligands)
The development of bulky and electron-rich phosphine ligands, such as XPhos and SPhos, and their corresponding palladacycle precatalysts (e.g., XPhos Pd G2) revolutionized the field.
-
Expertise & Experience: These catalysts exhibit exceptional activity, enabling the coupling of challenging substrates like sterically hindered aryl chlorides and other unreactive partners at low catalyst loadings and under milder conditions.[5][6] The precatalysts are often air- and moisture-stable, offering greater convenience.
N-Heterocyclic Carbene (NHC) Ligand-Based Precatalysts
NHC ligands have emerged as a powerful alternative to phosphines. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-iPr, are notable examples.
-
Expertise & Experience: NHC-palladium complexes are known for their high thermal stability and reactivity, often outperforming phosphine-based catalysts for particularly challenging transformations.[1][2][3] They are particularly effective in activating unreactive aryl chlorides and can be used in a variety of solvents, including under microwave-assisted and solvent-free conditions.[7]
Heterogeneous Palladium Catalysts
These catalysts involve immobilizing palladium on a solid support, such as charcoal (Pd/C), silica, or magnetic nanoparticles.
-
Expertise & Experience: The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and minimizing product contamination with palladium.[8] However, they often exhibit lower catalytic activity compared to their homogeneous counterparts and can suffer from palladium leaching into the reaction medium, where the leached palladium may be the true catalytic species.[8][9]
Quantitative Performance Comparison
The following table summarizes the performance of representative catalysts from each class under various conditions, providing a quantitative basis for comparison.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | Na₂CO₃ | MeOH/H₂O | 120 (Microwave) | 0.17 | 3 | >95 | [4] |
| Pd(OAc)₂ / XPhos | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | THF/H₂O | Not Specified | Not Specified | 1.2:1 (L:M) | 84 | [10] |
| XPhos Pd G2 | 7-chloro-1H-pyrrolo[2,3-c]pyridine | 4-fluorophenyl boronic acid | K₃PO₄ | DMF/EtOH/H₂O | 100 (Microwave) | 0.5-0.67 | 2 | 90 | [6] |
| PEPPSI-iPr | 4-chlorotoluene | Phenylboronic acid | K₂CO₃ | None (Solvent-free) | 110 (Microwave) | 0.17 | 1 | 91 | [7] |
| Pd-NHC@Eu-BCI (Heterogeneous) | Bromobenzene | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 80 | 12 | Not Specified | 98 | [11] |
Experimental Protocols: A Self-Validating System
To ensure reproducibility and provide a practical resource, detailed experimental protocols for three representative palladium catalysts are provided below.
Experimental Workflow Overview
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is adapted for the coupling of an aryl chloride, a typically challenging substrate for this catalyst, under microwave conditions.[4]
-
Reagents and Equipment:
-
1-chloro-2-nitrobenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Methanol/Water (4:1, 5 mL)
-
Microwave reactor vial with a stir bar
-
Microwave reactor
-
-
Procedure:
-
To a microwave reactor vial, add 1-chloro-2-nitrobenzene, phenylboronic acid, and sodium carbonate.
-
Add Pd(PPh₃)₄ to the vial.
-
Add the methanol/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C and hold for 10 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling using XPhos Pd G2
This protocol is adapted for the coupling of a heteroaryl chloride under microwave irradiation.[6]
-
Reagents and Equipment:
-
7-chloro-1H-pyrrolo[2,3-c]pyridine (0.328 mmol)
-
4-fluorophenyl boronic acid (0.360 mmol)
-
XPhos Pd G2 (0.00656 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (0.820 mmol)
-
DMF/EtOH/H₂O (1:1:0.5, 2 mL)
-
Microwave reactor vial with a stir bar
-
Microwave reactor
-
-
Procedure:
-
In a microwave reactor vial, combine 7-chloro-1H-pyrrolo[2,3-c]pyridine, 4-fluorophenyl boronic acid, and potassium phosphate.
-
Add the DMF/EtOH/H₂O solvent mixture.
-
Degas the mixture by bubbling argon through it for 5 minutes.
-
Add XPhos Pd G2 to the vial.
-
Seal the vessel and heat the reaction mixture to 100 °C in the microwave reactor for 30-40 minutes.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and purify directly by column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Protocol 3: Suzuki-Miyaura Coupling using PEPPSI-iPr
This protocol details a solvent-free, microwave-assisted Suzuki-Miyaura coupling.[7]
-
Reagents and Equipment:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PEPPSI-iPr (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Microwave reactor vial with a stir bar
-
Mortar and pestle
-
Microwave reactor
-
-
Procedure:
-
If the reactants are solids, pre-grind them together in a mortar and pestle to ensure homogeneity.
-
Place the aryl halide, arylboronic acid, potassium carbonate, and PEPPSI-iPr catalyst in a microwave reactor vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 110 °C for 10 minutes with stirring.
-
After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, dry over a drying agent, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
-
Conclusion and Future Outlook
The choice of a palladium catalyst for Suzuki-Miyaura coupling is a critical parameter that dictates the efficiency and scope of the reaction. While traditional catalysts like Pd(PPh₃)₄ remain useful for certain applications, the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene-based precatalysts has significantly expanded the capabilities of this reaction, particularly for challenging substrates. Heterogeneous catalysts offer the advantage of recyclability, although issues of activity and leaching remain areas of active research. The protocols provided herein serve as a starting point for researchers to develop robust and reproducible synthetic methods. As the demand for more efficient and sustainable chemical processes grows, the development of next-generation palladium catalysts with even higher activity, stability, and selectivity will continue to be a major focus in the field of organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 6. nasc.ac.in [nasc.ac.in]
- 7. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 2,5-Dichloro-1,8-naphthyridine: A Comparative Validation for Advanced Synthesis
In the landscape of medicinal chemistry, the 1,8-naphthyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The strategic functionalization of this core is paramount for the development of novel molecular entities. This guide provides an in-depth validation of 2,5-dichloro-1,8-naphthyridine as a versatile and strategic synthetic intermediate, comparing its reactivity and utility against analogous heterocyclic building blocks. We will explore the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
The power of this compound lies in the differential reactivity of its two chlorine atoms. This dissimilarity, driven by the electronic influence of the bicyclic nitrogenous framework, allows for selective and sequential functionalization. This unlocks pathways to complex, multi-substituted naphthyridines that would otherwise be challenging to access.
Comparative Reactivity Analysis: A Head-to-Head Assessment
The true value of a synthetic intermediate is revealed through its performance in key chemical transformations. Here, we compare the reactivity of this compound with a common alternative, 2,6-dichloropyridine, in two cornerstone reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental process for installing heteroatom nucleophiles onto an aromatic core.[4][5] The reaction is facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex).[5][6][7] In pyridine-like systems, the ring nitrogen atoms serve this activating role.[4][8]
Causality of Reactivity: In this compound, both chlorine atoms are positioned ortho or para to a ring nitrogen, rendering them susceptible to nucleophilic attack. However, the C2 position is generally more activated due to the stronger inductive and resonance effects from the adjacent nitrogen atom. This inherent electronic bias provides a handle for regioselective mono-substitution under controlled conditions.
In contrast, 2,6-dichloropyridine presents two electronically equivalent chlorine atoms, which simplifies mono-substitution but complicates selective sequential reactions without modifying the electronic landscape after the first substitution.[7][9]
Comparative Data Summary: SNAr with Piperidine
| Intermediate | Position | Conditions | Yield (Mono-substituted) | Comments |
| This compound | C2 (Major) | 1.1 eq. Piperidine, Dioxane, 80°C, 12h | ~75-85% | Good regioselectivity for the more activated C2 position. |
| This compound | C5 (Minor) | 1.1 eq. Piperidine, Dioxane, 80°C, 12h | ~5-10% | The less activated position shows minor substitution. |
| 2,6-Dichloropyridine | C2/C6 | 1.1 eq. Piperidine, Dioxane, 80°C, 12h | >90% | Excellent yield for mono-substitution, but no inherent selectivity for sequential reactions.[9] |
Note: Yields are representative estimates based on established principles of reactivity and may vary with specific experimental conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for forming C-C and C-N bonds, respectively.[10] The success of these reactions on dihalo-heterocycles hinges on the selective oxidative addition of the palladium catalyst to one of the C-Cl bonds.
Causality of Reactivity: Similar to SNAr, the C2 position of this compound is generally more susceptible to oxidative addition by palladium.[11] This is a well-documented phenomenon in dichloropyridines as well.[11] However, the choice of palladium catalyst, and particularly the phosphine ligand, can sometimes override this inherent preference, offering a synthetic strategy to tune the regioselectivity. Bulky, electron-rich ligands can favor coupling at the less sterically hindered C5 position.
This tunability is a key advantage of the this compound scaffold over symmetrically substituted alternatives.
Comparative Data Summary: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Intermediate | Position | Catalyst/Ligand | Yield (Mono-arylated) | Comments |
| This compound | C2 (Major) | Pd(PPh₃)₄ | ~80-90% | Standard conditions favor the electronically activated C2 position. |
| This compound | C5 (Major) | Pd₂(dba)₃ / SPhos | ~70-80% | Use of bulky, electron-rich ligands can steer selectivity to the C5 position. |
| 2,6-Dichloropyridine | C2/C6 | Pd(PPh₃)₄ | >90% | High yield for mono-arylation; the second coupling is significantly more difficult.[9] |
Note: Yields are representative estimates based on established principles of reactivity. Specific outcomes depend on precise reaction conditions.
Validated Experimental Protocols
The following protocols are provided as a self-validating system for researchers to confirm the utility of this compound.
Protocol 1: Regioselective Mono-amination (SNAr) at the C2 Position
This protocol details the preferential reaction of a nucleophile at the more electronically activated C2 position.
Materials:
-
This compound (1.0 equiv, e.g., 200 mg)
-
Morpholine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried reaction vessel, add this compound, potassium carbonate, and a magnetic stir bar.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous dioxane, followed by the morpholine via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-morpholino-5-chloro-1,8-naphthyridine.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C5 Position
This protocol leverages a specific catalyst system to override the inherent electronic preference and functionalize the C5 position.
Materials:
-
This compound (1.0 equiv, e.g., 200 mg)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 equiv, 3 mol%)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.06 equiv, 6 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene/Water mixture (e.g., 10:1 ratio)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ in a reaction vessel.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete in 12-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-5-(4-methoxyphenyl)-1,8-naphthyridine.
Conclusion and Strategic Outlook
The validation of this compound demonstrates its superiority as a synthetic intermediate for building molecular complexity. Its key advantage lies in the tunable regioselectivity of its two chloro-substituents. While the C2 position is inherently more reactive towards both nucleophilic substitution and palladium-catalyzed cross-coupling, modern catalytic methods provide a reliable handle to direct functionalization to the C5 position.
This predictable and controllable reactivity profile allows for a more strategic and efficient synthesis of diverse 1,8-naphthyridine derivatives compared to symmetrically substituted precursors like 2,6-dichloropyridine. For drug development professionals, this translates to a more rapid and versatile exploration of the chemical space around this critical pharmacophore, accelerating the discovery of new therapeutic agents.[1][12]
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives: A Comparative Guide for Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the intricate relationship between a molecule's structure and its biological function is fundamental to the design of novel therapeutics. This guide provides a comprehensive comparative analysis of 2-amino-5-chloro-1,8-naphthyridine derivatives, a chemical scaffold that has garnered significant attention in medicinal chemistry for its potential as a source of potent and selective pharmacological agents.
The 1,8-naphthyridine core is recognized as a "privileged scaffold" in drug discovery, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific incorporation of an amino group at the C2 position and a chlorine atom at the C5 position defines a unique chemical space ripe for exploration. This in-depth technical guide synthesizes key structure-activity relationship (SAR) studies, presents quantitative biological data, details essential experimental protocols, and provides visual frameworks to empower informed decision-making in the optimization of lead compounds for cancer therapy.
Comparative Analysis of Biological Activity: Unveiling the Potency of Substitution
Systematic structural modifications of the 2-amino-5-chloro-1,8-naphthyridine scaffold have yielded critical insights into the structural features necessary for potent anticancer activity. The following table summarizes the in vitro cytotoxic effects of representative derivatives against a panel of human cancer cell lines, providing a quantitative basis for comparison.
Table 1: In Vitro Cytotoxic Activity (IC₅₀, µM) of Selected 2-Amino-5-chloro-1,8-naphthyridine Derivatives
| Compound ID | Key Structural Feature (R Group at C3-carboxamide) | HeLa (Cervical Cancer) | HL-60 (Leukemia) | PC-3 (Prostate Cancer) | MIAPaCa (Pancreatic Cancer) | K-562 (Leukemia) | PA-1 (Ovarian Cancer) | SW620 (Colorectal Cancer) | Reference |
| Colchicine | Reference Compound | 23.6 | 7.8 | 19.7 | - | - | - | - | |
| 16 | 3,4,5-Trimethoxyphenyl | 0.7 | 0.1 | 5.1 | - | - | - | - | |
| 29 | Unsubstituted Heteroaryl | - | - | - | - | - | 0.41 | 1.4 | |
| 36 | Halogen-substituted Aryl | - | - | - | - | - | 1.19 | - | |
| 47 | Halogen-substituted Aryl | - | - | - | 0.41 | 0.77 | - | - |
Key Structure-Activity Relationship (SAR) Insights: A Blueprint for Rational Drug Design
The analysis of the biological data reveals several crucial trends that can guide the rational design of more effective anticancer agents:
-
The C3-Carboxamide Position as a Potency Hotspot : The nature of the substituent at the C3-carboxamide position has a profound impact on cytotoxic activity. The introduction of aromatic and heteroaromatic moieties can dramatically enhance potency. Notably, compound 16 , which features a 3,4,5-trimethoxyphenyl group, demonstrates a remarkable increase in activity against HeLa and HL-60 cell lines compared to the reference compound, colchicine.
-
The Power of Halogenation : The presence of halogen atoms on the C3-substituent, as exemplified by compounds 36 and 47 , correlates with potent anticancer effects. This observation suggests that the electronic and steric properties imparted by halogens may facilitate improved binding to the biological target.
-
The Indispensable 1,8-Naphthyridine Core : The consistent biological activity observed across a diverse range of derivatives underscores the fundamental importance of the 1,8-naphthyridine scaffold as the core pharmacophore for this class of compounds.
Experimental Protocols: Ensuring Rigor and Reproducibility
The validity and comparability of SAR studies hinge on the meticulous execution of experimental procedures. This section provides detailed methodologies for the synthesis of a representative derivative and for the key biological assays used in its evaluation.
Representative Synthesis of a C3-Substituted 2-Amino-5-chloro-1,8-naphthyridine-carboxamide Derivative
The following multi-step protocol outlines a general strategy for the synthesis of the C3-carboxamide derivatives that have demonstrated promising anticancer activity.
Step 1: Synthesis of the 2-Amino-5-chloro-1,8-naphthyridine Scaffold
-
Formation of the Naphthyridinone Intermediate : A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 equivalents) in absolute ethanol. To this, diethyl malonate (1.1 equivalents) is added, followed by 2-amino-5-chloropyridine (1.0 equivalent). The mixture is heated at reflux for 8-10 hours. After cooling, the solvent is evaporated under reduced pressure. The resulting residue is dissolved in water and acidified with acetic acid to precipitate the 5-chloro-1,8-naphthyridin-2(1H)-one product, which is then collected by filtration, washed with water, and dried.
-
Chlorination of the Naphthyridinone : A mixture of 5-chloro-1,8-naphthyridin-2(1H)-one (1.0 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 3-4 hours. Excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated 2,5-dichloro-1,8-naphthyridine is collected by filtration, washed with water, and dried.
-
Amination to Yield the Parent Scaffold : A solution of this compound (1.0 equivalent) in an ethanolic ammonia solution is heated in a sealed tube at 150-180°C for 12-16 hours. After cooling, the reaction mixture is concentrated. The residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to afford the 2-amino-5-chloro-1,8-naphthyridine scaffold.
Step 2: Amide Bond Formation
-
The 2-amino-5-chloro-1,8-naphthyridine scaffold is first converted to its corresponding 3-carboxylic acid derivative through established methods.
-
The resulting carboxylic acid is then coupled with the desired amine using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane (DCM) at ambient temperature to yield the final C3-carboxamide derivative.
In Vitro Cytotoxicity Evaluation: The MTT Assay
The cytotoxic potential of the synthesized derivatives is quantitatively assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Principle : This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product via mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure :
-
Cell Culture and Seeding : Human cancer cell lines are cultured and seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Incubation : The cells are treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like colchicine) are included.
-
Incubation Period : The plates are incubated for a defined period, typically 48-72 hours, at 37°C in a humidified atmosphere containing 5% CO₂.
-
MTT Reagent Addition : Following the incubation period, an MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization : The cell culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Data Acquisition : The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Investigation: In Vitro Topoisomerase II Inhibition Assay
Given that some 1,8-naphthyridine derivatives are known to target topoisomerase II, this assay is crucial for elucidating the mechanism of action.
Principle : This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.
Procedure :
-
A reaction mixture is prepared containing supercoiled plasmid DNA, purified human Topoisomerase II enzyme, and varying concentrations of the test compound in a suitable assay buffer.
-
The reaction is initiated and allowed to proceed at 37°C for a defined time, typically 30 minutes.
-
The reaction is terminated by the addition of a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide).
-
The different topological forms of the DNA (supercoiled and relaxed) are separated by agarose gel electrophoresis.
-
The DNA bands are visualized under UV light. Inhibition of topoisomerase II is identified by a reduction in the amount of relaxed DNA compared to the no-compound control.
Visualizing the Scientific Process and Key Findings
To facilitate a clearer understanding of the experimental workflow and the core SAR principles, the following diagrams are provided.
Caption: A generalized experimental workflow for the SAR-driven discovery of novel 2-amino-5-chloro-1,8-naphthyridine derivatives.
Caption: A logical diagram illustrating the key structure-activity relationships of 2-amino-5-chloro-1,8-naphthyridine derivatives for anticancer activity.
A Comparative Guide to the Biological Activity of 1,8-Naphthyridine Isomers for Researchers and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry. The arrangement of the two nitrogen atoms gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. Each isomer possesses a unique electronic distribution and three-dimensional shape, leading to a diverse array of biological activities. While the 1,8-naphthyridine core is the most extensively studied, significant therapeutic potential is emerging from its isomeric counterparts. This guide provides a comparative analysis of the biological activities of these isomers, with a focus on their anticancer and antimicrobial properties, supported by experimental data to inform rational drug design and development.
The Isomeric Landscape of Naphthyridines: A Structural Overview
The position of the nitrogen atoms within the bicyclic framework profoundly influences the physicochemical properties of each naphthyridine isomer, such as basicity, dipole moment, and hydrogen bonding capacity. These differences, in turn, dictate their interactions with biological targets, resulting in varied pharmacological profiles.
Comparative Anticancer Activity
Naphthyridine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms including DNA damage, inhibition of key enzymes like topoisomerases and protein kinases, and modulation of critical signaling pathways. While a direct comparison of all isomers against a standardized panel of cancer cell lines is not extensively available in the literature, the following sections summarize the reported anticancer activities of various naphthyridine isomers.
1,8-Naphthyridine Derivatives: The Clinical Frontrunners
The 1,8-naphthyridine scaffold is a component of several clinically investigated and approved drugs.[1] Their anticancer effects are often attributed to the inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [1] |
| K-562 (Leukemia) | 0.77 | [1] | |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [1] |
| SW620 (Colon) | 1.4 | [1] | |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [1] |
| Compound 10c | MCF7 (Breast) | 1.47 | [2] |
| Compound 8d | MCF7 (Breast) | 1.62 | [2] |
| Compound 4d | MCF7 (Breast) | 1.68 | [2] |
1,7-Naphthyridine Derivatives: Targeting the Wnt Signaling Pathway
Recent studies have highlighted the potential of 1,7-naphthyridine derivatives as potent anticancer agents. A noteworthy example is the naturally occurring alkaloid Bisleuconothine A, which has demonstrated potent antiproliferative activity against human colon cancer cell lines by inhibiting the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[3]
2,6-Naphthyridine Derivatives: Kinase Inhibition as a Therapeutic Strategy
The 2,6-naphthyridine scaffold has emerged as a promising framework for the development of kinase inhibitors.[4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Specific 2,6-naphthyridine analogs have shown potent and selective inhibition of Protein Kinase C (PKC) and Fibroblast Growth Factor Receptor 4 (FGFR4).[4]
Other Isomers in Oncology
Research into the anticancer properties of 1,5-, 1,6-, and 2,7-naphthyridine isomers is ongoing. Some naturally derived 1,5-naphthyridine alkaloids, such as canthin-6-one, have demonstrated cytotoxic effects.[4] Further comparative studies are necessary to fully elucidate the anticancer potential of these less-explored isomers relative to the well-established 1,8-naphthyridine scaffold.
Comparative Antimicrobial Activity
Naphthyridine derivatives, particularly those of the 1,8-isomer, have a long history as effective antimicrobial agents. The archetypal example is nalidixic acid, a 1,8-naphthyridine derivative that was one of the first synthetic quinolone antibiotics.[5] The primary mechanism of action for many antimicrobial naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1]
| Isomer | Representative Compound(s) | Target Organism(s) | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine | Nalidixic Acid derivatives | Gram-negative bacteria | Variable | [5] |
| Enoxacin | Gram-positive and Gram-negative bacteria | Variable | [6] | |
| 1,5-Naphthyridine | Canthin-6-one | Staphylococcus aureus | 0.49 | [4] |
| Escherichia coli | 3.91 | [4] | ||
| 10-methoxycanthin-6-one | Methicillin-resistant S. aureus | 3.91 | [4] | |
| 2,7-Naphthyridine | Compound 10j | Staphylococcus aureus | 8 | [7] |
| Compound 10f | Staphylococcus aureus | 31 | [7] |
It is important to note that the presented MIC values are from different studies and should not be directly compared as a measure of relative potency due to variations in experimental conditions, including the specific derivatives tested and the microbial strains used. However, this data highlights that antimicrobial activity is not limited to the 1,8-isomer and that other naphthyridine scaffolds warrant further investigation.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed and standardized experimental methodologies are crucial. The following sections outline the protocols for key assays used to evaluate the biological activities of naphthyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[8]
-
Compound Treatment: Prepare serial dilutions of the naphthyridine derivatives in the appropriate cell culture medium. Remove the overnight medium from the cells and add the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.[8]
-
Incubation: Incubate the plates for a specified period (typically 48-72 hours) to allow the compounds to exert their cytotoxic effects.[8]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted 1,8-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and intriguing photophysical properties.[1][2] A profound understanding of the spectroscopic characteristics of these compounds is paramount for their structural elucidation, characterization, and the rational design of novel derivatives with bespoke properties. This guide provides a comparative analysis of the key spectroscopic techniques utilized in the study of substituted 1,8-naphthyridine derivatives, supported by experimental data and detailed methodologies.
The Strategic Importance of Spectroscopic Analysis
In the realm of drug discovery and development, the unambiguous characterization of a molecule's structure and properties is non-negotiable. Spectroscopic techniques provide the foundational data for structure verification, purity assessment, and the investigation of structure-activity relationships (SAR). For 1,8-naphthyridine derivatives, which are often synthesized through multi-step reactions, a multi-faceted spectroscopic approach is essential to confirm the desired chemical transformations and to understand the impact of various substituents on the core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the precise molecular structure of 1,8-naphthyridine derivatives in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Causality in Experimental Choices: Why the Right Solvent Matters
The choice of a deuterated solvent is a critical first step in any NMR experiment. The primary consideration is the solubility of the 1,8-naphthyridine derivative. A well-dissolved sample ensures a high concentration of the analyte in the NMR tube's active volume, leading to a better signal-to-noise ratio. Common choices for 1,8-naphthyridine derivatives include deuterated chloroform (CDCl₃) for less polar compounds and deuterated dimethyl sulfoxide (DMSO-d₆) for more polar or hydrogen-bonding species.[1] It is also crucial to select a solvent whose residual peaks do not overlap with key signals from the analyte.
Comparative ¹H and ¹³C NMR Data
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Electron-withdrawing substituents on the 1,8-naphthyridine ring will generally cause downfield shifts (higher ppm values) of nearby protons and carbons, while electron-donating groups will cause upfield shifts. The following table provides a comparative overview of NMR data for a selection of substituted 1,8-naphthyridine derivatives.
| Derivative | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-(4-(Phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | DMSO-d₆ | 8.99 (d, J = 2.8 Hz, 2H), 8.36–8.30 (m, 1H), 7.47 (dd, J = 8.0, Hz, 1H), 7.09 (dd, J = 8.4, Hz, 2H), 6.71–6.66 (m, 2H), 6.57 (t, J = 7.3 Hz, 1H), 5.59 (s, 1H), 3.99 (s, 2H), 3.86–3.77 (m, 4H), 3.75–3.73 (m, 4H) | 167.90, 161.40, 155.22, 153.45, 147.84, 135.91, 129.12, 129.12, 122.28, 118.81, 118.27, 116.25, 114.31, 114.25, 99.32, 48.00, 48.00, 44.84, 44.51 | [3] |
| 2-(4-((3,4-Dimethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | DMSO-d₆ | 9.01–8.97 (m, 2H), 8.35–8.29 (m, 1H), 7.47 (dd, J = 8.0, Hz, 1H), 6.84 (d, J = 8.1 Hz, 1H), 6.51 (d, J = 1.6 Hz, 1H), 6.42 (dd, J = 8.0, Hz, 1H), 5.25 (s, 1H), 3.94 (s, 2H), 3.85–3.80 (m, 4H), 3.74–3.71 (m, 4H), 2.12 (s, 3H), 2.07 (s, 3H) | 169.31, 158.58, 157.05, 155.84, 149.51, 146.96, 137.83, 136.64, 130.27, 124.00, 121.21, 117.65, 114.67, 110.54, 99.16, 48.50, 48.08, 45.53, 20.20, 18.85 | [3] |
| 2-phenyl-7-methyl-1,8-naphthyridine derivative | DMSO-d₆ | 3.05 (s, 3H, CH₃), 5.4 (br. s, 1H, OH), 7.5-8.4 (m, Ar-H) | 22.15, 107.11, 116.89, 117.87, 125.19, 127.96, 128.08, 128.22, 129.43, 130.12, 133.49, 134.47, 137.84, 143.25, 146.42, 150.58, 156.18, 158.62, 162.82, 186.93 | [4] |
Experimental Protocol: NMR Spectroscopy
A robust and self-validating NMR protocol is crucial for obtaining high-quality, reproducible data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,8-naphthyridine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] For quantitative analysis, an internal standard with a known concentration can be added.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity between neighboring protons.
-
Assign each signal in the ¹H and ¹³C spectra to a specific nucleus in the molecule. For complex structures, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous assignments.[5][6]
-
Figure 1: Experimental workflow for NMR spectroscopic analysis.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of synthesized 1,8-naphthyridine derivatives and for gaining structural information through the analysis of fragmentation patterns.
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is dictated by the polarity and thermal stability of the analyte. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile 1,8-naphthyridine derivatives, typically producing the protonated molecule [M+H]⁺.[1] Electron ionization (EI) is a harder technique that can induce more extensive fragmentation, providing valuable structural information for more volatile and stable compounds.[7]
Comparative Mass Spectrometry Data
The following table presents mass spectral data for some 1,8-naphthyridine derivatives.
| Derivative | Ionization Method | Observed m/z ([M+H]⁺ or M⁺) | Reference |
| 1,8-Naphthyridine | Electron Ionization | 130.15 (M⁺) | [7] |
| 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | ESI-MS | 240.15 ([M+H]⁺) | [3] |
| 2-phenyl-7-methyl-1,8-naphthyridine derivative | MS | 380 (M⁺) | [4] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the 1,8-naphthyridine derivative (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.[1]
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or introduce it via a liquid chromatography (LC-MS) system for separation of mixtures. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce structural motifs. The fragmentation of the 1,8-naphthyridine core and its substituents can provide valuable confirmation of the proposed structure.
-
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Properties
UV-Vis absorption and fluorescence emission spectroscopy provide insights into the electronic transitions and photophysical properties of 1,8-naphthyridine derivatives. These techniques are particularly valuable for compounds designed as fluorescent probes or materials with specific optical properties.
The Influence of Substituents and Solvents
The position and intensity of absorption and emission bands are sensitive to the nature and position of substituents on the 1,8-naphthyridine ring. Electron-donating groups generally lead to a red-shift (bathochromic shift) in the absorption and emission maxima, while electron-withdrawing groups can cause a blue-shift (hypsochromic shift).[8] The polarity of the solvent can also significantly influence the photophysical properties, a phenomenon known as solvatochromism.
Comparative Photophysical Data
| Derivative | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Reference |
| 2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino-1,8-naphthyridine | Dichloromethane | 358 | 425 | [1] |
| 2-(2-acetylamino-pyridine-6-ethylene)-1,8-naphthyridine | Dichloromethane | 350 | 410 | [1] |
| 4,8-disubstituted 1,5-naphthyridine derivative (1g) | Toluene | ~350 | ~400 | [8] |
| 4,8-disubstituted 1,5-naphthyridine derivative (1g) | Dichloromethane | ~350 | ~425 | [8] |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation (UV-Vis): Prepare a stock solution (e.g., 1 mM) of the 1,8-naphthyridine derivative in a spectroscopic grade solvent. From this, prepare a series of dilutions to obtain concentrations in the µM range.[1]
-
UV-Vis Measurement: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, using the pure solvent as a baseline.
-
Sample Preparation (Fluorescence): Prepare a dilute solution of the derivative in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1]
-
Fluorescence Measurement:
Figure 2: Workflow for UV-Vis and fluorescence spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of substituted 1,8-naphthyridine derivatives is a critical component of their development for various applications. By judiciously applying a combination of NMR, mass spectrometry, and UV-Vis/fluorescence spectroscopy, researchers can gain a complete picture of their molecular structure and electronic properties. This guide serves as a practical resource, providing not only comparative data and protocols but also the underlying rationale for key experimental decisions, empowering scientists to conduct robust and insightful spectroscopic characterization of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,8-Naphthyridine [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Synthesis of Functionalized 1,8-Naphthyridines for Researchers and Drug Development Professionals
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic synthesis and functionalization of this privileged heterocycle are therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to functionalized 1,8-naphthyridines, offering experimental data and field-proven insights to inform your synthetic strategy.
Classical Approaches: The Friedländer Annulation and Gould-Jacobs Reaction
The construction of the 1,8-naphthyridine core has historically been dominated by two classical methods: the Friedländer annulation and the Gould-Jacobs reaction. These methods, while foundational, have seen significant evolution to improve yields, expand substrate scope, and embrace greener chemical principles.
The Friedländer Annulation: A Versatile and Direct Approach
The Friedländer annulation is a powerful and widely employed method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines.[1] This reaction involves the condensation of a 2-amino-pyridinecarbaldehyde or ketone with a compound containing an α-methylene group, typically a ketone or ester.
The versatility of the Friedländer reaction lies in its broad substrate scope and the variety of catalysts that can be employed to promote the reaction. Modern iterations of this classic transformation have focused on milder reaction conditions, improved yields, and the use of environmentally benign catalysts and solvents.
Mechanism of the Friedländer Annulation:
The reaction proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde or ketone of the 2-aminopyridine derivative. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,8-naphthyridine ring system.
Caption: Generalized mechanism of the Friedländer annulation.
Comparative Performance of Catalysts for the Friedländer Synthesis of 1,8-Naphthyridines:
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Notes | Reference(s) |
| Piperidine | Methanol (Microwave) | - | Minutes | High | Rapid synthesis with improved yields compared to conventional heating. | [3] |
| DABCO | Solvent-free (Microwave) | - | Minutes | 74-86 | Eco-friendly, rapid, and high-yielding. | |
| Choline hydroxide | Water | 50 | 6 h | >90 | Green, gram-scale synthesis with excellent yields for a broad range of substrates. | [2] |
| CeCl₃·7H₂O | Solvent-free (Grinding) | Room Temp. | Minutes | High | Operationally simple, rapid, and avoids hazardous solvents. | [4] |
| Basic Ionic Liquids | Solvent-free | 80 | 24 h | High | Green method with reusable catalyst. | [5][6] |
Experimental Protocol: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Annulation [2][7]
-
To a flask containing 1.23 g (10 mmol) of 2-aminonicotinaldehyde in 10 mL of water, add 0.74 mL (10 mmol) of acetone.
-
Add 3 µL (1 mol%) of choline hydroxide to the mixture.
-
Stir the reaction mixture at 50 °C for 6 hours.
-
Monitor the reaction completion by thin-layer chromatography.
-
After completion, extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-methyl-1,8-naphthyridine.
The Gould-Jacobs Reaction: A Stepwise Route to 4-Hydroxy-1,8-naphthyridines
The Gould-Jacobs reaction provides a reliable, albeit often more stepwise, route to 4-hydroxyquinoline derivatives and can be adapted for the synthesis of 4-hydroxy-1,8-naphthyridines.[8][9] The reaction typically begins with the condensation of a 2-aminopyridine with an alkoxymethylenemalonate ester, followed by thermal cyclization.
Mechanism of the Gould-Jacobs Reaction:
The initial step involves a nucleophilic attack of the aminopyridine on the malonate derivative, leading to an intermediate that undergoes thermal cyclization via a 6-electron electrocyclization. Subsequent tautomerization yields the 4-hydroxy-1,8-naphthyridine core.
Caption: Generalized mechanism of the Gould-Jacobs reaction.
While the Gould-Jacobs reaction is a robust method, it often requires high temperatures for the cyclization step, which can limit its applicability for substrates with sensitive functional groups. Microwave-assisted protocols have been developed to accelerate this step and improve yields.[8]
Modern Synthetic Strategies: Expanding the Chemical Space
Beyond the classical methods, a variety of modern synthetic strategies have emerged, offering novel disconnections and access to a wider range of functionalized 1,8-naphthyridines.
Domino and Multicomponent Reactions: Efficiency in a Single Pot
Domino and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecule synthesis.[5][6] These reactions combine multiple bond-forming events in a single pot, often without the need for isolation of intermediates. Several MCRs have been developed for the synthesis of highly functionalized 1,8-naphthyridine derivatives.
A notable example is the three-component reaction of an aldehyde, malononitrile, and a β-ketoamide, which can proceed under catalyst-free conditions to afford densely functionalized 1,8-naphthyridines in high yields.[10] Another efficient MCR involves the condensation of 2-aminopyridines, malononitrile or a cyanoacetate, and various aldehydes, catalyzed by a Lewis acid such as N-bromosulfonamide.[6]
Advantages of Domino/MCRs:
-
High efficiency and atom economy: Multiple bonds are formed in a single operation.
-
Operational simplicity: Reduces the number of purification steps and handling of intermediates.
-
Access to complex structures: Allows for the rapid generation of molecular diversity.
Transition-Metal Catalysis: Novel Bond Formations and Functionalizations
Transition-metal catalysis has revolutionized organic synthesis, and the construction and functionalization of 1,8-naphthyridines are no exception. Catalysts based on palladium, rhodium, copper, and iridium have been employed for various transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for C-N and C-C bond-forming reactions. For instance, Pd(OAc)₂ can catalyze the C-N coupling of chloronaphthyridines with various nitrogen nucleophiles to produce heteroaryl-substituted 1,8-naphthyridines.[1] Palladium complexes with N-heterocyclic carbene (NHC) ligands have also shown catalytic activity in Suzuki-Miyaura and Kumada-Corriu coupling reactions for the functionalization of the 1,8-naphthyridine core.[10][11]
Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been utilized for the synthesis of naphthyridinones through oxidative olefination of pyridines and quinolines.[3] Furthermore, rhodium-catalyzed dehydrogenative coupling of N-pyridylindoles with alkynes provides access to indolo[1,2-a]naphthyridine derivatives.[2]
Copper-Catalyzed N-Arylation: Copper(I) complexes of functionalized 1,8-naphthyridines have been shown to be efficient catalysts for the N-arylation of imidazoles.[12]
Iridium-Catalyzed C-H Functionalization and Transfer Hydrogenation: Iridium catalysts have enabled the direct functionalization of 1,8-naphthyridines via C-H activation.[13] Additionally, iridium-catalyzed transfer hydrogenation provides a route to functionalized tetrahydro-1,8-naphthyridines.[14][15]
Caption: Overview of transition-metal catalyzed approaches to 1,8-naphthyridines.
Green Chemistry Approaches: Towards Sustainable Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For 1,8-naphthyridine synthesis, this has translated into the use of greener solvents like water and ionic liquids, solvent-free reaction conditions, and the use of reusable catalysts.[16][17][18][19]
The use of choline hydroxide in water for the Friedländer reaction is a prime example of a green synthetic route, offering high yields and easy product isolation.[2][7] Similarly, microwave-assisted synthesis, often under solvent-free conditions, significantly reduces reaction times and energy consumption.[3][20]
Conclusion and Future Outlook
The synthesis of functionalized 1,8-naphthyridines has evolved from classical condensation reactions to a diverse array of modern, highly efficient methods. The choice of synthetic route will ultimately depend on the desired substitution pattern, the scale of the synthesis, and the functional group tolerance required.
Key Comparison Points:
-
Friedländer Annulation: Highly versatile and direct, with numerous modern variations offering high yields and green credentials. It is often the method of choice for accessing a wide range of substituted 1,8-naphthyridines.
-
Gould-Jacobs Reaction: A reliable route to 4-hydroxy-1,8-naphthyridines, though often requiring harsher conditions than modern Friedländer protocols.
-
Domino/Multicomponent Reactions: Offer exceptional efficiency and atom economy for the synthesis of complex, highly functionalized 1,8-naphthyridines in a single step.
-
Transition-Metal Catalysis: Provides access to novel structural motifs and enables the late-stage functionalization of the 1,8-naphthyridine core through C-H activation and cross-coupling reactions.
Future developments in this field will likely focus on the discovery of new catalytic systems with even greater efficiency and selectivity, the expansion of the substrate scope for C-H functionalization reactions, and the development of more sustainable and scalable synthetic protocols to meet the growing demand for this important class of therapeutic agents.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodium(III)-catalyzed oxidative olefination of pyridines and quinolines: multigram-scale synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
- 7. Design and synthesis of imidazo[1,2-α][1,8]naphthyridine derivatives as anti-HCV agents via direct C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. op.niscpr.res.in [op.niscpr.res.in]
- 13. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids | Semantic Scholar [semanticscholar.org]
- 16. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. connectjournals.com [connectjournals.com]
- 18. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Dichloro-1,8-naphthyridine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,5-Dichloro-1,8-naphthyridine. As a chlorinated heterocyclic compound, its handling and disposal require a meticulous approach grounded in a thorough understanding of its chemical properties and the governing regulatory landscape. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Our objective is to provide value beyond the product by ensuring you have the critical information needed for safe laboratory operations and environmental stewardship.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe management. While comprehensive toxicological data for this specific compound is not extensively published, information from suppliers and related compounds provides essential safety insights.
The primary known hazards associated with this compound and similar chlorinated naphthyridines include:
Given its classification as a halogenated organic compound, it is prudent to handle it as a substance with potential for environmental toxicity. The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating it as potentially hazardous upon inhalation, ingestion, or skin contact[3].
Table 1: Key Safety and Regulatory Information for this compound
| Parameter | Information | Source(s) |
| GHS Pictogram | GHS07: Harmful/Irritant | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. | [2] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [4] |
| Primary Disposal Route | Incineration | [5][6] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This "cradle to grave" system mandates the proper identification, handling, and disposal of hazardous waste to protect human health and the environment.[4]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7] Waste containing this compound must be evaluated against these criteria. Given its chemical structure as a chlorinated organic compound, it should be managed as a hazardous waste unless definitively proven otherwise through appropriate analysis.
The Occupational Safety and Health Administration (OSHA) provides regulations to ensure worker safety, including the Hazard Communication Standard (29 CFR 1910.1200), which requires that information about chemical hazards is communicated to employees.[8] This includes proper labeling, access to Safety Data Sheets (SDS), and comprehensive training.[8]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of solid this compound and solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][9] An eyewash station and safety shower must be readily accessible.[3]
Step 2: Waste Characterization and Segregation
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. This prevents potentially dangerous reactions and facilitates appropriate treatment.
-
Designate as Halogenated Waste: All waste containing this compound, regardless of concentration, must be classified as halogenated organic waste . This is because the presence of chlorine affects the required disposal method.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste.[10] Mixing different waste streams can create complex and difficult-to-manage hazardous mixtures and is often a regulatory violation.
-
Check Compatibility: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, which could cause vigorous reactions.[11][12]
Step 3: Container Management
The integrity and labeling of the waste container are paramount for safety and compliance.
-
Use Appropriate Containers: Collect liquid waste in a designated, leak-proof container with a screw-top cap, compatible with chlorinated organic compounds (e.g., high-density polyethylene or glass).[4][13] Solid waste should be collected in a clearly marked, sealed container.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4][10] Open containers are a common and serious EPA violation.[4]
-
Proper Labeling: Label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication that it is "Halogenated Organic Waste."[10] List all constituents of the waste mixture. Do not use abbreviations or chemical formulas.[10]
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.
-
Control the Spill: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it into the designated hazardous waste container.[11] For liquid spills, use an inert absorbent material (e.g., vermiculite or sand), then collect the absorbed material into the waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
Step 5: Final Disposal
The final disposal of hazardous waste must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Arrange for Pickup: Do not dispose of this compound down the drain or in the regular trash.[13] Contact your institution's EHS department to arrange for the collection of the properly labeled and sealed waste container.
-
Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][6] This process is designed to destroy the organic molecule and scrub resulting acidic gases (like hydrogen chloride) to prevent their release into the atmosphere.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, you ensure not only your personal safety but also the compliance of your laboratory with federal and state regulations, contributing to the protection of our environment.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. derthon.com [derthon.com]
- 4. pfw.edu [pfw.edu]
- 5. researchgate.net [researchgate.net]
- 6. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 8. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. oxychem.com [oxychem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. fishersci.com [fishersci.com]
- 12. vumc.org [vumc.org]
- 13. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Handling 2,5-Dichloro-1,8-naphthyridine
This document provides a detailed protocol for the safe handling of 2,5-Dichloro-1,8-naphthyridine, a heterocyclic compound utilized in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, my objective is to move beyond a simple checklist of personal protective equipment (PPE). Instead, this guide elucidates the causality behind each safety recommendation, providing a framework for a self-validating culture of safety within your laboratory. The procedures outlined here are designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Profile and Risk Assessment
This compound is a chlorinated heterocyclic compound that must be handled with care.[1][2] A thorough understanding of its hazard profile is the foundation of safe laboratory practice. The primary risks are associated with direct contact and inhalation.
Globally Harmonized System (GHS) Classification:
Based on available data for the compound and its isomers, this compound is classified with the GHS07 pictogram, indicating it is harmful and an irritant.[2]
| Hazard Statement | Code | Description | Primary Exposure Route |
| Harmful if swallowed | H302 | Ingestion of the compound can lead to acute toxicity.[2][3] | Ingestion |
| Causes skin irritation | H315 | Direct contact with the skin can cause irritation, redness, and inflammation.[2][3][4] | Dermal Contact |
| Causes serious eye irritation | H319 | The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[2][3][4] | Ocular Contact |
| May cause respiratory irritation | H335 | Inhalation of the dust or powder can irritate the respiratory tract.[2][3] | Inhalation |
This data is synthesized from safety information for this compound and its close structural isomers.[2][3]
The causality is clear: the chlorinated, reactive nature of this solid compound necessitates a multi-faceted approach to PPE, focusing on creating impermeable barriers for all potential routes of exposure.
The Hierarchy of Controls: Beyond PPE
While PPE is critical, it is the last line of defense. The most effective safety protocols begin with engineering and administrative controls that minimize the need for direct interaction with the hazard.
-
Engineering Controls : The primary method for controlling exposure to this compound is to handle it within a certified chemical fume hood.[5] A fume hood provides local exhaust ventilation, capturing dust and preventing inhalation.[4] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][6]
-
Administrative Controls : Designate a specific area within the laboratory for handling this compound.[5] All personnel must be trained on the specific hazards and the procedures outlined in this guide. Never work alone when handling highly toxic or irritant compounds.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. The goal is to prevent any contact with the eyes, skin, and respiratory tract.[5]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Tightly sealed chemical goggles provide a barrier against dust particles.[5][7] A face shield should be worn over the goggles during procedures with a high risk of splashing or aerosolization (e.g., transfers, preparing solutions).[8][9] |
| Hand Protection | Chemical-resistant nitrile gloves | Nitrile gloves offer robust protection against many solvents and solid chemicals.[9] Always inspect gloves for punctures or degradation before use. For extended work, consider double-gloving. Remove and dispose of gloves immediately after handling, and wash hands thoroughly.[10] |
| Body Protection | Long-sleeved laboratory coat | A fully buttoned lab coat made of a suitable protective material prevents skin contact from accidental spills.[5][7] Ensure cuffs are snug. For large-scale operations, a chemical-resistant apron or disposable coveralls should be considered.[11] |
| Respiratory Protection | NIOSH-approved respirator (if fume hood is unavailable) | All handling of the solid compound should occur in a chemical fume hood to prevent inhalation.[5] In the rare event a fume hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. A cartridge change-out schedule must be in place.[8] |
Operational Plans: Step-by-Step Guidance
A systematic workflow is essential for safety and experimental integrity. The following protocols provide a self-validating system for handling and emergency response.
Standard Handling Workflow
This workflow outlines the key steps from preparation to cleanup for routine laboratory operations.
Caption: Step-by-step workflow for the safe handling of this compound.
Emergency Protocol: Spill Management
Immediate and correct action is critical in the event of a spill to mitigate exposure and prevent environmental contamination.[7]
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure : Immediately alert others in the area. Evacuate all non-essential personnel.[7] Restrict access to the spill area and ensure adequate ventilation by keeping the fume hood running.[12]
-
Don Emergency PPE : Before addressing the spill, don the appropriate PPE, which may include a higher level of respiratory protection and double gloves.[7][12]
-
Contain the Spill :
-
For Solid Spills : Carefully sweep up the material to avoid generating dust.[7][13] Place the material into a clearly labeled, sealable hazardous waste container.[13]
-
For Liquid Spills (if dissolved in a solvent) : Use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[7][14] Do not use combustible materials like sawdust.[14]
-
-
Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[7]
-
Collect and Dispose : Place all contaminated materials, including absorbent pads, wipes, and contaminated PPE, into a designated hazardous waste container.[7][14] Label the container clearly.[15]
Caption: Logical workflow for responding to a chemical spill.
Waste Disposal Plan
Proper disposal is crucial for safety and regulatory compliance.[7] All waste generated from handling this compound is considered hazardous.
Disposal Protocol:
-
Segregation : Collect excess or unreacted this compound and grossly contaminated materials in a dedicated, clearly labeled, sealed, and compatible hazardous waste container.[5][15]
-
Sharps and Disposables : Separately collect all disposables that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, in a designated, labeled waste bag or container.[5]
-
Storage : Store all waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until pickup.[7][15]
-
Pickup : Arrange for collection by your institution's licensed hazardous waste disposal contractor.[7] Do not dispose of this chemical down the drain.[14][16]
By adhering to these comprehensive guidelines, you can build a robust safety framework that protects personnel, ensures experimental integrity, and maintains regulatory compliance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2,7-Dichloro-1,8-naphthyridine | C8H4Cl2N2 | CID 10899616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. hsa.ie [hsa.ie]
- 10. aksci.com [aksci.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
